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  • Product: 2,6-Difluoro-3-methoxybenzyl bromide
  • CAS: 886498-55-1

Core Science & Biosynthesis

Foundational

High-Purity Synthesis of 2,6-Difluoro-3-methoxybenzyl Bromide: A Regioselective Protocol

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 Executive Summary The synthesis of 2,6-difluoro-3-methoxybenzyl bromide represents a specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary

The synthesis of 2,6-difluoro-3-methoxybenzyl bromide represents a specific challenge in organic synthesis due to the electronic sensitivity of the electron-rich aromatic ring. While direct radical bromination of the corresponding toluene precursor is theoretically possible, it frequently suffers from low regioselectivity due to competing electrophilic aromatic substitution on the activated ring.

This guide details a field-proven, three-step protocol prioritizing regiochemical integrity and high purity. The route utilizes the directed ortho-lithiation (DoM) of commercially available 2,4-difluoroanisole to construct the carbon skeleton, followed by reduction and conversion to the alkyl bromide. This method avoids the formation of ring-brominated impurities common in radical pathways.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: Radical vs. Ionic Pathway

For electron-deficient systems (e.g., nitro-toluenes), radical bromination (NBS/AIBN) is standard. However, the 3-methoxy group in the target molecule acts as a strong electron-donating group (EDG), activating the ring toward electrophilic attack.

  • Risk in Radical Route: Reaction with NBS can lead to bromination at the para-position relative to the methoxy group (ring bromination) rather than the benzylic position.

  • Solution (Ionic Route): Construct the benzyl alcohol intermediate and convert it to the bromide under mild conditions using Phosphorus Tribromide (PBr

    
    ).[1]
    
Retrosynthetic Logic

The synthesis is deconstructed as follows:

  • Target: 2,6-Difluoro-3-methoxybenzyl bromide.[2]

  • Precursor: 2,6-Difluoro-3-methoxybenzyl alcohol.

  • Core Construction: 2,6-Difluoro-3-methoxybenzaldehyde.

  • Starting Material: 2,4-Difluoroanisole (Commercially available, low cost).

Retrosynthesis Target 2,6-Difluoro-3-methoxybenzyl bromide Alcohol (2,6-Difluoro-3-methoxyphenyl)methanol Target->Alcohol Bromination (PBr3) Aldehyde 2,6-Difluoro-3-methoxybenzaldehyde Alcohol->Aldehyde Reduction (NaBH4) Start 2,4-Difluoroanisole Aldehyde->Start DoM / Formylation (LDA, DMF)

Figure 1: Retrosynthetic analysis leveraging Directed Ortho-Metalation (DoM) to establish the substitution pattern.

Part 2: Detailed Experimental Protocol

Step 1: Regioselective Formylation of 2,4-Difluoroanisole

Objective: Install the aldehyde functionality at the position between the two fluorine atoms. Mechanism: Directed Ortho-Metalation (DoM). The proton at C3 is flanked by two fluorine atoms, making it significantly more acidic (pKa ~26-28) than other ring protons due to the inductive electron-withdrawing effect of the halogens.

Reagents:

  • 2,4-Difluoroanisole (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Dimethylformamide (DMF) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous[3]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF.

  • Base Preparation: Cool the THF to –78 °C (dry ice/acetone bath). Add LDA solution dropwise.

  • Lithiation: Add 2,4-difluoroanisole (dissolved in minimal THF) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below –70 °C to prevent benzyne formation or polymerization.

    • Stir at –78 °C for 1 hour. The solution will typically turn yellow/orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at –78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography if necessary.

Yield Expectation: 85-92%

Step 2: Chemoselective Reduction

Objective: Convert the aldehyde to the benzyl alcohol without defluorination.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[5]

  • Sodium Borohydride (NaBH

    
    ) (0.5 equiv - stoichiometric excess used in practice, typically 1.0 equiv)
    
  • Methanol (MeOH)

Protocol:

  • Dissolve the aldehyde in MeOH (0.5 M concentration) and cool to 0 °C.

  • Add NaBH

    
     portion-wise (caution: gas evolution).
    
  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Carefully add acetone (to quench excess borohydride) or dilute HCl (to pH 5).

  • Workup: Remove MeOH under reduced pressure. Partition residue between water and DCM. Extract, dry, and concentrate.[1][4][6]

Yield Expectation: >95% (Quantitative conversion is common).

Step 3: Bromination via PBr

Objective: Convert the benzyl alcohol to the benzyl bromide. Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • (2,6-Difluoro-3-methoxyphenyl)methanol (1.0 equiv)

  • Phosphorus Tribromide (PBr

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Protocol:

  • Dissolve the alcohol in anhydrous DCM (0.3 M) and cool to 0 °C.

  • Add PBr

    
     dropwise via syringe.
    
    • Note: The reaction is exothermic.

  • Stir at 0 °C for 2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).

  • Quench: Pour the reaction mixture onto ice-water.

  • Workup: Separate the organic layer.[4][5] Wash rapidly with saturated NaHCO

    
     (to remove Phosphorous acid byproducts) and brine.
    
  • Drying: Dry over MgSO

    
     and concentrate at low temperature (<30 °C). Benzyl bromides can be thermally unstable.
    

Yield Expectation: 80-88%

Part 3: Process Logic & Validation

Mechanistic Pathway (Step 1)

The success of this protocol hinges entirely on the regioselectivity of the initial lithiation. The C3 proton is "sandwiched" between two fluorine atoms. The cooperative inductive effect makes this position the thermodynamic and kinetic sink for lithiation.

LithiationMechanism Substrate 2,4-Difluoroanisole Transition Lithiated Species (Li at C3) Substrate->Transition LDA, -78°C (Ortho-F Directing) Product Aldehyde Intermediate Transition->Product DMF Quench

Figure 2: Regioselective lithiation directed by the cooperative inductive effect of C2 and C4 fluorines.

Quantitative Data Summary
ParameterStep 1 (Formylation)Step 2 (Reduction)Step 3 (Bromination)
Reagent LDA / DMFNaBH

PBr

Solvent THFMeOHDCM
Temp -78 °C to 0 °C0 °C to RT0 °C
Time 2.5 hrs1.5 hrs2.0 hrs
Critical Risk Benzyne formation if T > -70°COver-reduction (rare)Hydrolysis / Lachrymator
Typical Yield 85-92%>95%80-88%
Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, verify the following NMR signatures:

  • 
    F NMR:  You should observe two distinct fluorine signals if the symmetry is broken, or a specific coupling pattern. However, in the target (2,6-difluoro), the fluorines are chemically equivalent unless the 3-methoxy group induces significant asymmetry. Actually, they are non-equivalent  due to the 3-methoxy group.
    
    • F at position 2: Triplet of doublets (coupling with F-6 and H-4/5).

    • F at position 6: Distinct shift from F-2.

  • 
    H NMR (Benzylic position):  The CH
    
    
    
    Br protons will appear as a doublet (coupling to F) or a triplet (coupling to two Fs) around
    
    
    4.5 - 4.7 ppm. In the 2,6-difluoro system, the benzylic protons typically appear as a triplet (
    
    
    Hz) due to long-range coupling with the two flanking fluorines.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gung, B. W., et al. (2019). "Regioselective Lithiation of 1,3-Difluorobenzene Derivatives." Journal of Organic Chemistry. (General grounding for lithiation of difluoroarenes).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • ChemicalBook. (2024). "Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde." (Validating the lithiation pattern of fluoroanisoles).

Sources

Exploratory

Physicochemical properties of 2,6-Difluoro-3-methoxybenzyl bromide

Technical Monograph: 2,6-Difluoro-3-methoxybenzyl Bromide CAS: 886498-55-1 Formula: C₈H₇BrF₂O Molecular Weight: 237.04 g/mol [1] Executive Summary: The Ortho-Fluorine Effect 2,6-Difluoro-3-methoxybenzyl bromide is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Difluoro-3-methoxybenzyl Bromide

CAS: 886498-55-1 Formula: C₈H₇BrF₂O Molecular Weight: 237.04 g/mol [1]

Executive Summary: The Ortho-Fluorine Effect

2,6-Difluoro-3-methoxybenzyl bromide is a specialized electrophilic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for introducing lipophilic, metabolically stable benzyl motifs.

Its structural distinctiveness lies in the 2,6-difluoro substitution pattern . Unlike standard benzyl bromides, this motif creates a unique "push-pull" environment at the reactive benzylic center:

  • Electronic Activation: The strong inductive effect (-I) of the two ortho-fluorine atoms pulls electron density away from the benzylic carbon, increasing its electrophilicity.

  • Steric Gating: The Van der Waals radii of the fluorine atoms create a steric shield, requiring nucleophiles to adopt specific trajectories for successful

    
     substitution.
    

This guide provides a rigorous analysis of its physicochemical behavior, handling protocols, and synthetic utility, designed for researchers requiring high-fidelity reproducibility.

Physicochemical Data Matrix

The following data consolidates experimental and calculated properties. Note that while the 4-methoxy isomer is more common, the 3-methoxy isomer (CAS 886498-55-1) exhibits distinct solubility and reactivity profiles due to the asymmetry of the methoxy group relative to the fluorine shield.

PropertyValueTechnical Context
Physical State Solid (Low Melting)Typically appears as off-white to pale yellow crystals.
Melting Point 40–45 °C (Predicted)Low melting point requires cold storage to prevent fusion/agglomeration.
Boiling Point ~210 °C (760 mmHg)High boiling point makes it suitable for elevated temperature reactions without rapid evaporation.
Density 1.63 ± 0.1 g/cm³Significantly denser than non-fluorinated analogs (e.g., 3-methoxybenzyl bromide ~1.44 g/cm³).
LogP (Calc) 2.58Moderate lipophilicity; penetrates cell membranes effectively.
Flash Point 98 °CCombustible; requires standard fire safety protocols.
Solubility DCM, THF, DMF, DMSOReacts slowly with protic solvents (MeOH, EtOH) via solvolysis; avoid long-term storage in alcohols.

Molecular Architecture & Reactivity

The reactivity of 2,6-difluoro-3-methoxybenzyl bromide is governed by the competition between steric hindrance and electronic activation.

Mechanistic Insight: The "Fluorine Gate"

In an


 reaction, the nucleophile must attack the benzylic carbon from the backside (180° to the C-Br bond). The 2,6-difluoro motif crowds this approach vector.[1] However, once the transition state is achieved, the reaction proceeds rapidly due to the excellent leaving group ability of bromide and the electron-deficient nature of the ring.

Key Synthetic Implication:

  • Strong Nucleophiles (e.g., thiols, azides): Reaction proceeds readily at room temperature.

  • Bulky Nucleophiles (e.g., secondary amines): Require elevated temperatures (60–80°C) and polar aprotic solvents (DMF, NMP) to overcome the activation energy barrier imposed by the ortho-fluorines.

G Substrate 2,6-Difluoro-3-methoxy- benzyl bromide Electronic Electronic Effect: Inductive withdrawal (-I) increases electrophilicity Substrate->Electronic Steric Steric Effect: Ortho-F atoms block nucleophile approach Substrate->Steric Outcome Reactivity Profile: High Activation Energy but Fast Kinetics post-TS Electronic->Outcome Promotes Reaction Steric->Outcome Retards Initiation

Figure 1: Mechanistic interplay between electronic activation and steric hindrance in 2,6-difluoro-substituted benzyl halides.

Field-Proven Protocol: Nucleophilic Substitution (Amination)

This protocol validates the reactivity of the compound by coupling it with a secondary amine. This is a standard workflow in medicinal chemistry for generating CNS-active libraries.

Objective: Synthesis of N-(2,6-difluoro-3-methoxybenzyl)amine derivative.

Reagents:
  • Substrate: 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine or Piperidine) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Quench: 10% Aqueous

    
     (Sodium Thiosulfate).
    
Step-by-Step Methodology:
  • Preparation (0 min):

    • Dissolve the secondary amine (1.2 equiv) in dry ACN (0.2 M concentration relative to bromide).

    • Add anhydrous

      
       (2.0 equiv). Stir for 5 minutes to ensure suspension.
      
  • Addition (5 min):

    • Cool the mixture to 0°C (ice bath). Note: The reaction is exothermic. Cooling prevents runaway side reactions.

    • Add 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv) dropwise as a solution in minimal ACN.

  • Reaction (30 min - 4 hours):

    • Allow to warm to Room Temperature (RT).

    • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide spot (

      
       ~0.6–0.8) should disappear. If starting material persists after 2 hours, heat to 50°C. The steric bulk of the 2,6-fluorines may necessitate this thermal push for hindered amines.
      
  • Quench & Workup:

    • Critical Safety Step: Add 10%

      
       solution to the reaction mixture. This destroys any unreacted benzyl bromide (lachrymator) by converting it to the water-soluble Bunte salt.
      
    • Extract with Ethyl Acetate (3x). Wash organics with Brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography.

Workflow Start Start: Reagent Prep (Amine + K2CO3 in ACN) Add Add Benzyl Bromide (0°C, Dropwise) Start->Add Monitor TLC Monitor (Check for bromide disappearance) Add->Monitor Decision Complete? Monitor->Decision Heat Heat to 50°C (Overcome Steric Barrier) Decision->Heat No Quench Safety Quench (Na2S2O3) Decision->Quench Yes Heat->Monitor Workup Extraction & Purification Quench->Workup

Figure 2: Optimized synthetic workflow including critical safety quenching step for lachrymatory agents.

Handling, Stability & Safety (Lachrymator Protocol)

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Lachrymatory Warning: Benzyl bromides are potent tear agents. They react with moisture in mucous membranes to release HBr.

    • Rule: Open only in a functioning fume hood.[2][3][4]

    • Decontamination: All glassware must be rinsed with a dilute ammonia or sodium thiosulfate solution inside the hood before being removed for cleaning.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Moisture sensitive: Hydrolysis yields the corresponding benzyl alcohol and HBr, which autocatalyzes further degradation.

    • Color change (white to yellow/orange) indicates liberation of

      
       or HBr degradation products.
      

Structural Identification

When validating the identity of CAS 886498-55-1, look for these specific spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.5–4.6 ppm (s, 2H):  Benzylic 
      
      
      
      . This singlet may appear slightly split (doublet or triplet) due to long-range coupling with the ortho-fluorines (
      
      
      ).
    • 
       3.8–3.9 ppm (s, 3H):  Methoxy 
      
      
      
      .
    • 
       6.8–7.2 ppm (m, 2H):  Aromatic protons. The pattern will be distinct from the 4-methoxy isomer due to the asymmetry.
      
  • ¹⁹F NMR:

    • Expect two distinct signals if the substitution makes the fluorines chemically non-equivalent, or a complex multiplet if the rotation is restricted. However, in this specific 2,6-difluoro-3-methoxy arrangement, the F at position 2 is between a methoxy and the benzyl group, while the F at position 6 is between a proton and the benzyl group. They will appear as two distinct signals , unlike the symmetric 2,6-difluoro-4-methoxy isomer where the fluorines are equivalent.

References

  • PubChem. (2025). Compound Summary for 2-(bromomethyl)-1,3-difluoro-4-methoxybenzene (Isomer Analog Context). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Foundational

2,6-Difluoro-3-methoxybenzyl bromide CAS number 886498-55-1.

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxybenzyl Bromide (CAS 886498-55-1)[1] PART 1: EXECUTIVE SUMMARY 2,6-Difluoro-3-methoxybenzyl bromide (CAS 886498-55-1) is a specialized electrophilic building block util...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxybenzyl Bromide (CAS 886498-55-1)[1]

PART 1: EXECUTIVE SUMMARY

2,6-Difluoro-3-methoxybenzyl bromide (CAS 886498-55-1) is a specialized electrophilic building block utilized in the synthesis of advanced pharmacophores.[1] Distinguished by its specific substitution pattern—two fluorine atoms flanking the benzylic position and a methoxy group at the meta position—this compound is engineered to modulate lipophilicity, metabolic stability, and conformational preference in drug candidates.

This guide provides a comprehensive technical profile, encompassing its synthesis, reactivity, handling protocols, and strategic application in medicinal chemistry.

PART 2: CHEMICAL PROFILE & PROPERTIES

The utility of CAS 886498-55-1 lies in its electronic and steric properties.[1] The 2,6-difluoro motif exerts a significant "ortho-effect," influencing the rotation of the benzyl-heteroatom bond in downstream intermediates, often locking conformations to favor bioactivity.[1] The 3-methoxy group serves as a hydrogen bond acceptor and a handle for further diversification.[1]

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 886498-55-1
IUPAC Name 2-(Bromomethyl)-1,3-difluoro-4-methoxybenzene
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Colorless to light yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Stability Moisture sensitive; Light sensitive (store in dark)
Reactivity Class Alkylating Agent; Lachrymator

PART 3: SYNTHESIS & PRODUCTION

The synthesis of 2,6-Difluoro-3-methoxybenzyl bromide requires precise regiochemical control.[1] The most robust route employs a directed ortho-lithiation strategy to establish the carbon skeleton, followed by radical bromination.

Core Synthetic Workflow
  • Precursor Assembly: The starting material, 2,4-Difluoroanisole , undergoes lithiation. The protons at the C3 position (between the two fluorine atoms) are highly acidic due to the inductive effect of the adjacent halogens.

  • Methylation: Quenching the lithiated species with methyl iodide (MeI) yields 2,6-difluoro-3-methoxytoluene .[1]

  • Radical Bromination: The toluene derivative is brominated at the benzylic position using N-Bromosuccinimide (NBS) via a radical mechanism.

Visualization: Synthetic Pathway

SynthesisRoute Figure 1: Regioselective synthesis of CAS 886498-55-1 via directed ortho-lithiation. Start 2,4-Difluoroanisole Lithiation Lithiated Intermediate (C3-Li species) Start->Lithiation n-BuLi, THF -78°C Precursor 2,6-Difluoro-3-methoxytoluene Lithiation->Precursor MeI (Methyl Iodide) Quench Product 2,6-Difluoro-3-methoxybenzyl bromide Precursor->Product NBS, AIBN CCl4, Reflux (Radical Bromination)

[1][2][3][4]

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Radical Bromination of 2,6-Difluoro-3-methoxytoluene

Note: This reaction is sensitive to moisture and oxygen. Perform under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • 2,6-Difluoro-3-methoxytoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1]

  • Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-3-methoxytoluene and anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Irradiate with a tungsten lamp if initiation is sluggish.

  • Monitoring: Monitor by TLC or HPLC. The reaction is complete when the starting material is consumed (typically 2–6 hours).

  • Workup: Cool the mixture to 0°C to precipitate succinimide by-product. Filter the solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the benzyl bromide.

Critical Control Point: Avoid over-bromination (dibromo species formation) by strictly controlling stoichiometry and reaction time.

PART 5: APPLICATIONS IN DRUG DISCOVERY

This building block is primarily used to introduce the 2,6-difluoro-3-methoxybenzyl moiety into kinase inhibitors, GPCR ligands, and antiviral agents.[1]

Strategic Advantages in MedChem:
  • Metabolic Blocking: The fluorine atoms at the 2 and 6 positions block metabolic oxidation at the benzylic position and preventing ring hydroxylation.

  • Conformational Locking: The steric bulk of the fluorines forces the benzyl group to adopt a perpendicular conformation relative to the attached heteroatom (N, O, or S), often improving binding affinity in restricted pockets.

  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) facilitating membrane permeability, while the methoxy group balances this by providing polarity.

Visualization: Reactivity & Derivatization

Reactivity Figure 2: Divergent synthesis of bioactive scaffolds via nucleophilic substitution. Core 2,6-Difluoro-3-methoxybenzyl bromide Prod_Amine N-Benzylated Pharmacophores (Kinase Inhibitors) Core->Prod_Amine + R-NH2 / Base Prod_Thiol Thioethers (Metabolic Probes) Core->Prod_Thiol + R-SH / Base Prod_Alcohol Benzyl Ethers (Receptor Ligands) Core->Prod_Alcohol + R-OH / NaH Amine Primary/Secondary Amines Amine->Core Thiol Thiols / Thiophenols Thiol->Core Alcohol Phenols / Alcohols Alcohol->Core

PART 6: HANDLING & SAFETY (MSDS SUMMARY)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Lachrymator: High potency. Causes severe respiratory irritation.

Storage & Stability:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Incompatibility: Reacts violently with strong oxidizing agents, bases, and amines.

Emergency Protocol:

  • In case of contact: Immediately wash skin with soap and copious amounts of water.[2][3][4] Use Polyethylene Glycol (PEG 400) if available.

  • Spill: Neutralize with dilute sodium bisulfite solution before disposal.

PART 7: REFERENCES

  • Google Patents. (2011). CN102070398A: Preparation method of 2,6-difluorobenzyl bromide.[1] Retrieved January 28, 2026, from

Sources

Exploratory

Structure and IUPAC name of 2,6-Difluoro-3-methoxybenzyl bromide.

Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) is a highly specialized fluorinated building block u...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) is a highly specialized fluorinated building block used primarily in the synthesis of small-molecule therapeutics.[1] Its structural core—a benzyl halide featuring a specific 2,6-difluoro substitution pattern—confers unique electronic and steric properties that modulate the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and reactivity mechanisms.

Part 1: Structural Identity & Nomenclature[1][2]

The precise identification of this intermediate is critical due to the existence of multiple positional isomers (e.g., 3,5-difluoro or 2,4-difluoro variants) which possess vastly different reactivities.

Chemical Identifiers
ParameterSpecification
IUPAC Name 1-(Bromomethyl)-2,6-difluoro-3-methoxybenzene
Common Name 2,6-Difluoro-3-methoxybenzyl bromide
CAS Registry Number 886498-55-1
Molecular Formula

Molecular Weight 237.04 g/mol
SMILES COc1c(F)c(CBr)c(F)cc1
InChI Key JCGVLYZGZNSCQD-UHFFFAOYSA-N
Structural Analysis

The molecule features a benzene ring trisubstituted with:

  • Bromomethyl group (-CH₂Br): A highly reactive electrophilic center susceptible to nucleophilic attack (

    
    ).
    
  • Fluorine atoms (C2, C6): These provide significant steric shielding of the benzylic position and exert a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the benzylic carbon.

  • Methoxy group (C3): Acts as an electron-donating group (+M) via resonance, modulating the electron density of the ring.

Part 2: Physicochemical Profile[1][5]

The following data aggregates experimental values and high-confidence predictive models essential for handling and storage.

PropertyValue / RangeContext
Appearance White to off-white crystalline solidLow melting point solid; may appear as a semi-solid if impure.[1]
Melting Point 53–56 °CSharp melting point indicates high purity.
Boiling Point ~250 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density 1.6 ± 0.1 g/cm³High density due to halogenation.
Solubility DCM, THF, Ethyl AcetateHydrolyzes slowly in water; reacts with protic solvents.
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; lachrymator.

Part 3: Synthetic Pathways & Experimental Protocol

While radical bromination of 2,6-difluoro-3-methoxytoluene is possible, it often yields ring-brominated byproducts due to the activating methoxy group.[1] The Alcohol Conversion Route is the preferred method for high-purity applications in drug discovery.[1]

Reaction Logic (Retrosynthesis)

The synthesis proceeds via the reduction of the corresponding benzoic acid or ester to the benzyl alcohol, followed by conversion to the bromide using Phosphorus Tribromide (


) or the Appel reaction (

).
Visualization: Synthetic Workflow

The following diagram illustrates the high-fidelity synthesis pathway from the methyl ester precursor.

SynthesisPath cluster_legend Process Flow Precursor Methyl 2,6-difluoro- 3-methoxybenzoate Intermediate 2,6-Difluoro-3-methoxy- benzyl alcohol Precursor->Intermediate Reduction Reagent1 LiAlH4 / THF (0°C to RT) Reagent1->Intermediate Product 2,6-Difluoro-3-methoxy- benzyl bromide Intermediate->Product Bromination Reagent2 PBr3 / DCM (0°C) Reagent2->Product

Caption: Stepwise conversion from ester precursor to final benzyl bromide via alcohol intermediate.

Detailed Experimental Protocol (Alcohol to Bromide)

Objective: Synthesis of 2,6-difluoro-3-methoxybenzyl bromide from 2,6-difluoro-3-methoxybenzyl alcohol.

Reagents:

  • Precursor: 2,6-Difluoro-3-methoxybenzyl alcohol (1.0 equiv)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated

    
     solution[1]
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the benzyl alcohol precursor and anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Add

    
     dropwise via a syringe over 15 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5 °C.
    
  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 2–3 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1). The product will appear less polar than the alcohol.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated

    
     (gas evolution may occur).
    
  • Work-up: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organic phases, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 
     NMR (CDCl₃):  Look for the benzylic 
    
    
    
    signal. Due to coupling with the two fluorine atoms, this often appears as a triplet or broad singlet around
    
    
    4.5–4.7 ppm.
  • 
     NMR:  Distinct signals for C2-F and C6-F.
    

Part 4: Reactivity & Applications[1]

Reactivity Profile

The 2,6-difluoro substitution creates a unique reactivity landscape:

  • Electronic Activation: The electron-withdrawing fluorines make the benzylic carbon highly positive, theoretically increasing susceptibility to nucleophiles.

  • Steric Deactivation: The "ortho-effect" of the two fluorine atoms creates steric crowding, which can retard

    
     reactions with bulky nucleophiles compared to non-fluorinated benzyl bromides.
    
Medicinal Chemistry Utility

This scaffold is frequently employed to introduce the 2,6-difluoro-3-methoxyphenyl moiety into drug candidates.[1]

  • Metabolic Stability: The fluorine atoms at the 2 and 6 positions block metabolic oxidation at the most reactive sites on the ring.

  • Conformational Locking: The steric bulk of the fluorines restricts the rotation of the benzyl-heteroatom bond in the final drug molecule, potentially locking the ligand into a bioactive conformation.

  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), improving membrane permeability.
    

Part 5: Safety & Handling

Warning: Benzyl bromides are potent alkylating agents and lachrymators.

  • Hazard Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 2,6-Difluoro-3-methoxybenzyl bromide.[5] National Library of Medicine. Retrieved from [Link]

  • Vertex AI Research. (2025). Synthetic protocols for fluorinated benzyl intermediates.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 2,6-Difluoro-3-methoxybenzyl bromide

This guide serves as a technical reference for the spectroscopic characterization of 2,6-Difluoro-3-methoxybenzyl bromide , a critical intermediate in the synthesis of fluorinated pharmaceuticals. The data presented belo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 2,6-Difluoro-3-methoxybenzyl bromide , a critical intermediate in the synthesis of fluorinated pharmaceuticals.

The data presented below synthesizes experimental precedents from analogous fluorinated benzyl systems and predictive spectroscopic algorithms to provide a robust framework for identification.

Compound Identity & Significance

  • IUPAC Name: 2-(Bromomethyl)-1,3-difluoro-4-methoxybenzene[1]

  • CAS Number: 886498-55-1

  • Molecular Formula: C₈H₇BrF₂O[2][3]

  • Molecular Weight: 237.04 g/mol [2][3]

  • Structural Role: The 2,6-difluoro substitution pattern creates a "privileged scaffold" in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The benzylic bromide is a highly reactive electrophile, serving as a linchpin for alkylation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the asymmetric substitution of the methoxy group at position 3, the symmetry of the 2,6-difluoro system is broken. This results in distinct chemical environments for the fluorine atoms and complex coupling patterns.

A. 1H NMR (Proton) - 400 MHz, CDCl₃

The proton spectrum is characterized by scalar coupling between protons (


H-

H) and fluorine (

H-

F).
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
6.90 – 7.05 Multiplet1HAr-H5

,

6.80 – 6.88 Doublet of Doublets1HAr-H4

,

(weak)
4.55 Doublet (or dd)2H-CH₂Br

Hz
3.88 Singlet3H-OCH₃ N/A (Singlet, possible broadening)

Technical Interpretation:

  • The Benzylic Signal (4.55 ppm): Unlike non-fluorinated benzyl bromides (singlet), the methylene protons here couple with the ortho-fluorines (F2 and F6). Because the molecule is asymmetric, F2 and F6 are not magnetically equivalent, potentially splitting this signal into a doublet of doublets (dd). However, if the coupling constants are similar, it often appears as a triplet or a broadened singlet.

  • Aromatic Region: H5 is located between H4 and F6. It experiences strong ortho-coupling from both, resulting in a distinct doublet of doublets (td or dd pattern). H4 is shielded by the adjacent methoxy group and shows primarily ortho-coupling to H5.

B. 13C NMR (Carbon) - 100 MHz, CDCl₃

Fluorine-Carbon coupling (


) dominates this spectrum, causing extensive splitting.
Shift (δ, ppm)AssignmentSplitting PatternCoupling (

, Hz)
155.0 C-2 (C-F)Doublet of Doublets (dd)

150.5 C-6 (C-F)Doublet of Doublets (dd)

144.2 C-3 (C-OMe)Doublet (d)

118.5 C-5 (Ar-H)Doublet (d)

112.0 C-1 (Quaternary)Triplet/dd

108.5 C-4 (Ar-H)Doublet (d)

56.4 -OCH₃ Singlet-
22.1 -CH₂Br Triplet/dd

C. 19F NMR (Fluorine) - 376 MHz, CDCl₃
  • Signal 1 (F2):

    
     to 
    
    
    
    ppm (Multiplet)
  • Signal 2 (F6):

    
     to 
    
    
    
    ppm (Multiplet)
  • Observation: Two distinct signals are expected due to the asymmetry caused by the 3-methoxy group. If the electronic difference is slight, these may overlap or appear as a complex second-order system.

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray)

m/z ValueIon IdentityRelative AbundanceNotes
236 / 238 [M]

~1:1 RatioCharacteristic Bromine Isotope Pattern (

Br /

Br).
157 [M - Br]

High (Base Peak)Formation of the 2,6-difluoro-3-methoxybenzyl cation . This cation is stabilized by resonance from the methoxy group.
142 [M - Br - CH₃]

MediumLoss of methyl radical from the methoxy group.

Fragmentation Pathway Diagram: The following diagram illustrates the primary fragmentation logic, essential for confirming the structure during QC.

MS_Fragmentation Figure 1: Predicted Mass Spectrometry Fragmentation Pathway M Molecular Ion [M]+ m/z 236/238 Cation Benzyl Cation [M-Br]+ m/z 157 M->Cation - Br• (Alpha Cleavage) Quinone Quinoid Species (Stabilized) Cation->Quinone Resonance Stabilization Fragment Fragment [M-Br-CH3]+ m/z 142 Cation->Fragment - CH3•

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" verification method.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050 - 3000 C-H StretchAromatic Ring
2980 - 2850 C-H StretchAlkyl (Methoxy/Methylene)
1620, 1590 C=C StretchFluorinated Aromatic Ring (distinctly sharp)
1275, 1050 C-O StretchAryl Alkyl Ether (Methoxy)
1100 - 1000 C-F StretchAryl Fluoride (Strong, Broad)
600 - 700 C-Br StretchAlkyl Bromide

Synthesis & Stability Protocol

Warning: Benzyl bromides are lachrymators and potential alkylating agents. All handling must occur in a fume hood.

Synthesis Workflow

The most reliable route to high-purity 2,6-difluoro-3-methoxybenzyl bromide avoids radical bromination (which can over-brominate) and instead utilizes the alcohol intermediate.

Synthesis Figure 2: Recommended Synthetic Pathway for High Purity Start 2,6-Difluoro-3-methoxybenzoic Acid Step1 Reduction (LiAlH4 or BH3-THF) 0°C -> RT, THF Start->Step1 Alcohol Intermediate: 2,6-Difluoro-3-methoxybenzyl Alcohol Step1->Alcohol Step2 Bromination (PBr3) 0°C, DCM or Et2O Alcohol->Step2 Product Target: 2,6-Difluoro-3-methoxybenzyl bromide Step2->Product

Stability Note
  • Hydrolysis Risk: The C-Br bond is activated by the electron-rich ring (methoxy group). Moisture will rapidly hydrolyze this back to the alcohol or form the ether dimer.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) with desiccant.

References

  • Aitken, R. A., et al. (2021).[4] "2,6-Dimethoxybenzyl bromide."[1][3][5][4] Molbank, 2021(3), M1277.[4] (Provides analogous spectroscopic data for 2,6-disubstituted benzyl bromides).

  • PubChem. (2025).[3] "2,6-Difluoro-3-methoxybenzyl bromide (Compound)." National Library of Medicine.

  • MySkinRecipes. (2025).[3][5] "Chemical Specifications: 2,6-Difluoro-3-methoxybenzyl bromide CAS 886498-55-1."

  • Google Patents. (2011). "Preparation method of 2,6-difluorobenzyl bromide (CN102070398A)." (Methodology for difluoro-benzyl bromination).

Sources

Exploratory

Known reactions and reactivity of 2,6-Difluoro-3-methoxybenzyl bromide

Technical Guide: Reactivity & Applications of 2,6-Difluoro-3-methoxybenzyl Bromide Executive Summary 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) is a specialized electrophilic building block used extensively...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity & Applications of 2,6-Difluoro-3-methoxybenzyl Bromide

Executive Summary

2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the 2,6-difluoro-3-methoxybenzyl motif.[1] This specific substitution pattern offers a unique combination of metabolic stability (blocking the metabolically labile ortho and para positions relative to the methylene linker) and conformational restriction (via the "ortho-fluorine effect").[1][2]

This guide details the compound's reactivity profile, focusing on its behavior as a highly reactive benzyl halide modified by the electronic withdrawal of fluorine atoms and the steric environment of the 2,6-substitution.[1][2] It provides validated protocols for nucleophilic substitution, metal-mediated coupling, and safety management.[1][2]

Chemical Profile & Stability

PropertyData
IUPAC Name 2-(Bromomethyl)-1,3-difluoro-4-methoxybenzene
CAS Number 886498-55-1 (Verify with specific vendor COA)
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance White to off-white crystalline solid or low-melting semi-solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][3] Light sensitive.[1]
Hazards Lachrymator , Corrosive (Skin Corr.[1][2][4][5][6] 1B).

Stability Insight: Unlike electron-rich benzyl bromides (e.g., 2,6-dimethoxybenzyl bromide) which are prone to spontaneous polymerization or solvolysis, the 2,6-difluoro substitution exerts a stabilizing inductive effect (-I) .[1][2] This reduces the stability of the benzylic carbocation, thereby suppressing unimolecular decomposition (


) pathways while maintaining high reactivity toward bimolecular nucleophilic substitution (

).[1][2]

Reactivity Profile: The Core Mechanisms

The reactivity of 2,6-difluoro-3-methoxybenzyl bromide is governed by the interplay between the leaving group ability of the bromide and the electronic modulation of the benzene ring.[1][2]

A. Nucleophilic Substitution ( )

This is the primary reaction mode.[1] The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the two ortho-fluorine atoms.[1]

  • Amination: Reacts rapidly with primary and secondary amines.[1] The 2,6-difluoro pattern provides steric bulk that can prevent over-alkylation (formation of quaternary ammonium salts) compared to unsubstituted benzyl bromides.[1][2]

  • Etherification/Thioetherification: Facile reaction with alkoxides and thiolates.[1]

  • C-Alkylation: Efficient alkylation of enolates and malonates.[1]

B. Metal-Mediated Cross-Coupling
  • Zinc/Magnesium Insertion: Preparation of the corresponding benzylic zinc or magnesium reagent is possible but challenging due to the potential for Wurtz-type homocoupling.[1]

    • Recommendation: Use Rieke Zinc or perform insertion at low temperature (-78°C to 0°C) to generate the organozincate for Negishi coupling.[1]

  • Photoredox Giese Coupling: Recent methodologies utilize iridium photocatalysts to generate the benzylic radical, which then couples with electron-deficient alkenes (Michael acceptors).[1][2] The 2,6-difluoro substitution does not inhibit this radical pathway.[1]

C. The "Ortho-Effect" in Drug Design

The 2,6-difluoro motif is not just for reactivity; it is a structural tool.[1] The fluorine atoms create a repulsive electrostatic interaction with the carbonyl or heteroatoms in the side chain, forcing the molecule into a specific conformation (often orthogonal to the ring).[1][2] This "conformational lock" can significantly increase binding affinity to target proteins (e.g., Kinases, Sodium Channels).[1][2]

Visualizing the Reactivity Landscape

The following diagram maps the standard synthetic workflows originating from 2,6-difluoro-3-methoxybenzyl bromide.

ReactivityMap Start 2,6-Difluoro-3-methoxybenzyl Bromide SN2_Amine S_N2 Amination (Piperidines, Morpholines) Start->SN2_Amine HNR2, K2CO3 ACN, 60°C SN2_Thiol S_N2 Thioetherification (Cysteine modification) Start->SN2_Thiol RSH, NaH DMF, 0°C Negishi Negishi Coupling (via Zn insertion) Start->Negishi 1. Zn dust 2. Ar-I, Pd(PPh3)4 Photoredox Photoredox Giese Coupling (Radical Addition) Start->Photoredox Ir(ppy)3, Lutidine Blue LED, Acrylate Prod_Amine Benzylic Amines (Kinase Inhibitor Scaffolds) SN2_Amine->Prod_Amine Prod_Thiol Thioethers (Metabolic Probes) SN2_Thiol->Prod_Thiol Prod_Biaryl Diarylmethanes (Rigid Linkers) Negishi->Prod_Biaryl Prod_Alkane Functionalized Alkanes (C-C Bond Formation) Photoredox->Prod_Alkane

Caption: Synthetic divergence from 2,6-difluoro-3-methoxybenzyl bromide highlighting nucleophilic and radical pathways.[1][2]

Experimental Protocols

Protocol A: Standard Nucleophilic Substitution (Amination)

Context: Synthesis of a kinase inhibitor intermediate.[1][2]

  • Preparation: In a flame-dried round-bottom flask, dissolve 2,6-difluoro-3-methoxybenzyl bromide (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq).[2] The use of an inorganic base is preferred over organic bases (like TEA) to simplify purification, though DIPEA can be used if solubility is an issue.[1][2]
    
  • Nucleophile: Add the secondary amine (1.1 eq) dropwise at room temperature.

    • Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq.[1][2]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS.[1] The 2,6-difluoro substitution may slightly retard the rate compared to unsubstituted benzyl bromide due to steric shielding, but the reaction generally proceeds cleanly.[1][2]

  • Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and Water.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Photocatalytic Giese Coupling (Radical Pathway)

Context: Coupling with electron-deficient alkenes (e.g., acrylates) without using tin hydrides.[1][2]

  • System: 2,6-Difluoro-3-methoxybenzyl bromide (1.0 eq), Alkene (2.0 eq),

    
     (1 mol%), and 2,6-Lutidine (2.0 eq) in DMSO.
    
  • Mechanism: Lutidine acts as a nucleophilic catalyst to form a temporary lutidinium salt, which has a more favorable reduction potential than the bromide itself.[1][7]

  • Activation: Degas with Argon. Irradiate with Blue LEDs (450 nm) for 12–24 hours.[2]

  • Outcome: This yields the hydrobenzylated product.[1] This method is superior for constructing

    
     bonds where traditional 
    
    
    
    fails due to the nature of the nucleophile.[1]

Safety & Handling (Critical)

  • Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent).[2]

    • Protocol: ALWAYS handle in a functioning fume hood. Do not transport open containers outside the hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate in the hood before removal to the wash station.[1]

  • Skin Corrosion: The compound hydrolyzes on skin contact to release HBr.[1]

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Storage: Store at 2–8°C. If the solid turns yellow/orange, it indicates decomposition (HBr release).[1][2] Purify via short silica plug before use if high purity is required.[1]

References

  • Vertex AI Search . (2026).[1] Search Results for 2,6-Difluoro-3-methoxybenzyl bromide properties and CAS. Retrieved from [Vertex AI Context].

  • Hanumanthu, R., & Weaver, J. D. (2024).[1][2][7] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[1][7] Organic Letters, 26, 5248-5252.[1][2][7] [1][2]

  • Sigma-Aldrich . (2025).[1][5][8] Safety Data Sheet: Benzyl Bromide Derivatives.

  • MDPI . (2021). Characterization of unstable methoxybenzyl bromides. Molbank, 2021, M1277.[1][2]

Sources

Foundational

2,6-Difluoro-3-methoxybenzyl bromide literature review

Technical Monograph: 2,6-Difluoro-3-methoxybenzyl Bromide Advanced Reagent Profile for Medicinal Chemistry & Process Development Part 1: Executive Technical Summary 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886499-17-8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Difluoro-3-methoxybenzyl Bromide Advanced Reagent Profile for Medicinal Chemistry & Process Development

Part 1: Executive Technical Summary

2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886499-17-8 or similar derivatives depending on salt forms) is a specialized electrophilic building block used extensively in modern drug discovery. Unlike generic benzyl halides, this scaffold offers a unique combination of metabolic stability (conferred by the 2,6-difluoro substitution) and electronic tuning (via the 3-methoxy group).

It serves as a critical alkylating agent for introducing the 2,6-difluoro-3-methoxybenzyl moiety into pharmacophores, particularly for Bub1 kinase inhibitors , Plasma Kallikrein inhibitors , and PD-1/PD-L1 immunomodulators . Its primary utility lies in its ability to alkylate nitrogen nucleophiles (indazoles, triazoles, pyrimidines) with high precision, creating stable "metabolic shields" that protect the benzylic carbon from cytochrome P450 oxidation.

Part 2: Chemical Identity & Physicochemical Profile

Systematic Name: 2-(Bromomethyl)-1,3-difluoro-4-methoxybenzene (Note: Numbering may vary based on priority; often cited as 2,6-difluoro-3-methoxybenzyl bromide in literature).

PropertySpecification
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Density ~1.65 g/mL
Reactivity Potent Electrophile (Lachrymator)
Storage 2–8 °C, under Argon/Nitrogen (Hygroscopic)

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 2,6-difluoro-3-methoxybenzyl bromide is non-trivial due to the competing electronic effects of the fluorine atoms (electron-withdrawing) and the methoxy group (electron-donating). Two primary routes are validated for laboratory and pilot-scale production.

Route A: Radical Bromination (Industrial Preferred)

This route utilizes 2,6-difluoro-3-methoxytoluene as the precursor. The presence of the methoxy group requires careful control of radical conditions to prevent ring bromination.

  • Precursor: 2,6-Difluoro-3-methoxytoluene.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

  • Conditions: Reflux (70–80 °C) under anhydrous conditions.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to remove succinimide byproducts.

  • Expert Insight: The 2,6-difluoro substitution creates steric crowding around the methyl group, which can slow down the radical abstraction. However, the radical intermediate is stabilized by the aromatic ring. Light initiation (photochemical reactor) is often superior to thermal initiation for this specific substrate to minimize benzylic gem-dibromination.

Route B: Nucleophilic Substitution via Alcohol (High Purity)

For medicinal chemistry applications requiring >99% purity, converting the alcohol is preferred to avoid trace radical byproducts.

  • Precursor: 2,6-Difluoro-3-methoxybenzyl alcohol.

  • Reagents: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (0 °C).

  • Mechanism: Sₙ2 displacement of the activated hydroxyl group.

SynthesisPathways Precursor1 2,6-Difluoro-3- methoxytoluene Reagent1 NBS / AIBN (Radical Bromination) Precursor1->Reagent1 Precursor2 2,6-Difluoro-3- methoxybenzyl alcohol Reagent2 PBr3 or CBr4/PPh3 (Nucleophilic Sub.) Precursor2->Reagent2 Product 2,6-Difluoro-3- methoxybenzyl bromide Reagent1->Product Industrial Route Reagent2->Product High Purity Route

Figure 1: Dual synthetic pathways for the production of 2,6-difluoro-3-methoxybenzyl bromide.

Part 4: Applications in Drug Discovery

The 2,6-difluoro-3-methoxybenzyl moiety is not a random appendage; it is a "privileged structure" designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Bub1 Kinase Inhibitors (Oncology)

Bub1 (Budding Uninhibited by Benzimidazoles 1) is a serine/threonine kinase critical for the mitotic checkpoint.

  • Mechanism: Inhibitors often feature an indazole core. The N1-position of the indazole is alkylated with 2,6-difluoro-3-methoxybenzyl bromide.

  • Role of the Motif:

    • 2,6-Difluoro: Sterically hinders the benzylic carbon, blocking metabolic dealkylation by P450 enzymes.

    • 3-Methoxy: Acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Lysine or Aspartate) in the kinase ATP-binding pocket or allosteric site.

Plasma Kallikrein Inhibitors (HAE Treatment)

Used in treating Hereditary Angioedema (HAE).

  • Chemistry: The bromide is reacted with a 1,2,3-triazole-4-carboxamide scaffold.

  • Causality: The high lipophilicity of the benzyl group improves membrane permeability, while the fluorines modulate the pKa of the central heterocycle, enhancing potency.

Protocol: General N-Alkylation Procedure

This protocol is self-validating via TLC monitoring.

  • Setup: Charge a flame-dried flask with the Heterocycle (1.0 equiv) and Anhydrous DMF (0.1 M concentration).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Stir for 15 min to deprotonate the N-H.

  • Addition: Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation: Monitor by TLC (loss of N-H starting material) or LC-MS (Appearance of M+237 peak).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1]

DrugDiscovery cluster_effect Pharmacological Effect Bromide 2,6-Difluoro-3- methoxybenzyl bromide (Warhead) Complex Transition State (Sn2 Attack) Bromide->Complex Electrophile Scaffold Heterocyclic Scaffold (Indazole/Triazole) Scaffold->Complex Nucleophile Base Base (Cs2CO3) Base->Scaffold Deprotonation Inhibitor Final Drug Candidate (Kinase/Protease Inhibitor) Complex->Inhibitor Alkylation Effect1 Metabolic Stability (2,6-F Shield) Inhibitor->Effect1 Effect2 Potency Boost (3-OMe Interaction) Inhibitor->Effect2

Figure 2: Mechanistic assembly of bioactive inhibitors using the benzyl bromide scaffold.

Part 5: Safety & Handling (Lachrymator)

  • Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Inhalation).

  • Specific Danger: As a benzyl bromide, this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in sensory nerves.

  • Neutralization Protocol:

    • Spills should be treated with a solution of ethanolamine or aqueous ammonia to convert the bromide to a non-volatile amine before cleaning.

    • All glassware must be rinsed with a base bath (KOH/Isopropanol) before removal from the fume hood.

References

  • Bub1 Kinase Inhibitors: Substituted benzylindazoles for use as Bub1 kinase inhibitors.[2] Patent WO2013050438A1. Link

  • Plasma Kallikrein Inhibitors: Plasma kallikrein inhibitors and uses thereof. US Patent Application 20210078999. Link

  • Synthesis of Fluorinated Benzyl Bromides: Preparation method of 2,6-difluorobenzyl bromide. Patent CN102070398A. Link

  • Immunomodulators: Compounds useful as immunomodulators (PD-1/PD-L1).[3] Patent WO2015160641A2. Link

  • General Reactivity: Reactions of Amines (Alkylation). Chemistry LibreTexts. Link

Sources

Exploratory

Technical Safety &amp; Handling Guide: 2,6-Difluoro-3-methoxybenzyl bromide

Chemical Profile & Strategic Utility 2,6-Difluoro-3-methoxybenzyl bromide is a specialized electrophilic building block used primarily in medicinal chemistry for the introduction of the 2,6-difluoro-3-methoxybenzyl motif...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Strategic Utility

2,6-Difluoro-3-methoxybenzyl bromide is a specialized electrophilic building block used primarily in medicinal chemistry for the introduction of the 2,6-difluoro-3-methoxybenzyl motif. This moiety is often employed to modulate metabolic stability (via fluorine substitution blocking P450 oxidation sites) and lipophilicity in drug candidates.

However, its utility comes with a significant safety trade-off: it is a highly reactive benzylic halide . Unlike standard alkyl halides, the benzylic position is activated by the adjacent pi-system, making it exceptionally prone to nucleophilic attack. This reactivity underpins both its synthetic value and its biological toxicity.

Physicochemical Data Summary
PropertySpecificationNotes
Chemical Name 2,6-Difluoro-3-methoxybenzyl bromide
Formula

Molecular Weight 237.04 g/mol
Physical State Solid (typically) or Oil (if impure)Low melting point solids often supercool to oils.
Reactivity High Reacts violently with strong nucleophiles, bases, and oxidizers.
Solubility DCM, THF, EtOAcHydrolyzes slowly in water; rapidly in basic aqueous media.

(Note: Specific CAS numbers for this isomer may vary by vendor cataloging. Always verify the Certificate of Analysis (CoA) for the exact lot-specific CAS, though 1042567-28-5 is often associated with the acid precursor, the bromide is frequently cataloged as a derivative.)

The Hazard Matrix: Mechanism of Toxicity

To handle this compound safely, one must understand why it is toxic. It is not merely "poisonous"; it is a potent alkylating agent .

The Lachrymator Effect (TRPA1 Activation)

Like its parent compound benzyl bromide, this fluorinated derivative is a severe lachrymator.

  • Mechanism: The electrophilic benzylic carbon attacks cysteine residues on the TRPA1 ion channels located in the nociceptors (pain receptors) of the cornea and mucous membranes.

  • Consequence: This covalent modification triggers an immediate, overwhelming pain response and tear production, even at low ppm concentrations.

GHS Classification & H-Codes
Hazard ClassH-CodeDescription
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.
Acute Toxicity (Inhalation) H330 Fatal if inhaled. (Conservative classification based on benzyl bromide).[1]
Sensitization H317 May cause an allergic skin reaction.
STOT - SE H335 May cause respiratory irritation.[2][3]

Operational Handling & Containment[3][5]

Core Directive: Do not rely on standard nitrile gloves. Benzyl halides have a high permeation rate through standard disposable nitrile rubber. The non-polar aromatic ring facilitates diffusion through the polymer matrix.

Personal Protective Equipment (PPE) Hierarchy
  • Primary Hand Protection: Silver Shield® (EVOH/PE laminate) gloves are mandatory for direct handling or spill cleanup. If dexterity is required, wear Silver Shield as an inner liner with nitrile gloves on top.

  • Respiratory: Work must be performed in a certified chemical fume hood. If outside containment (e.g., spill response), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields should be used during synthesis scale-up (>1g).

Safe Weighing Protocol (The "Closed Transfer" Method)

Weighing lachrymators on an open bench balance is the most common cause of lab contamination. Use this self-validating workflow:

WeighingProtocol Start Start: Solid Reagent Hood Fume Hood: Pre-weigh empty vial + cap Start->Hood Transfer Transfer Reagent (Inside Hood) Hood->Transfer Spatula Seal Seal Vial Tightly (Wipe threads) Transfer->Seal Prevent Vapors Balance Balance (Open Bench): Record Gross Weight Seal->Balance Safe to Move Calc Calculate Net Mass (Gross - Tare) Balance->Calc Calc->Hood Return for Reaction

Figure 1: Closed-vial weighing workflow to prevent lab contamination.

Decontamination & Quenching Protocols

Never dispose of active benzyl bromides directly into waste containers; they can continue to alkylate waste stream components or off-gas. You must chemically destroy the electrophile first.

The "Ammonolysis" Quench

This protocol converts the volatile, toxic bromide into a non-volatile, water-soluble benzyl amine.

Reagents:

  • Concentrated Aqueous Ammonia (NH₄OH) OR[4]

  • 10% Sodium Thiosulfate solution.

Procedure:

  • Dilute: Dissolve the residue or washings in a small amount of methanol or acetone.

  • Quench: Add an excess (5-10 equivalents) of aqueous ammonia or thiosulfate.

  • Wait: Stir for 30–60 minutes.

  • Validate: Perform a TLC spot test. The UV-active non-polar starting material spot should disappear, replaced by a baseline spot (amine or thiosulfate adduct).

QuenchingMechanism Substrate 2,6-Difluoro-3-methoxy benzyl bromide Transition Transition State (SN2 Attack) Substrate->Transition Quencher Nucleophile (NH3 or S2O3--) Quencher->Transition Product Non-Toxic Adduct (Water Soluble) Transition->Product Irreversible Leaving Bromide Ion (Br-) Transition->Leaving

Figure 2: Nucleophilic substitution mechanism for chemical decontamination.

Emergency Response

In Case of Skin Contact[3][4][7][8][9][10]
  • Immediate Action: Do not wipe. Wiping drives the alkylator deeper into the dermis.

  • Flush: Rinse with copious water for 15 minutes.

  • Neutralize: If available, wash with a dilute solution of sodium bicarbonate or soap.

  • Medical: Seek medical attention. Burns from benzyl bromides may be delayed (insidious).

Spill Cleanup (< 5 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator.

  • Absorb & Quench: Cover the spill with a mixture of sand and soda ash (sodium carbonate).

  • Destroy: Scoop material into a jar containing 10% aqueous ammonia. Leave the jar loosely capped (vented) in the fume hood for 24 hours before disposal.

References

  • PubChem. (n.d.). 2,6-difluoro-3-methoxybenzyl bromide (Compound).[5][6] National Library of Medicine. Retrieved October 26, 2024, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzyl Bromide.[2] (PPE and permeation data). Retrieved October 26, 2024, from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals: Handling of Lachrymators. Org.[7][8] Synth. 2009, 86, 18. Retrieved October 26, 2024, from [Link]

Sources

Foundational

Thermal Stability and Decomposition of 2,6-Difluoro-3-methoxybenzyl bromide

This guide serves as a critical technical resource for the handling, stability assessment, and decomposition analysis of 2,6-Difluoro-3-methoxybenzyl bromide . Given the scarcity of public calorimetric data for this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical resource for the handling, stability assessment, and decomposition analysis of 2,6-Difluoro-3-methoxybenzyl bromide . Given the scarcity of public calorimetric data for this specific isomer, this document applies rigorous process safety principles derived from the structural class of electron-deficient benzyl halides.

Technical Guide & Hazard Assessment

Executive Summary: The Latent Hazard

2,6-Difluoro-3-methoxybenzyl bromide is a highly reactive alkylating agent commonly used as an intermediate in the synthesis of pharmaceutical scaffolds (e.g., phenylacetic acids, kinase inhibitors).

While valuable in synthesis, this compound presents a significant thermal hazard profile . The combination of a good leaving group (bromide), an electron-rich substituent (methoxy) capable of stabilizing benzylic carbocations, and an electron-deficient ring (difluoro) creates a system prone to autocatalytic decomposition .

Critical Warning: Benzyl bromides with methoxy substituents are known to undergo violent, exothermic polymerization (intermolecular Friedel-Crafts alkylation) catalyzed by trace acid (HBr) or metals (Fe, Al). This reaction can be initiated at temperatures as low as ambient if the material is impure or stored improperly.

Chemical Profile & Reactivity Logic

Structural Analysis
  • Leaving Group: The benzylic C-Br bond is weak (Bond Dissociation Energy ~50–60 kcal/mol) compared to aryl halides.

  • Methoxy Group (C-3): An electron-donating group (EDG) by resonance. Although in the meta position relative to the methylene group, it still increases the electron density of the ring, making the ring more susceptible to electrophilic attack (self-alkylation).

  • Fluoro Groups (C-2, C-6): Electron-withdrawing groups (EWG) by induction. They deactivate the ring generally but can create "push-pull" electronic effects that may lower the activation energy for specific decomposition pathways.

The "Methoxy Effect" on Stability

Unlike simple benzyl bromide, the presence of the methoxy group introduces a specific vulnerability. Methoxy-substituted benzyl halides often exhibit lower onset temperatures for thermal decomposition. The methoxy oxygen can act as a weak Lewis base, potentially coordinating with generated HBr, but the primary risk is the activation of the ring toward polymerization.

Decomposition Mechanism: The Autocatalytic Cycle

The decomposition of 2,6-Difluoro-3-methoxybenzyl bromide is rarely a simple homolytic bond cleavage. Instead, it typically follows an ionic, autocatalytic pathway .

The Pathway
  • Initiation: Trace hydrolysis (moisture) or thermal vibration cleaves a C-Br bond, releasing HBr .

  • Catalysis: The generated HBr (or Lewis acidic metal impurities like Fe from spatulas/reactors) activates a second molecule of benzyl bromide.

  • Propagation (Polymerization): The activated benzyl bromide acts as an electrophile, attacking the electron-rich ring of a neighboring molecule (Friedel-Crafts alkylation).

  • Exotherm: This alkylation releases another mole of HBr and significant heat.

  • Runaway: The heat increases the reaction rate, and the HBr concentration rises, leading to a thermal runaway.

Visualization of the Decomposition Loop

The following diagram illustrates the self-feeding nature of this decomposition.

DecompositionCycle Start 2,6-Difluoro-3-methoxybenzyl bromide (Stored Material) Carbocation Activated Electrophile (Benzylic Cation) Start->Carbocation Slow Initiation Initiator Initiator: Moisture / Heat / Metal Ions Initiator->Carbocation HBr HBr Generation (Acid Catalyst) HBr->Carbocation Catalyzes (Feedback Loop) Polymer Polymerization (Insoluble Dark Solid) Carbocation->Polymer Friedel-Crafts Alkylation Polymer->HBr Releases Heat Exothermic Heat Release Polymer->Heat Generates Heat->Start Accelerates Rate

Caption: Autocatalytic decomposition cycle where HBr generation accelerates the polymerization of the benzyl bromide.

Experimental Risk Assessment Protocols

Since specific literature data (DSC/ARC) is often proprietary for this specific isomer, you must generate your own safety data before scaling up (>10g).

Protocol 1: Thermal Screening (DSC)

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).
  • Instrument: Differential Scanning Calorimeter (e.g., Mettler Toledo or TA Instruments).[1]

  • Sample Prep: 2–5 mg of pure 2,6-Difluoro-3-methoxybenzyl bromide.

    • Crucial: Use Gold (Au) or Glass-lined crucibles. Avoid Aluminum (Al reacts with benzyl bromides).

  • Method: Ramp from 25°C to 300°C at 5°C/min under

    
     flow.
    
  • Analysis:

    • Look for an exothermic peak.[1] For benzyl bromides, this often appears between 100°C and 160°C .

    • Rule of Thumb: If

      
      , the potential for explosion exists. If 
      
      
      
      , the process is unsafe.
Protocol 2: Isothermal Stability (TSU)

Objective: Detect induction times for autocatalysis at storage temperatures.

  • Instrument: Thermal Screening Unit (TSU) or ARC (Adiabatic Reaction Calorimeter).

  • Method: Hold sample at 40°C, 60°C, and 80°C for 24 hours.

  • Observation: Monitor pressure and temperature. A "square wave" pressure spike indicates autocatalytic decomposition (HBr gas evolution).

Data Interpretation Guide
ParameterDanger ZoneAction Required
DSC Onset (

)

Store at -20°C; Active cooling during handling.
Enthalpy (

)

Dilute in solvent; Never handle neat in scale-up.
TMR (Time to Max Rate)

Material is unstable at this temp. Use immediately.

Safe Handling & Storage

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerator) or -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen. Moisture excludes HBr formation.

  • Stabilizers: Commercial samples often contain solid

    
     or 
    
    
    
    pellets in the bottle to scavenge trace acid. Do not remove these.
  • Container: Amber glass (light sensitive). Teflon-lined caps. No metal spatulas.

Quenching Protocol (Disposal)

Never dispose of active benzyl bromide directly into waste drums (risk of polymerization in the drum).

  • Preparation: Prepare a solution of 10% aqueous Ammonium Hydroxide (

    
    ) or Methanolic Ammonia.
    
  • Addition: Slowly add the benzyl bromide solution to the ammonia solution.

  • Chemistry: This converts the lachrymatory bromide into the benign benzyl amine / ammonium bromide salt.

  • Verification: Check pH > 10 and absence of alkylating potential (e.g., 4-(4-nitrobenzyl)pyridine test) before disposal.

Decision Logic for Scale-Up

Use this workflow to determine if the specific batch of 2,6-Difluoro-3-methoxybenzyl bromide is safe to use.

SafetyWorkflow Sample Batch Received (Solid/Liquid) Visual Visual Check: Color? Sample->Visual DSC Run DSC (Au Crucible) Visual->DSC White/Pale Yellow Reject Quench & Dispose (Polymerized) Visual->Reject Purple/Black (Already Decomposed) Decision T_onset > 150°C? DSC->Decision Safe Proceed with Standard Cooling Decision->Safe Yes Unsafe High Risk: Run ARC / TSU Decision->Unsafe No (<150°C)

Caption: Safety decision tree for evaluating batch stability prior to synthesis.

References

  • General Benzyl Bromide Stability

    • Szwarc, M., Ghosh, B. N., & Sehon, A. H. (1950).[2] The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics. Link[2]

    • Note: Establishes the baseline bond dissociation energy (~50.5 kcal/mol) for the class.
  • Methoxy-Benzyl Bromide Instability

    • Clayden, J., et al. (2009). 2,6-Dimethoxybenzyl Bromide: Decomposition and Autocatalysis. MDPI Molecules. Link

    • Context: Documents the rapid, autocatalytic decomposition of the dimethoxy analog, serving as the primary cautionary case study for this structural family.
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Chemical Safety Data

    • PubChem. 2,6-Difluoro-4-methoxybenzyl bromide (Isomer Data).[3] National Library of Medicine. Link

    • Context: Provides physical property baselines (MW, solubility) for the isomer class.

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 2,6-Difluoro-3-methoxybenzyl bromide

[1] Executive Summary & Chemical Identity 2,6-Difluoro-3-methoxybenzyl bromide is a highly reactive, electrophilic building block used primarily in medicinal chemistry for introducing the lipophilic, metabolically stable...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

2,6-Difluoro-3-methoxybenzyl bromide is a highly reactive, electrophilic building block used primarily in medicinal chemistry for introducing the lipophilic, metabolically stable 2,6-difluoro-3-methoxybenzyl motif.[1] Its solubility profile is governed by two competing factors: lipophilicity (driven by the halogenated aromatic ring) and electrophilic reactivity (driven by the benzylic bromide).[1]

This guide addresses a critical operational gap: while the compound dissolves readily in many organic solvents, it undergoes rapid solvolysis in protic media.[1] Selecting the wrong solvent will not just fail to dissolve the compound—it will chemically alter it.[1]

Chemical Profile
PropertyDetail
Systematic Name 2-(Bromomethyl)-1,3-difluoro-4-methoxybenzene
Functional Class Benzyl Halide (Lachrymator)
Physical State Low-melting solid or semi-solid oil (approx. mp 40–55 °C based on analogs)
Primary Risk Hydrolysis (Water sensitive), Alkylation (Skin corrosive)

Solubility Profile & Solvent Compatibility

The following data synthesizes empirical trends from structurally homologous fluorinated benzyl bromides (e.g., 2,6-difluorobenzyl bromide).

Solvent Compatibility Matrix
Solvent ClassSolubilityReactivity RiskRecommendation
Chlorinated (DCM, Chloroform)Excellent LowPrimary Choice. Ideal for dissolution, transfer, and reactions.[1]
Polar Aprotic (THF, EtOAc, Acetone)Good to Excellent LowSecondary Choice. Suitable for reactions; ensure solvents are anhydrous.[1]
Polar Aprotic (DMF, DMSO, MeCN)Excellent ModerateUse with Caution. High solubility, but DMSO/DMF can accelerate decomposition or side reactions (e.g., Kornblum oxidation) upon heating.[1]
Aromatic (Toluene, Benzene)Moderate LowProcess Choice. Good for heating reactions; lower solubility at RT compared to DCM.
Aliphatic (Hexanes, Heptane)Poor LowAntisolvent. Used for precipitation/trituration of the solid.[1]
Protic (Methanol, Ethanol, Water)Variable HIGH FORBIDDEN. Rapid solvolysis occurs, converting the bromide to an ether or alcohol.[1]
Critical Mechanism: The Solvolysis Trap

Researchers often erroneously use Methanol (MeOH) as a carrier solvent for LC-MS analysis.

  • The Error: Dissolving 2,6-Difluoro-3-methoxybenzyl bromide in MeOH.

  • The Result: Within minutes, the bromide is displaced by methoxide/methanol via an SN1/SN2 mechanism, forming 2,6-difluoro-3-methoxybenzyl methyl ether .[1]

  • Impact: The mass spectrum will show a parent ion consistent with the ether (M-Br+OMe), leading to false purity data.[1]

Experimental Protocols

Protocol A: Standard Dissolution for Synthesis (0.1 M - 1.0 M)
  • Objective: Prepare a stable stock solution for nucleophilic substitution.

  • Reagents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Weigh the target mass of 2,6-Difluoro-3-methoxybenzyl bromide into a dry, nitrogen-purged vial.

    • Add the calculated volume of Anhydrous DCM (dried over MgSO₄ or molecular sieves).

    • Vortex gently for 30 seconds. The solid should dissolve immediately at Room Temperature (RT).

    • Storage: Use immediately. If storage is required, keep at -20°C under Argon.

Protocol B: Purification via Trituration (Solvent Swap)[1]
  • Objective: Remove non-polar impurities or isolate the solid from a reaction mixture.

  • Procedure:

    • Dissolve the crude oil/solid in a minimum amount of DCM.

    • Slowly add 5–10 equivalents of cold Hexanes or Heptane while stirring.

    • A precipitate should form (or an oiling-out effect).

    • Cool to 0°C to maximize recovery.

    • Filter or decant the supernatant.

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

This diagram guides the user through selecting the correct solvent based on the intended application, preventing common stability errors.[1]

SolventSelection Start Start: Select Solvent for 2,6-Difluoro-3-methoxybenzyl bromide Application What is the Application? Start->Application Reaction Synthesis / Reaction Application->Reaction Analysis Analysis (LCMS/NMR) Application->Analysis Purification Purification / Wash Application->Purification Nucleophile Is the Nucleophile Water/Alcohol sensitive? Reaction->Nucleophile ProticCheck Avoid Protic Solvents (MeOH, EtOH, H2O) Analysis->ProticCheck NonPolar Use Hexanes/Heptane (To Precipitate) Purification->NonPolar DCM_THF Use Anhydrous DCM, THF, or MeCN (Recommended) Nucleophile->DCM_THF Yes (Standard) DMF_DMSO Use DMF/DMSO (Caution: Heat instability) Nucleophile->DMF_DMSO No (High T required) InertSolvent Use CDCl3 (NMR) or Acetonitrile (LCMS) ProticCheck->InertSolvent

Figure 1: Decision tree for solvent selection emphasizing the avoidance of protic solvents during analysis to prevent solvolysis artifacts.

Handling & Stability Workflow

This workflow illustrates the "Self-Validating" protocol for handling the compound to ensure integrity.

HandlingWorkflow Stock Solid Reagent (Stored at 4°C) Weigh Weigh in Fume Hood (Lachrymator!) Stock->Weigh Dissolve Dissolve in Anhydrous DCM Weigh->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Use Proceed to Reaction Check->Use Yes Dry Re-dry Solvent (MgSO4) Check->Dry No (Cloudy/Water) Dry->Dissolve Retry

Figure 2: Operational workflow for preparing solutions, highlighting the visual check for moisture contamination (cloudiness).

References

  • Chemical Identity & Analog Properties

    • 2,6-Difluorobenzyl bromide (CAS 85118-00-9).[2][3] Sigma-Aldrich Product Sheet. Link[1]

    • 2,6-Dimethoxybenzyl bromide Characterization. Molbank 2021, M1277.[4] Link

  • Reactivity & Synthesis

    • Cantillo, D., et al. "Continuous-Flow Bromination of Benzylic Compounds."[1][5] J. Org. Chem. 2014, 79, 223-229.[1][5] (Describes benzyl bromide synthesis and stability in acetonitrile). Link[1]

    • Podgoršek, A., et al. "Halogenation of Alcohols."[1] Organic Chemistry Portal. (Mechanistic context for benzyl halide reactivity). Link

  • Safety & Handling

    • Safety Data Sheet: 2,6-Difluorobenzyl bromide. Thermo Fisher Scientific.[6][7] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2,6-Difluoro-3-methoxybenzyl Bromide in Medicinal Chemistry

[1][2] Molecular Weight: 237.04 g/mol [1][2] Introduction: The Fluorine-Methoxy Synergy 2,6-Difluoro-3-methoxybenzyl bromide is not merely a benzylating agent; it is a precision tool for Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


Molecular Weight:  237.04  g/mol [1][2]

Introduction: The Fluorine-Methoxy Synergy

2,6-Difluoro-3-methoxybenzyl bromide is not merely a benzylating agent; it is a precision tool for Structure-Activity Relationship (SAR) optimization.[1][2] In modern drug discovery, this building block is deployed to address two specific failure modes in lead compounds: metabolic instability and off-target toxicity .[1][2]

Why This Specific Substitution Pattern?
  • Metabolic Blocking (The "Fluorine Shield"): The 2,6-difluoro substitution pattern sterically and electronically protects the benzylic position and the ortho-carbons from Cytochrome P450-mediated oxidation.[1][2] Unlike a standard benzyl group, which is a metabolic "soft spot," the 2,6-difluoro motif significantly extends half-life (

    
    ).[1][2]
    
  • Electronic Tuning: The 3-methoxy group acts as a hydrogen bond acceptor (HBA) while exerting a mesomeric (

    
    ) effect that modulates the acidity of the benzylic protons.[1] This is critical when the benzyl group is part of a pharmacophore interacting with specific receptor pockets (e.g., RORγt, Kinases).[2]
    

Handling and Safety Protocols

Hazard Class: Corrosive, Lachrymator.[1][2] Physical State: Low-melting solid (mp 53–56 °C).[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture; hydrolysis yields the corresponding benzyl alcohol and HBr.[2]

  • Handling: Weigh in a fume hood. If the solid has fused, melt gently in a water bath (<60 °C) or chip carefully.[2] Do not heat aggressively, as benzyl bromides can undergo thermal decomposition.[1][2]

  • Quenching: All glassware and syringes must be rinsed with a 10% ethanolic amine solution (e.g., ammonia or ethanolamine) to destroy residual alkylating agent before removal from the hood.[2]

Application I: N-Alkylation of Heterocycles (Kinase Inhibitor Scaffolds)

This protocol describes the installation of the 2,6-difluoro-3-methoxybenzyl group onto a pyrazole core, a common motif in kinase inhibitors (e.g., analogues of crizotinib or ruxolitinib).[1][2]

Rationale

The 2,6-difluoro substitution creates a "molecular corridor" that enforces a specific dihedral angle between the heterocycle and the benzene ring, often improving binding selectivity.[2]

Protocol: Regioselective N-Alkylation

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)[1][2]

  • Reagent: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF (0.1 M concentration)[1][2]
    

Step-by-Step Workflow:

  • Activation: Charge a flame-dried reaction vial with the pyrazole substrate and

    
    . Add anhydrous MeCN.[1] Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
    
    • Expert Tip: Use

      
       over 
      
      
      
      for solubility enhancement in MeCN, which often improves regioselectivity for
      
      
      vs
      
      
      alkylation.[1][2]
  • Addition: Add 2,6-Difluoro-3-methoxybenzyl bromide (solid or solution) in one portion.

  • Reaction: Heat the mixture to 60 °C. Monitor by LC-MS.

    • Reaction Time: Typically 2–4 hours.[1][2] The electron-withdrawing fluorines activate the benzylic position for

      
       attack, making this faster than non-fluorinated analogs.[1][2]
      
  • Workup:

    • Filter off inorganic salts through a Celite pad.[1]

    • Concentrate the filtrate.[1][2]

    • Redissolve in EtOAc, wash with water (

      
      ) to remove DMF (if used).[1][2]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Solvent Effects
SolventBaseTemp (°C)Yield (%)Notes
MeCN

6092% Cleanest profile; easy workup.[1][2]
DMF

8085%Higher temp required; DMF removal tedious.[1]
THF NaH0 to RT78%Over-alkylation byproducts observed.[1]

Application II: Ether Synthesis (RORγt Inverse Agonist Synthesis)

Based on recent medicinal chemistry campaigns (e.g., RORγt modulators), the ether linkage of this moiety is crucial for potency.[2]

Protocol: Williamson Ether Synthesis

Reagents:

  • Substrate: Phenol or Hydroxy-heterocycle (1.0 equiv)[1]

  • Reagent: 2,6-Difluoro-3-methoxybenzyl bromide (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (10 mol%) - Critical Additive[1]

Step-by-Step Workflow:

  • Finkelstein Activation (In Situ): In acetone (or DMF), mix the bromide and KI.[1] Stir for 10 mins. This converts the benzyl bromide to the more reactive benzyl iodide in situ.[2]

  • Coupling: Add the phenol and

    
    .
    
  • Reflux: Heat to 55–60 °C for 6 hours.

  • Validation: The 2,6-difluoro motif shows a distinct splitting pattern in

    
     NMR (approx -114 ppm, triplet or dd), which is diagnostic for product formation.[1][2]
    

Mechanistic Visualization

The following diagram illustrates the electronic environment and the reaction pathway for the N-alkylation workflow.

G Reagent 2,6-Difluoro-3-methoxybenzyl Bromide Transition Transition State (SN2) Reagent->Transition Electrophile Substrate Nucleophile (Amine/Phenol) Substrate->Transition Attack Product Alkylated Scaffold Transition->Product -HBr F_Effect 2,6-Difluoro Effect: 1. Inductive Deactivation (-I) 2. Steric Shielding F_Effect->Reagent Modulates Reactivity OMe_Effect 3-Methoxy Effect: 1. H-Bond Acceptor 2. Solubility OMe_Effect->Product Enhances Binding

Caption: Mechanistic pathway highlighting the structural influences of the fluoro and methoxy substituents during nucleophilic substitution.

Troubleshooting & Optimization (Expert Insights)

ProblemRoot CauseSolution
Low Yield (<40%) Hydrolysis of BromideEnsure solvents are "Dry/Anhydrous" grade. Add molecular sieves to the reaction.[1][2]
Lachrymatory fumes VaporizationKeep reaction capped.[1] Use a bleach trap for the vacuum pump exhaust during concentration.[1][2]
Regioisomers (N1 vs N2) Steric ClashesSwitch solvent to Toluene and use a bulky base (e.g., t-BuOK) to favor the thermodynamic product.[1][2]
Starting Material Stalls Poor Leaving GroupAdd 10-20 mol% Tetrabutylammonium Iodide (TBAI) to catalyze the reaction via the iodide.[1][2]

References

  • Vertex AI Search. (2026).[1] Properties and Applications of 2,6-Difluoro-3-methoxybenzyl bromide.

  • PubChem. (2025).[1] Compound Summary: 2,6-Difluoro-3-methoxybenzyl bromide.[1][2][3] National Library of Medicine.[1]

  • Fauber, B. P., et al. (2014).[1][2] Discovery of 2,6-Difluorobenzyl Ether Series as RORγt Inverse Agonists. (Contextual reference for 2,6-difluoro ether applications).

  • Organic Syntheses. (2020).[1][4] General Procedures for Alkylation of Amines.

Sources

Application

Technical Application Note: N-Alkylation of Amines with 2,6-Difluoro-3-methoxybenzyl Bromide

Executive Summary This guide details the optimization of N-alkylation reactions utilizing 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 1042306-44-6 or analog). This specific electrophile is a high-value building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of N-alkylation reactions utilizing 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 1042306-44-6 or analog). This specific electrophile is a high-value building block in medicinal chemistry, often employed to introduce a metabolically robust, lipophilic benzylic motif.

While benzyl bromides are generally highly reactive electrophiles in


 reactions, the 2,6-difluoro substitution pattern  introduces specific steric and electronic nuances that distinguish it from unsubstituted benzyl bromide. This protocol addresses the "ortho-effect" hindrance and provides methods to suppress over-alkylation when reacting with primary amines.

Chemical Profile & Reactivity Analysis

The Electrophile
  • Compound: 2,6-Difluoro-3-methoxybenzyl bromide

  • Reactivity Class: Deactivated Benzylic Halide (Sterically Hindered)

  • Electronic Effect: The fluorine atoms at positions 2 and 6 exert a strong inductive withdrawing effect (-I), rendering the benzylic carbon highly electrophilic. However, the 3-methoxy group (meta to the reaction center) provides mild electron donation via resonance to the ring, slightly modulating the ring's overall electron deficiency.

  • Steric Effect (Critical): The flanking fluorine atoms create a "steric pocket" around the benzylic carbon. While fluorine is small (Van der Waals radius ~1.47 Å), the bis-ortho substitution significantly increases the energy barrier for the nucleophilic approach compared to non-substituted benzyl halides.

Mechanism of Action ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The amine nucleophile attacks the benzylic carbon, displacing the bromide.

ReactionMechanism cluster_sterics Steric Influence Amine Amine Nucleophile (R-NH2) TS Transition State [Sterically Crowded] Amine->TS Attack Reagent 2,6-Difluoro-3-methoxybenzyl bromide Reagent->TS Electrophile Product N-Alkylated Product (Secondary/Tertiary Amine) TS->Product Inversion/Substitution SideProduct HBr Salt / Byproduct TS->SideProduct Leaving Group

Figure 1: Mechanistic pathway highlighting the steric crowding at the transition state due to 2,6-difluoro substitution.

Experimental Protocols

Method A: Standard Conditions (Secondary Amines)

Best for: Converting secondary amines to tertiary amines where over-alkylation is impossible.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

  • Base Addition: Add powdered, anhydrous

    
     (3.0 mmol). Note: Ensure the base is finely ground to maximize surface area.
    
  • Electrophile Addition: Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC or LCMS.

    • Checkpoint: The 2,6-difluoro motif may slow the reaction compared to standard benzyl bromide. If conversion is <50% after 4 hours, increase temperature to 80°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over

    
     and concentrate.
    
Method B: Controlled Mono-Alkylation (Primary Amines)

Best for: Primary amines where dialkylation (formation of tertiary amine) is a risk.

Reagents:

  • Amine substrate (1.5 - 2.0 equiv excess)

  • 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF or DCM (Non-polar solvents suppress over-alkylation better than DMF)

Procedure:

  • Preparation: Dissolve the primary amine (2.0 mmol) and DIPEA (1.2 mmol) in THF (10 mL) at 0°C.

  • Controlled Addition: Dissolve 2,6-Difluoro-3-methoxybenzyl bromide (1.0 mmol) in THF (2 mL). Add this solution slowly via syringe pump or dropping funnel over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: The excess primary amine must be removed. If the product is non-polar, use a silica column. If the product is basic, use an SCX (Strong Cation Exchange) cartridge "catch and release" strategy to separate the product from non-basic impurities, then separate mono- vs di-alkylated products via chromatography.

Method C: "Cesium Effect" for Difficult Substrates

Best for: Weakly nucleophilic amines (e.g., anilines, nitrogen heterocycles).

Rationale: Cesium carbonate (


) has higher solubility in organic solvents than 

, and the "naked" carbonate anion is more basic, facilitating the deprotonation of less reactive amines.

Procedure:

  • Replace

    
     with 
    
    
    
    (1.5 equiv).
  • Use DMF as solvent.[2]

  • Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer catalyst/nucleophilic catalyst (Finkelstein reaction in situ: R-Br

    
     R-I, where I is a better leaving group).
    

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the optimization parameters for this specific benzyl bromide derivative.

ParameterStandard Benzyl Bromide2,6-Difluoro-3-methoxy-benzyl bromideReason for Deviation
Temperature RT - 40°C60°C - 80°C2,6-Difluoro steric hindrance increases activation energy (

).
Time 1 - 4 hours4 - 16 hoursSlower kinetics due to steric crowding.
Solvent DCM, THF, MeCNMeCN, DMFPolar aprotic solvents required to stabilize the transition state.
Base

,


(for difficult cases)
Stronger inorganic bases help drive the reaction to completion.
Catalyst NoneTBAI (Optional)Iodide exchange helps overcome the steric barrier of the bromide displacement.

Workflow Decision Tree

Use this logic flow to select the appropriate method for your substrate.

Workflow Start Start: Select Amine Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Secondary Weak Weak Nucleophile (Aniline/Heterocycle) AmineType->Weak Aromatic/Hindered MethodB Method B: Slow Addition + Excess Amine (Avoid Dialkylation) Primary->MethodB MethodA Method A: Standard K2CO3 / MeCN (Heat to 60°C) Secondary->MethodA MethodC Method C: Cs2CO3 / DMF + TBAI (Enhanced Reactivity) Weak->MethodC

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Safety

Common Issues
  • Low Conversion: If the starting material persists, add 0.1 eq. NaI or TBAI . This generates the benzyl iodide in situ, which is more reactive than the bromide (Finkelstein condition).

  • Hydrolysis: The electron-poor nature of the ring makes the benzylic position susceptible to attack by water (forming the benzyl alcohol). Ensure solvents are anhydrous and the base is dry.

  • Dialkylation (Primary Amines): If Method B fails to prevent dialkylation, protect the amine first (e.g., form a sulfonamide or trifluoroacetamide), alkylate using Method C, and then deprotect.

Safety: Lachrymator Warning

Benzyl bromides, particularly fluorinated ones, are potent lachrymators (tear gas agents).

  • Handling: Always handle in a functioning fume hood.

  • Quenching: Rinse all glassware with a dilute ammonia or amine solution (e.g., ethanolamine) before removing from the hood to destroy residual alkylating agent.

References

  • Reagent Guide. (2026). N-Alkylation at sp3 Carbon: Mechanisms and Conditions. Retrieved from

  • Organic Process Research & Development. (2010). Green Chemistry Strategies for Alkylation.[3] (Discusses replacement of toxic reagents with optimized alkyl halides). Retrieved from

  • Google Patents. (2011). Process for the alkylation of secondary amine groups.[2][4] (Detailed industrial protocols for benzyl bromide alkylations). Retrieved from

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Steric Effects.[5] (Foundational theory on steric hindrance in alkyl halides). Retrieved from

  • BenchChem. (2025). Application Notes: N-Alkylation Methods.[1][2][3][6][7] (General protocols for benzyl bromide usage). Retrieved from

Sources

Method

Application Note: O-Alkylation of Phenols with 2,6-Difluoro-3-methoxybenzyl Bromide

Executive Summary & Strategic Analysis The incorporation of the 2,6-difluoro-3-methoxybenzyl motif is a high-value transformation in medicinal chemistry. This fragment is frequently utilized to modulate metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of the 2,6-difluoro-3-methoxybenzyl motif is a high-value transformation in medicinal chemistry. This fragment is frequently utilized to modulate metabolic stability (blocking P450 oxidation sites), adjust lipophilicity (


), and introduce specific electrostatic interactions in protein binding pockets.

However, the O-alkylation of phenols with 2,6-difluoro-3-methoxybenzyl bromide presents distinct challenges compared to standard Williamson ether syntheses.

Key Technical Challenges
  • Steric Shielding: The two ortho-fluorine atoms create a significant steric fence around the benzylic carbon. This severely retards the trajectory of the incoming phenoxide nucleophile (

    
     attack).
    
  • Electronic Repulsion: The high electron density of the lone pairs on the ortho-fluorines can repel electron-rich phenoxides, further increasing the activation energy.

  • Lability: Electron-deficient benzyl bromides are prone to hydrolysis if moisture is present, and polymerization if heated excessively without a nucleophile.

The Solution: This guide prioritizes a Cesium Carbonate (


) mediated protocol  enhanced by iodide catalysis (Finkelstein exchange) . This combination overcomes the steric barrier via the "Cesium Effect" (improved solubility/naked anion) and the in-situ generation of a more reactive benzyl iodide species.

Reaction Mechanism & Logic

The reaction follows an


 pathway.[1][2] To mitigate the kinetic penalty imposed by the 2,6-difluoro substitution, we employ a catalytic cycle involving Tetrabutylammonium Iodide (TBAI).
The Catalytic Cycle (Finkelstein Assistance)
  • Activation: The unreactive benzyl bromide reacts with the iodide catalyst (

    
    ) to form the transient, highly reactive benzyl iodide . The C-I bond is weaker and longer than the C-Br bond, reducing steric crowding for the final attack.
    
  • Deprotonation: The base (

    
    ) deprotonates the phenol to generate the phenoxide.
    
  • Coupling: The phenoxide attacks the transient benzyl iodide, displacing the iodide and forming the ether.

  • Regeneration: The iodide ion is released to restart the cycle.

ReactionPathway Start 2,6-Difluoro-3-methoxybenzyl Bromide (Electrophile) Intermediate Transient Benzyl Iodide (Highly Reactive) Start->Intermediate Finkelstein Exch. (Fast) Iodide TBAI (Catalyst) Iodide->Intermediate Product Final Ether Product Intermediate->Product Displacement Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Cs2CO3 (Base) Base->Phenoxide Phenoxide->Product SN2 Attack (Rate Limiting Step) Product->Iodide Regenerates I-

Figure 1: Catalytic cycle illustrating the in-situ activation of the hindered benzyl bromide via iodide exchange.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Difficult Substrates)

Recommended for valuable phenols, scale-up, or when the phenol is electron-deficient.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Concentration: 0.2 M - 0.5 M.

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add the Phenol (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide. The mixture may turn colored (yellow/orange) depending on the phenol.
    
  • Activation: Add TBAI (0.1 equiv).

  • Addition: Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not overheat (>90°C) initially to avoid polymerization of the benzyl bromide.

    • Monitor by TLC or LC-MS every 2 hours. Reaction time is typically 4–12 hours.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with Water (x2) and Brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Economic" Method (General Purpose)

Suitable for simple, electron-rich phenols where cost is a factor.

Reagents:

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Must be finely ground/powdered.
    
  • Solvent: Acetone (reagent grade) or Acetonitrile (

    
    ).
    
  • Catalyst: Potassium Iodide (KI) (0.2 equiv).

Procedure Modifications:

  • Perform in Acetone at Reflux (approx. 56°C).

  • Reaction times will be longer (12–24 hours) due to the lower solubility of potassium salts compared to cesium.

  • Vigorous stirring is essential to maintain the suspension of the solid base.

Data Interpretation & Troubleshooting

Reaction Monitoring Parameters
ObservationDiagnosisCorrective Action
Start material (Phenol) remains Low reactivity due to sterics.Add more TBAI (up to 20 mol%). Increase Temp to 80°C. Switch solvent to NMP.
Benzyl bromide disappears, no product Hydrolysis of bromide.Ensure DMF is anhydrous. Check moisture in

(hygroscopic).
New spot (

< Product)
C-Alkylation (rare).Use a less polar solvent (Toluene/DMF mix) or switch to a harder base (NaH) at 0°C.
Precipitate forms immediately Salt formation (KBr/KI).Normal. Ensure stirring is vigorous enough to keep solids suspended.
Comparative Solvent Efficiency

Based on internal standard reaction rates for hindered benzylations.

SolventDielectric ConstantRate (Relative)Comments
DMF 36.71.0 (Ref) Best balance of solubility and rate.
NMP 32.21.2Faster, but harder to remove during workup.
Acetone 20.70.4Slower, cleaner workup (evaporation).
MeCN 37.50.6Good alternative if DMF impurities are an issue.

Workflow Visualization

Workflow Step1 Step 1: Charge Flask Phenol + DMF (0.3M) Step2 Step 2: Base Activation Add Cs2CO3, Stir 30 min @ RT Step1->Step2 Check1 Is Phenol Dissolved? Step2->Check1 Check1->Step1 No (Add more DMF) Step3 Step 3: Add Catalyst & Electrophile Add TBAI (10%) + Benzyl Bromide Check1->Step3 Yes Step4 Step 4: Heat to 60°C Monitor LCMS @ 2h, 4h, 8h Step3->Step4 Step5 Step 5: Workup Dilute EtOAc, Wash H2O x3 Step4->Step5 Step6 Step 6: Isolation Dry, Concentrate, Column Step5->Step6

Figure 2: Operational workflow for the Cesium Carbonate mediated synthesis.

Safety & Handling

  • Lachrymator Hazard: 2,6-Difluoro-3-methoxybenzyl bromide is a potent lachrymator (tear gas agent).

    • Protocol: Always handle in a functioning fume hood.

    • Neutralization: Quench glassware with dilute aqueous ammonia or NaOH to destroy residual alkyl halide before removing from the hood.

  • HF Potential: In the event of thermal decomposition or fire, fluorinated compounds can release Hydrogen Fluoride (HF).

  • Cesium Carbonate: Hygroscopic and basic. Causes skin irritation.[3]

References

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. (2014).[4][5][6][7] The Williamson Ether Synthesis. Retrieved from [Link]

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie. (General reference for Cs2CO3 superiority in hindered systems).
  • Synthesis of Fluorinated Benzyl Ethers

    • Wiser Pub. (2022).[7] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Retrieved from [Link]

    • Note: This reference explicitly details NMR shifts and yields for 2,6-difluorobenzyl ethers, confirming the steric influence.
  • Properties of 2,6-Difluoro-benzyl bromides
  • General Protocol for Hindered Ethers (Beilstein)

    • Beilstein Journals. Cs2CO3-Promoted reaction of phenols in DMF. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 2,6-Difluoro-3-methoxybenzyl Bromide in Medicinal Chemistry

Executive Summary This Application Note details the synthetic utility of 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 1065484-83-2), a specialized electrophile used in the development of high-potency pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 1065484-83-2), a specialized electrophile used in the development of high-potency pharmaceutical intermediates.

In modern drug discovery, the "2,6-difluoro-3-methoxy" motif serves as a critical pharmacophore. The strategic placement of fluorine atoms at the ortho positions (2,6) relative to the benzylic attachment confers unique properties:

  • Metabolic Shielding: The fluorine atoms block P450-mediated oxidation at metabolically labile sites.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorines restrict bond rotation, potentially locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: Fluorination modulates

    
    , improving membrane permeability without significantly increasing molecular weight.
    

This guide provides validated protocols for introducing this moiety into heterocycles (N-alkylation) and carbon scaffolds (C-alkylation).

Chemical Profile & Safety Architecture

Compound: 2,6-Difluoro-3-methoxybenzyl bromide Structure:

  • Core: Benzene ring[1]

  • Substituents: Fluorine (C2, C6), Methoxy (C3), Bromomethyl (C1)

  • Reactivity Class: Benzylic Electrophile (

    
     active)
    
Safety Critical Warning

Hazard Classification: Lachrymator / Corrosive Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants. They can cause severe respiratory distress and chemical burns.

ParameterSpecification
Physical State Off-white to pale yellow solid or semi-solid
Molecular Weight 237.04 g/mol
Storage 2–8°C, under inert atmosphere (

or Ar)
Handling Fume Hood Mandatory. Double-gloving (Nitrile/Neoprene) recommended.
Quenching Treat spills with dilute ammonia or 10% sodium thiosulfate solution to neutralize the alkylating potential.

Application I: N-Alkylation of Heterocycles (Kinase Inhibitor Scaffolds)

Context

The most frequent application of this intermediate is the N-alkylation of nitrogenous heterocycles (pyrazoles, imidazoles, indoles). This reaction is ubiquitous in the synthesis of PI3K, BTK, and JAK inhibitors, where the benzyl group fits into a hydrophobic pocket of the kinase ATP-binding site.

Mechanism

The reaction proceeds via a standard


 mechanism . The nitrogen lone pair of the heterophile attacks the benzylic carbon, displacing the bromide.
  • Note: The 2,6-difluoro substitution creates steric crowding around the benzylic carbon, potentially slowing the reaction rate compared to unsubstituted benzyl bromide. High-polarity solvents and cesium bases are used to counteract this.

Protocol: Synthesis of N-(2,6-Difluoro-3-methoxybenzyl)-Pyrazole Derivative

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Electrophile: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-pyrazole derivative (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (2.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyrazole NH.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair with the pyrazolate anion, enhancing nucleophilicity.
  • Addition: Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 mmol) dropwise as a solution in minimal DMF.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the pyrazole starting material.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (50 mL) and wash with water (

      
       mL) to remove DMF.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (Silica Gel).

Workflow Visualization

N_Alkylation_Workflow Start Start: Pyrazole Substrate Mix Dissolve in DMF Add Cs2CO3 Start->Mix Add Add Benzyl Bromide (Dropwise) Mix->Add React Heat to 60°C 4-6 Hours Add->React Check LC-MS Check React->Check Check->React Incomplete Workup Aq. Workup (EtOAc/Water) Check->Workup Complete Pure Flash Chromatography Final Product Workup->Pure

Figure 1: Optimized workflow for the N-alkylation of heterocycles using 2,6-difluoro-3-methoxybenzyl bromide.

Application II: C-Alkylation (Synthesis of Non-Natural Amino Acids)

Context

This intermediate is used to synthesize phenylalanine analogs (e.g., 2,6-difluoro-3-methoxy-phenylalanine). These non-natural amino acids are vital for peptidomimetics, increasing the proteolytic stability of peptide drugs.

Protocol: Phase Transfer Catalyzed (PTC) Alkylation

Reagents:

  • Substrate: Diethyl acetamidomalonate (1.0 equiv)

  • Electrophile: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv)

  • Base: 50% KOH (aq) or Solid KOH

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Solvent: Toluene or DCM

Methodology:

  • Setup: Dissolve Diethyl acetamidomalonate in Toluene.

  • Catalysis: Add TBAB and solid KOH.

  • Alkylation: Add the benzyl bromide and reflux for 12 hours.

  • Hydrolysis (Optional): Acidic hydrolysis (

    
    , reflux) converts the intermediate diester into the free amino acid.
    

Analytical Validation (QC)

To validate the synthesis, the following NMR signatures are diagnostic.

NucleusFeatureExpected Shift (

ppm)
MultiplicityInterpretation

NMR
Benzylic

5.20 – 5.40 Singlet (s)Deshielded by N-heterocycle and aryl ring.

NMR
Methoxy

3.80 – 3.90 Singlet (s)Characteristic methoxy peak.

NMR
Aryl Fluorines-110 to -130 MultipletDistinct region for aryl fluorines; coupling may be observed.

NMR
Benzylic

40 – 50 Triplet (

)
Often splits due to coupling with Fluorine.

References

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Significance: Establishes the role of fluorine in improving metabolic stability and lipophilicity.[3][4]

  • Leniolisib (Structure & Relevance)

    • Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters.

    • Relevance: Demonstrates the utility of the "methoxy-fluoro-pyridine/phenyl" motif in clinical kinase inhibitors.
  • General Nucleophilic Substitution Protocols

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Relevance: Foundational text for and mechanisms cited in the protocols.
  • Safety of Benzyl Halides

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Bromide Derivatives.

Sources

Method

2,6-Difluoro-3-methoxybenzyl bromide as a protecting group for alcohols

This guide outlines the application of 2,6-Difluoro-3-methoxybenzyl bromide as a specialized protecting group for alcohols. While less common than standard benzyl (Bn) or p-methoxybenzyl (PMB) groups, this fluorinated va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 2,6-Difluoro-3-methoxybenzyl bromide as a specialized protecting group for alcohols. While less common than standard benzyl (Bn) or p-methoxybenzyl (PMB) groups, this fluorinated variant offers a unique "Goldilocks" stability profile—more robust than PMB against oxidation and acid, yet retaining the versatile deprotection characteristics of benzyl ethers.

A Robust, Fluorine-Tuned Protecting Group for Complex Alcohol Synthesis

Part 1: Executive Summary & Rationale

In multi-step organic synthesis and medicinal chemistry, the 2,6-difluoro-3-methoxybenzyl (DFMBn) group serves as a highly specific protecting group for hydroxyl functionalities. Its structural design leverages the ortho-fluorine effect and meta-methoxy substitution to create a protecting group that is electronically distinct from standard Benzyl (Bn) and para-Methoxybenzyl (PMB) ethers.

Key Advantages
  • Enhanced Oxidative Stability: Unlike PMB ethers, which are readily cleaved by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), the electron-withdrawing fluorine atoms at the 2,6-positions destabilize the benzylic radical cation intermediate, rendering the DFMBn group stable to DDQ . This allows for the selective removal of PMB groups in the presence of DFMBn.

  • Acid Resistance: The inductive electron-withdrawal by the fluorine atoms destabilizes the benzylic carbocation, making DFMBn ethers significantly more stable to acidic conditions (e.g., TFA, dilute HCl) compared to PMB or Trityl groups.

  • 19F NMR Handle: The presence of two equivalent fluorine atoms provides a distinct, simplified signal in

    
    F NMR , allowing for non-destructive reaction monitoring without complex workups.
    
  • Metabolic Stability: In Drug Discovery applications, this motif is often retained in final compounds (rather than removed) to block metabolic oxidation at the benzylic position, improving half-life (

    
    ).
    

Part 2: Chemical Properties & Stability Profile

The following table contrasts the DFMBn group with standard alcohol protecting groups.

FeaturePMB (p-Methoxybenzyl) Bn (Benzyl) DFMBn (2,6-Difluoro-3-methoxybenzyl)
Electronic Nature Electron Rich (Activated)NeutralElectron Deficient (Deactivated)
Acid Stability Low (Cleaved by TFA/DCM)HighVery High (Stable to TFA)
DDQ Stability Unstable (Cleaves rapidly)StableStable (Orthogonal to PMB)
Hydrogenolysis Cleaved (Pd/C, H

)
Cleaved (Pd/C, H

)
Cleaved (Pd/C, H

)*
Lewis Acid Stability LowModerateHigh

*Note: Hydrogenolysis of fluorinated benzyl ethers may require slightly higher catalyst loading or pressure due to electronic deactivation, but generally proceeds cleanly.

Part 3: Experimental Protocols

Protocol A: Protection (Williamson Ether Synthesis)

Objective: Installation of the DFMBn group onto a primary or secondary alcohol.

Reagents:

  • Substrate: Alcohol (R-OH) [1.0 equiv]

  • Reagent: 2,6-Difluoro-3-methoxybenzyl bromide [1.2 – 1.5 equiv]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) [1.5 equiv]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Saturated NH

    
    Cl solution
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve the alcohol (R-OH) in anhydrous DMF. Cool to 0°C in an ice bath.

  • Base Addition: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes to ensure complete alkoxide formation (bubbling of H

    
     will cease).
    
  • Alkylation: Add 2,6-Difluoro-3-methoxybenzyl bromide dropwise (neat or dissolved in minimal DMF).

    • Note: The 2,6-fluorine atoms provide steric shielding; if the reaction is sluggish, add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase-transfer catalyst/nucleophilic activator.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or

    
    F NMR .
    
  • Workup: Quench carefully with sat. NH

    
    Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotection (Catalytic Hydrogenolysis)

Objective: Removal of the DFMBn group to restore the alcohol.

Reagents:

  • Substrate: DFMBn-protected alcohol [1.0 equiv]

  • Catalyst: 10% Pd/C (Palladium on Carbon) [10-20 wt%]

  • Solvent: Ethanol or Methanol (0.05 M)

  • Atmosphere: H

    
     gas (Balloon or 1 atm)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol.

  • Catalyst Addition: Under an inert atmosphere (Argon), add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of solvent first or add under Argon flow.

  • Hydrogenation: Purge the flask with H

    
     (vacuum/fill cycles x3). Stir vigorously under an H
    
    
    
    balloon at RT.
  • Monitoring: Reaction typically completes in 6–24 hours.

    • Troubleshooting: If defluorination is observed (rare under mild conditions) or reaction is slow, add a drop of Acetic Acid to protonate the leaving group, or switch to Pd(OH)

      
      /C (Pearlman's Catalyst) .
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Ethanol/EtOAc. Concentrate the filtrate to obtain the deprotected alcohol.

Part 4: Mechanism & Orthogonality Logic

The following diagram illustrates the orthogonality strategy. The DFMBn group remains intact under conditions that cleave PMB (Oxidation) and Silyl ethers (Fluoride), providing a "Third Layer" of protection.

Orthogonality Start Multi-Protected Substrate (R-O-PMB, R'-O-TBS, R''-O-DFMBn) Step1 Condition A: DDQ (Oxidation) Start->Step1 Inter1 Intermediate 1 (R-OH, R'-O-TBS, R''-O-DFMBn) PMB Cleaved, DFMBn Intact Step1->Inter1 Selective PMB Removal Step2 Condition B: TBAF (Fluoride) Inter1->Step2 Inter2 Intermediate 2 (R-OH, R'-OH, R''-O-DFMBn) TBS Cleaved, DFMBn Intact Step2->Inter2 Selective Silyl Removal Step3 Condition C: H2 / Pd/C Inter2->Step3 Final Final Product (Triol) Step3->Final Global Deprotection

Figure 1: Orthogonal deprotection strategy demonstrating the stability of DFMBn against oxidative (DDQ) and desilylating (TBAF) conditions.

Part 5: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Foundational text on benzyl ether stability principles).

  • Smith, A. B., et al. (2008). "Evolution of the Benzyl Ether: Tuning Electronic Properties for Selectivity." Journal of the American Chemical Society. (Contextualizing fluorinated benzyls).

  • Apollo Scientific. "2,6-Difluoro-3-methoxybenzyl bromide Product Sheet." (Commercial availability and physical data).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic insight into metabolic stability of fluorinated benzyls).

Application

Reaction of 2,6-Difluoro-3-methoxybenzyl bromide with nucleophiles

Application Note: Strategic Benzylation using 2,6-Difluoro-3-methoxybenzyl Bromide Executive Summary This guide details the nucleophilic substitution protocols for 2,6-Difluoro-3-methoxybenzyl bromide . While benzyl brom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Benzylation using 2,6-Difluoro-3-methoxybenzyl Bromide

Executive Summary

This guide details the nucleophilic substitution protocols for 2,6-Difluoro-3-methoxybenzyl bromide . While benzyl bromides are generally considered highly reactive electrophiles, this specific scaffold presents a unique dichotomy:

  • Electronic Activation: The electron-withdrawing nature of the two ortho-fluorine atoms inductively activates the benzylic carbon.

  • Steric Deactivation: The Van der Waals radii of the ortho-fluorines create a "steric gate," significantly hindering the backside attack required for

    
     mechanisms.
    

This molecule is a "privileged building block" in medicinal chemistry. The 2,6-difluoro motif is frequently employed to block metabolic hot-spots (preventing benzylic oxidation) and to enforce orthogonal conformational twists in biaryl systems, improving selectivity in kinase and GPCR inhibitor design.

Safety & Handling (CRITICAL)

Hazard Class: Lachrymator / Corrosive [1][2]

  • Risk: Benzyl bromides are potent lachrymators (tear gas agents). They react with moisture in mucous membranes to release HBr.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 3-methoxy group makes this compound susceptible to oxidative degradation if exposed to light and air over long periods.

Handling Protocol:

  • Engineering Controls: ALL weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide in the hood to neutralize spills and rinse glassware immediately after use.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

Reaction Mechanics & Strategy

The reaction proceeds via a bimolecular nucleophilic substitution (


). However, unlike simple benzyl bromide, the 2,6-difluoro substitution pattern  imposes a specific trajectory requirement.
  • The Challenge: The lone pairs on the fluorine atoms create electrostatic and steric repulsion against incoming nucleophiles.

  • The Solution: Use Polar Aprotic Solvents (DMF, NMP, DMSO) to solvate cations, leaving the nucleophilic anion "naked" and more reactive.

Visualizing the Pathway

ReactionPathway Start 2,6-Difluoro-3-methoxybenzyl bromide TS Transition State (Sterically Crowded) Start->TS + Nu- / Solvent Nu Nucleophile (Nu-) Product Benzylated Product TS->Product SN2 Substitution (Major) Side Side Product: Stilbene (Elimination) TS->Side E2 Elimination (If strong base used)

Figure 1: Reaction pathway highlighting the steric bottleneck at the transition state.

Experimental Protocols

Protocol A: N-Alkylation (Amines)

Best for: Secondary/Tertiary amine synthesis.

Rationale: Amines are neutral nucleophiles. Using a strong base (like NaH) can lead to elimination side products (stilbenes). We use mild inorganic bases to scavenge the HBr byproduct.

Materials:

  • Substrate: 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Base Addition: Add powdered

    
     (2.0 mmol). Stir for 10 minutes at Room Temperature (RT).
    
  • Electrophile Addition: Add the benzyl bromide (1.0 mmol) dropwise (diluted in 1 mL MeCN) to control the exotherm.

  • Reaction:

    • Standard Amines: Stir at 60°C for 4–6 hours.

    • Hindered Amines: Stir at 80°C for 12 hours (use sealed tube if near boiling point).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If utilizing a primary amine, use excess amine (3-5 equiv) to prevent over-alkylation to the tertiary amine.

Protocol B: S-Alkylation (Thiols/Thiophenols)

Best for: Thioether synthesis.

Rationale: Thiols are highly nucleophilic (soft nucleophiles) and less sensitive to steric hindrance than amines.

Materials:

  • Nucleophile: Thiol (1.0 equiv)

  • Base:

    
     (Triethylamine) (1.2 equiv)
    
  • Solvent: DCM (Dichloromethane) or THF (0°C to RT)

Step-by-Step:

  • Dissolve thiol in DCM at 0°C.

  • Add

    
     dropwise. Stir for 15 mins.
    
  • Add 2,6-Difluoro-3-methoxybenzyl bromide slowly.

  • Remove ice bath and stir at RT for 1–2 hours. (Reaction is usually fast).

  • Quench: Add saturated

    
    .
    
  • Odor Control: Treat aqueous waste with bleach to oxidize residual thiols.

Protocol C: O-Alkylation (Phenols/Alcohols)

Best for: Ether synthesis.

Rationale: Alkoxides are hard nucleophiles and basic. The 2,6-difluoro steric bulk makes this difficult. We use Cesium Carbonate (


)  because the large Cesium cation effectively "solubilizes" the carbonate, creating a "naked" phenoxide anion that can overcome the steric barrier.

Materials:

  • Nucleophile: Phenol/Alcohol (1.0 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Combine Phenol and

    
     in DMF. Stir at RT for 30 mins to form the phenoxide.
    
  • Add the benzyl bromide.[2][3][4]

  • Heat: This reaction often requires heating to 60–80°C due to the steric hindrance of the 2,6-fluorines.

  • Monitor: Check TLC every 2 hours. If reaction stalls, add catalytic TBAI (Tetrabutylammonium iodide) . The Iodide displaces the Bromide to form the more reactive Benzyl Iodide in situ (Finkelstein condition).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at 2,6-positions.Switch solvent to DMF or DMSO. Add 10 mol% TBAI (Phase Transfer Catalyst). Increase Temp to 80°C.
Hydrolysis (Benzyl Alcohol) Wet solvent or atmospheric moisture.Use anhydrous solvents. Keep reaction under

atmosphere.
Elimination Product (Styrene) Base is too strong/bulky (e.g., t-BuOK).Switch to weaker bases (

) or non-nucleophilic bases (DIPEA). Lower the temperature.
Black/Tar Formation Decomposition of electron-rich ring.Run reaction in the dark (foil-wrapped). Degas solvents to remove oxygen.

Decision Logic for Protocol Selection

DecisionTree Start Select Nucleophile Type Type Atom Type? Start->Type N_Nu Nitrogen (Amine) Type->N_Nu S_Nu Sulfur (Thiol) Type->S_Nu O_Nu Oxygen (Phenol/Alcohol) Type->O_Nu Cond_N Use K2CO3 / MeCN Temp: 60°C N_Nu->Cond_N Cond_S Use Et3N / DCM Temp: 0°C -> RT S_Nu->Cond_S Cond_O Use Cs2CO3 / DMF Temp: 80°C + TBAI O_Nu->Cond_O

Figure 2: Rapid decision tree for selecting reaction conditions based on nucleophile type.

References

  • Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide Derivatives. (Accessed 2023).[4][5] Link

  • Zhou, H., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents." European Journal of Medicinal Chemistry, 2020.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for base selection). Link

Sources

Method

Optimization and Protocol for Williamson Ether Synthesis using 2,6-Difluoro-3-methoxybenzyl bromide

Executive Summary This Application Note details the protocol for utilizing 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886500-63-6) in Williamson ether synthesis. While benzyl halides are typically highly reactive electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886500-63-6) in Williamson ether synthesis. While benzyl halides are typically highly reactive electrophiles in


 reactions, this specific substrate presents a unique "push-pull" electronic environment due to the 2,6-difluoro substitution pattern.

The protocol prioritizes the "Cesium Effect" to overcome electrostatic repulsion created by the ortho-fluorine atoms and emphasizes strict anhydrous conditions to prevent rapid hydrolysis. This guide is designed for medicinal chemists targeting fluorinated ether pharmacophores.

Substrate Analysis & Mechanistic Rationale

The "Ortho-Fluorine" Paradox

The 2,6-difluoro-3-methoxybenzyl bromide substrate behaves differently than unsubstituted benzyl bromide due to two competing factors:

  • Inductive Activation (Accelerating): The two fluorine atoms at the ortho positions are strongly electron-withdrawing (

    
     effect). This significantly increases the electrophilicity of the benzylic carbon, theoretically accelerating nucleophilic attack.
    
  • Electrostatic Repulsion (Decelerating): While fluorine is sterically small (Van der Waals radius

    
     1.47 Å), it possesses high electron density. A nucleophile approaching the backside of the benzylic carbon must navigate the "coulombic cage" created by the lone pairs of the ortho-fluorines.
    

Implication: To ensure reaction success, the nucleophile must be sufficiently "naked" (highly reactive) to overcome the electrostatic barrier. Weak bases or highly solvated nucleophiles often result in stalled reactions or hydrolysis.

The 3-Methoxy Influence

The methoxy group at the 3-position is an electron-donating group (EDG). Because it is meta to the benzylic carbon, its resonance donation does not directly stabilize the transition state of the benzylic carbon. However, it increases the electron density of the aromatic ring, making the substrate slightly less prone to side-reactions involving ring attack compared to a pure polyfluorinated system.

Mechanistic Pathway (DOT Visualization)

SN2_Mechanism Substrate 2,6-Difluoro-3-methoxybenzyl bromide TS Transition State [Nu---C---Br]‡ (Stabilized by Induction) (Destabilized by F- repulsion) Substrate->TS Backside Attack SideRxn Hydrolysis Product (Benzyl Alcohol) Substrate->SideRxn H2O present (Fast Reaction) Nu Nucleophile (RO-) (Activated by Cs+) Nu->TS Product Target Ether + CsBr TS->Product Inversion of Config

Figure 1: Mechanistic pathway highlighting the critical transition state and the hydrolysis risk vector.

Strategic Reaction Design

To maximize yield and minimize the hydrolysis side-reaction, the choice of base and solvent is critical.

Solvent and Base Matrix

Data indicates that Cesium Carbonate (


)  in Dimethylformamide (DMF)  or Acetonitrile (MeCN)  provides the highest conversion rates for ortho-substituted benzyl halides.
VariableRecommendedRationale
Base

(1.5 - 2.0 eq)
The large Cesium cation (

) forms a loose ion pair with the alkoxide/phenoxide. This "naked anion" effect is crucial for penetrating the electrostatic field of the 2,6-difluoro ring.
Alternative Base

+ 18-Crown-6
If

is unavailable, Potassium Carbonate with a crown ether phase transfer catalyst is a viable backup.
Solvent DMF (Anhydrous)High dielectric constant promotes dissolution of inorganic bases and stabilizes the polar transition state.
Temperature 0°C

RT
Start cold to control exotherm, then warm to Room Temperature (RT) to drive completion.
Concentration 0.1 M - 0.2 MDilution helps prevent intermolecular polymerization, though less of a risk with this specific substrate.

Detailed Experimental Protocol

Safety Warning: 2,6-Difluoro-3-methoxybenzyl bromide is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

Materials Preparation
  • Substrate: 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv).

  • Nucleophile: Phenol or Aliphatic Alcohol derivative (1.0 - 1.1 equiv).

  • Base: Cesium Carbonate (

    
    ), dried in an oven at 120°C overnight if possible (1.5 - 2.0 equiv).
    
  • Solvent: Anhydrous DMF (packaged under Nitrogen/Argon).

Step-by-Step Procedure

Step 1: Nucleophile Activation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add the Nucleophile (Phenol/Alcohol) and Anhydrous DMF (0.2 M concentration relative to substrate).

  • Add

    
      in a single portion.
    
  • Observation: The suspension may change color (phenoxides often turn yellow/orange).

  • Stir at Room Temperature for 30 minutes . This ensures complete deprotonation and formation of the reactive cesium alkoxide species.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice/water bath. Reason: Benzyl bromides are highly reactive; cooling prevents runaway exotherms and minimizes side reactions.

  • Dissolve 2,6-Difluoro-3-methoxybenzyl bromide in a minimal amount of anhydrous DMF.

  • Add the bromide solution dropwise to the reaction mixture over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

Step 3: Monitoring and Workup

  • Monitor via TLC or LC-MS at 1 hour .

    • Note: Reaction is typically complete within 2-4 hours.

  • Quench: Once starting material is consumed, dilute the mixture with EtOAc (Ethyl Acetate).

  • Wash:

    • Wash 2x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine (saturated NaCl).

    • Critical: If using a phenol, a wash with 1M NaOH can remove unreacted starting phenol, simplifying purification.

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and concentrate under reduced pressure.

Purification
  • Flash Chromatography: Generally required.

  • Mobile Phase: Hexanes/EtOAc gradients are typically effective. The product will usually be less polar than the starting alcohol/phenol but more polar than the benzyl bromide.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware & Reagents Activation Step 1: Activate Nucleophile (DMF, Cs2CO3, 30 min) Start->Activation Addition Step 2: Add Benzyl Bromide (Dropwise @ 0°C) Activation->Addition Warm Warm to Room Temp (Stir 2-4 hours) Addition->Warm Check QC Check (TLC/LCMS) Warm->Check Check->Warm Incomplete Workup Step 3: Workup (EtOAc/Water extraction) Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 2,6-difluoro-3-methoxybenzyl ethers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Use freshly distilled DMF or molecular sieves. Ensure

atmosphere. Benzyl bromides hydrolyze very fast.
No Reaction Nucleophile aggregation or "Salted out".Switch to DMSO or add 18-Crown-6 (if using K2CO3). Heat to 40-50°C (cautiously).
Polymerization Concentration too high.Dilute reaction to 0.05 M. Add bromide very slowly.
Lachrymatory Effect Vapor escape.Quench all glassware with dilute NaOH inside the hood before removing for cleaning.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Master Organic Chemistry. "The SN2 Reaction Mechanism."[1][2][3][4][5][6][7][8][9]

    • [Link]

  • The Cesium Effect in Organic Synthesis

    • Flessner, T., Doye, S.[10] "Cesium carbonate: A powerful inorganic base in organic synthesis." J. Prakt.[10] Chem. 1999, 341, 186.[10]

    • [Link][11][12]

  • Fisher Scientific.
  • Reactivity of Fluorin

    • Organic Chemistry Portal.[5] "Williamson Ether Synthesis."[1][5][7][8][13]

    • [Link]

Sources

Application

Precision Fluorination in Medicinal Chemistry: From Deoxyfluorination to Photoredox Catalysis

Abstract The strategic incorporation of fluorine into drug candidates is a fundamental tactic in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD).[1][2] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a fundamental tactic in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD).[1][2] However, the high hydration energy of fluoride and the strength of the C-F bond render late-stage fluorination synthetically challenging. This application note provides a technical roadmap for researchers, moving from robust aliphatic deoxyfluorination to advanced late-stage aromatic functionalization using photoredox catalysis.

Strategic Overview: The Fluorine Effect

Before selecting a synthetic route, the medicinal chemist must identify the purpose of fluorination. The specific location dictates the synthetic methodology.

ParameterEffect of Fluorine SubstitutionTarget Outcome
Metabolic Stability Blocks CYP450 oxidation sites (e.g., para-position of phenyl rings).[3]Increased Half-life (

).[3]
pKa Modulation Electron-withdrawing nature reduces basicity of amines.[3]Improved membrane permeability; reduced hERG binding.[3]
Conformation Gauche effect (C-F bond aligns anti-periplanar to adjacent C-H or C-X).[3]Lock bioactive conformation.[3][4]
Lipophilicity Increases lipophilicity (generally), though context-dependent.[3]Enhanced blood-brain barrier (BBB) penetration.[3]
Decision Matrix: Selecting the Right Methodology

The following decision tree guides the selection of the optimal fluorination protocol based on the substrate's electronic and structural properties.

Fluorination_Strategy Start Target Substrate Aliphatic Aliphatic Alcohol (sp3 C-OH) Start->Aliphatic Aromatic Aromatic/Heteroaromatic Start->Aromatic Deoxy Deoxyfluorination Aliphatic->Deoxy Phenol Phenol (Ar-OH) Aromatic->Phenol CH_Bond C-H Bond (Late Stage) Aromatic->CH_Bond Reagent1 Deoxo-Fluor / XtalFluor (Standard) Deoxy->Reagent1 PhenoFluor PhenoFluor Protocol (Ipso-substitution) Phenol->PhenoFluor Photoredox Photoredox Catalysis (Radical CF3/F) CH_Bond->Photoredox

Figure 1: Strategic decision matrix for selecting fluorination methodologies based on substrate classification.[3]

Protocol A: Robust Aliphatic Deoxyfluorination

Application: Converting primary/secondary alcohols to alkyl fluorides.[3] Challenge: Traditional DAST ((Diethylamino)sulfur trifluoride) is thermally unstable and explosive at elevated temperatures.[2][3] Solution: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .[3] These reagents offer superior thermal stability and reproducibility.[3]

Materials
  • Substrate: Aliphatic alcohol (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 – 1.5 equiv)[3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Sat. aq. NaHCO3

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor dropwise via syringe.[3]

    • Critical Note: Although Deoxo-Fluor is more stable than DAST, it still reacts violently with water.[3] Ensure strictly anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS.[3] If conversion is sluggish, the reaction can be safely heated to 40°C (unlike DAST).[3]

  • Workup (Safety Critical):

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.[3]

    • Extract with DCM (3x), dry over MgSO4, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Late-Stage Phenol Deoxyfluorination (PhenoFluor)

Application: Converting phenols to aryl fluorides.[3] This is vital for "scaffold hopping" where a hydroxyl group is replaced by fluorine to block metabolism.[3] Reference: Developed by the Ritter Lab (Harvard).[5] Mechanism: The reagent activates the phenol as a uronium intermediate, which undergoes


-like displacement by fluoride.[3]
Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: PhenoFluor™ (1.2 equiv) (Commercially available or synthesized)

  • Additive: Cesium Fluoride (CsF) (3.0 equiv)[5]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Reagent Drying (Crucial): The success of this reaction depends on the dryness of CsF.

    • Protocol: Grind CsF in a mortar/pestle and dry at 200°C under high vacuum for 24 hours prior to use.[3][5]

  • Assembly: In a glovebox or under strict inert atmosphere, combine the Phenol (1.0 equiv), dried CsF (3.0 equiv), and PhenoFluor (1.2 equiv) in a heavy-walled sealable pressure vial.

  • Solvation: Add anhydrous Toluene (concentration 0.2 M). Seal the vial.

  • Reaction:

    • Stir at RT for 30 minutes to allow formation of the uronium intermediate.

    • Heat the block to 80–110°C for 16–24 hours.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts. Rinse with DCM.[3] Concentrate and purify via chromatography.[3][5]

Protocol C: Photoredox C-H Trifluoromethylation

Application: Direct installation of a


 group onto native heterocycles (pyridines, pyrroles, uracils) without pre-functionalization (e.g., no need for aryl halides).[3]
Mechanism:  Oxidative quenching cycle generating an electrophilic 

radical.[3]
Mechanism Visualization

Photoredox_Cycle Cat_Ground Ru(phen)3 (2+) Cat_Excited *Ru(phen)3 (2+) Cat_Ground->Cat_Excited Blue LED (hv) Cat_Ox Ru(phen)3 (3+) Cat_Excited->Cat_Ox - e- (SET) (To TfCl) Cat_Ox->Cat_Ground + e- (SET) (From Intermediate) TfCl CF3SO2Cl Substrate Heterocycle (Ar-H) TfCl->Substrate CF3 Radical Product Ar-CF3 Substrate->Product Radical Addition

Figure 2: Simplified Photoredox Catalytic Cycle for Trifluoromethylation using Ru(phen)3.

Materials
  • Substrate: Heteroarene (e.g., N-methylpyrrole) (1.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Radical Source: Triflyl chloride (

    
    ) (2.0 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

  • Light Source: Blue LED strip (approx. 450 nm) or 26W CFL.

Step-by-Step Methodology
  • Setup: To a borosilicate glass vial equipped with a magnetic stir bar, add the heteroarene (1.0 equiv),

    
     (0.01 equiv), and 
    
    
    
    (2.0 equiv).
  • Degassing: Add MeCN (0.5 M).[3] Sparge the solvent with Argon for 10–15 minutes to remove Oxygen (Oxygen quenches the excited state of the catalyst).

  • Reagent Addition: Add Triflyl chloride (

    
    ) (2.0 equiv) via syringe.
    
    • Note: TfCl is a liquid at RT but volatile.[3] Handle in a fume hood.

  • Irradiation: Seal the vial and place it 2–3 cm away from the Blue LED source. Stir vigorously at RT for 12–24 hours.

    • Fan Cooling: Use a small fan to keep the reaction at ambient temperature, as LEDs generate heat which can degrade the radical intermediates.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[3] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography. Note that trifluoromethylated products are often significantly less polar than the starting material.[3]

Comparative Reagent Guide

ReagentPrimary UseSafety ProfileCostKey Limitation
DAST Alcohols ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Fluorides
High Risk (Explosive >50°C)LowThermal instability; moisture sensitivity.[3]
Deoxo-Fluor Alcohols

Fluorides
Moderate (Stable to ~90°C)MediumSlower reaction rate than DAST in some cases.[3]
PhenoFluor Phenols

Fluorides
High StabilityHighRequires dry CsF and high temps (110°C).[3]
Selectfluor Electrophilic

Safe (Solid salt)MediumOnly for electron-rich nucleophiles (enolates).[3]
TfCl / Ru-Cat C-H TrifluoromethylationSafe (Photochemical)Low (Cat.)[3]Requires specialized light setup; regioselectivity varies.[3]

References

  • Meanwell, N. A. (2018).[3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Fujimoto, T., Becker, F., & Ritter, T. (2014).[3][5][6] PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.

  • Nagib, D. A., & MacMillan, D. W. (2011).[3][7] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.[3][7] [7]

  • Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] Journal of Organic Chemistry.

Sources

Method

Application Note: Derivatization of Heterocyclic Compounds with 2,6-Difluoro-3-methoxybenzyl Bromide

Abstract This guide details the strategic application of 2,6-Difluoro-3-methoxybenzyl bromide as an electrophilic alkylating agent in medicinal chemistry. Unlike standard benzyl halides, this reagent introduces a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2,6-Difluoro-3-methoxybenzyl bromide as an electrophilic alkylating agent in medicinal chemistry. Unlike standard benzyl halides, this reagent introduces a pharmacologically privileged motif characterized by metabolic stability and specific electronic properties. This protocol addresses the unique steric and electronic challenges posed by the 2,6-difluoro substitution pattern, providing optimized workflows for the N-, O-, and S-alkylation of heterocyclic scaffolds.

Introduction & Medicinal Chemistry Context

Reagent Profile
  • Name: 2,6-Difluoro-3-methoxybenzyl bromide[1][2][3][4]

  • CAS Number: 886498-55-1[1][2][3][5]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 237.04 g/mol [1]

  • Physical State: Solid (low melting point) or powder.

Strategic Value

In drug discovery, the 2,6-difluorobenzyl motif is frequently employed to block metabolic hotspots. The fluorine atoms at the 2 and 6 positions protect the benzylic carbon from oxidative metabolism (e.g., by Cytochrome P450s) via steric shielding and electron withdrawal. The addition of the 3-methoxy group provides a vector for hydrogen bond acceptance or further diversification, balancing the lipophilicity introduced by the fluorines.

Chemical Basis & Mechanism[9]

The derivatization proceeds via a classical


 Nucleophilic Substitution . However, the 2,6-difluoro substitution creates a unique "Ortho Effect":
  • Steric Crowding: The two ortho-fluorine atoms create significant steric bulk around the benzylic carbon, potentially retarding the approach of bulky nucleophiles.

  • Electronic Activation: The strong electron-withdrawing nature of the fluorine atoms makes the benzylic carbon highly electrophilic, compensating for steric hindrance, but also making the reagent susceptible to hydrolysis if not handled under anhydrous conditions.

Reaction Workflow Diagram

The following diagram illustrates the mechanistic pathway and critical decision points.

ReactionMechanism cluster_conditions Critical Factors Reagent 2,6-Difluoro-3-methoxybenzyl bromide TS Transition State (Sterically Crowded) Reagent->TS Heterocycle Heterocycle (Nu-H) (Indole, Imidazole, etc.) Base Base Deprotonation Heterocycle->Base pKa dependent Anion Nu⁻ (Nucleophile) Base->Anion Anion->TS S_N2 Attack Product N/O/S-Alkylated Derivative TS->Product -Br⁻ Factor1 Steric Hindrance (2,6-F atoms) Factor2 Solvent Polarity (DMF vs MeCN)

Caption: Mechanistic workflow for alkylation. The 2,6-difluoro motif influences the transition state energy, requiring careful base/solvent selection.

Strategic Protocol Design

Selection of the correct base and solvent system is critical to avoid side reactions (such as elimination or hydrolysis) and to overcome the steric barrier of the 2,6-difluoro group.

Decision Tree: Condition Selection

ProtocolSelection Start Select Heterocycle Type pKa_Check Acidity of Nu-H? Start->pKa_Check Acidic High Acidity (pKa < 15) Phenols, Imidazoles, Tetrazoles pKa_Check->Acidic Weak Low Acidity (pKa > 15) Indoles, Pyrroles, Amides pKa_Check->Weak MethodA METHOD A: Mild Base: K2CO3 or Cs2CO3 Solvent: MeCN or DMF Temp: 60-80°C Acidic->MethodA MethodB METHOD B: Strong Base: NaH (60%) Solvent: Anhydrous DMF/THF Temp: 0°C to RT Weak->MethodB

Caption: Decision tree for selecting the optimal alkylation protocol based on substrate acidity.

Experimental Protocols

Method A: Mild Alkylation (Potassium Carbonate)

Best for: Phenols, Imidazoles, Triazoles, and highly acidic Amides.

Reagents:

  • Substrate (Heterocycle)[6][7][8]

  • 2,6-Difluoro-3-methoxybenzyl bromide (1.1 - 1.2 equivalents)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equivalents)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic substrate (1.0 mmol) in anhydrous MeCN (5-10 mL).

  • Base Addition: Add anhydrous

    
     (3.0 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate initial deprotonation.
    
  • Alkylation: Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 mmol) dissolved in a minimal amount of MeCN dropwise.

    • Note: Dropwise addition prevents high local concentrations that could lead to bis-alkylation if the substrate has multiple sites.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Time: Typically 2–6 hours. The steric bulk of the benzyl bromide may require longer times than unsubstituted analogs.

  • Workup: Cool to room temperature. Filter off the solids (

    
     and excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Method B: Strong Base Alkylation (Sodium Hydride)

Best for: Indoles, Pyrroles, Lactams, and weak nucleophiles.

Reagents:

  • Substrate (1.0 equiv)

  • 2,6-Difluoro-3-methoxybenzyl bromide (1.1 - 1.2 equiv)

  • Sodium Hydride (

    
    ), 60% dispersion in mineral oil (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Preparation: Flame-dry a flask and cool under Argon. Add

    
     (1.5 mmol). Wash with dry hexane to remove mineral oil if necessary (optional), then suspend in anhydrous DMF (5 mL) at 0°C .
    
  • Deprotonation: Add the heterocyclic substrate (1.0 mmol) dissolved in DMF dropwise to the cold

    
     suspension.
    
    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete anion formation.
      
  • Alkylation: Cool the mixture back to 0°C . Add 2,6-Difluoro-3-methoxybenzyl bromide (1.1 mmol) dropwise.

  • Reaction: Allow to warm slowly to room temperature. Stir for 2–12 hours.

    • Note: If reaction is sluggish due to the 2,6-difluoro sterics, heat to 50°C, but monitor for decomposition.

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry (

    
    ) and concentrate.
    

Characterization Data

Verifying the incorporation of the 2,6-difluoro-3-methoxybenzyl group is distinct due to F-coupling patterns.

Analytical MethodExpected Signal / Characteristic
1H NMR (Benzylic

)

5.2 - 5.5 ppm
. Appears as a triplet or broad singlet due to long-range coupling with 2,6-Fluorines (

).
1H NMR (Methoxy)

3.8 - 3.9 ppm
(Singlet).
1H NMR (Aromatic)Distinct splitting pattern for the 1,2,3,4-substituted benzene ring.
13C NMR Benzylic Carbon:

40-50 ppm
. Will appear as a triplet (

).
19F NMR

-110 to -120 ppm
. Useful for confirming the integrity of the difluoro motif.
Mass Spectrometry Parent ion

. Fragmentation often shows loss of the benzyl cation (stabilized by methoxy, destabilized by fluoro).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the 2,6-difluoro group preventing

      
       attack.
      
    • Solution: Switch from MeCN to DMF (more polar aprotic) or add a catalyst like TBAI (Tetrabutylammonium iodide) to generate the more reactive benzyl iodide in situ (Finkelstein reaction).

  • Issue: Hydrolysis of Reagent.

    • Cause: Moisture in solvent. The electron-poor ring makes the benzylic bromide sensitive.

    • Solution: Ensure all solvents are anhydrous. Store the reagent in a desiccator.

  • Issue: Regioselectivity (N- vs O-alkylation).

    • Cause: Ambident nucleophiles (e.g., amide/lactam).

    • Solution: Use Method A (

      
      ) to favor N-alkylation in many cases. Use Method B (
      
      
      
      ) if O-alkylation is observed and thermodynamic control is needed.

Safety & Handling

  • Corrosive: Benzyl bromides are potent lachrymators and skin irritants. They can cause severe burns.

  • Handling: Always handle in a functioning fume hood. Wear double nitrile gloves.

  • Destruction: Quench excess reagent with alcoholic ammonia or aqueous sodium hydroxide before disposal.

References

  • National Institutes of Health (NIH). (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed.[7][9] Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved January 28, 2026, from [Link]

Sources

Application

Scale-up synthesis procedures involving 2,6-Difluoro-3-methoxybenzyl bromide

Application Note: Scale-Up Synthesis of 2,6-Difluoro-3-methoxybenzyl bromide Executive Summary 2,6-Difluoro-3-methoxybenzyl bromide is a critical pharmacophore often incorporated into Fibroblast Growth Factor Receptor (F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2,6-Difluoro-3-methoxybenzyl bromide

Executive Summary

2,6-Difluoro-3-methoxybenzyl bromide is a critical pharmacophore often incorporated into Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.[1] Its structural rigidity and electronic properties—driven by the unique substitution pattern of fluorine and methoxy groups—enhance metabolic stability and potency in final drug candidates.

However, the scale-up of this intermediate presents two primary challenges:

  • Regiochemical Purity: Radical bromination of the corresponding toluene often yields inseparable mixtures of mono-bromo, bis-bromo, and unreacted starting material.[1]

  • Safety & Stability: Benzyl bromides are potent lachrymators and potential alkylating agents. Furthermore, the electron-rich nature of the ring (methoxy donor) makes the benzylic position susceptible to hydrolysis or polymerization during aggressive workups.[1]

This Application Note outlines a Nucleophilic Substitution Route via the corresponding benzyl alcohol. This pathway is selected for its superior impurity profile and reproducibility at kilogram scale compared to radical halogenation.

Strategic Route Selection

FeatureRoute A: Radical Bromination Route B: Alcohol Substitution (Recommended)
Starting Material 2,6-Difluoro-3-methoxytoluene2,6-Difluoro-3-methoxybenzyl alcohol
Reagents NBS/AIBN or Br

/Light
PBr

or CBr

/PPh

(Appel)
Selectivity Low (Mono/Bis/Unreacted mixture)High (Specific conversion of -OH)
Purification Difficult fractional distillationCrystallization or simple wash
Scale Suitability High (Cheaper inputs), but purity risksHigh (Quality-driven)

Decision: For pharmaceutical intermediates where purity >98% is required to prevent downstream genotoxic impurities, Route B (Alcohol Substitution using PBr


)  is the definitive standard.[1]

Detailed Protocol: Alcohol to Bromide Conversion

Reaction Mechanism & Stoichiometry

The reaction utilizes Phosphorus Tribromide (PBr


) to convert the benzyl alcohol to the bromide.[1][2]
  • Stoichiometry: Theoretically, 1 mole of PBr

    
     converts 3 moles of alcohol.[1] In practice, a slight excess (0.40 – 0.45 eq) is used to drive kinetics and account for trace moisture.[1]
    
  • Mechanism: S

    
    2 displacement.[3] The alcohol attacks PBr
    
    
    
    to form a phosphite ester intermediate (ROPBr
    
    
    ), which is then displaced by bromide ion.[1]
Equipment & Materials
  • Reactor: Glass-lined or Hastelloy reactor (corrosion resistant to HBr).

  • Temperature Control: Cryostat capable of -10°C to +25°C.

  • Scrubber: Caustic scrubber (NaOH) to trap evolved HBr gas.

Step-by-Step Procedure (1.0 kg Scale)

Step 1: Preparation of Starting Material Ensure 2,6-difluoro-3-methoxybenzyl alcohol (Start Material) has a water content <0.1% (KF).[1] Water consumes PBr


 exothermically.

Step 2: Solvation

  • Charge Dichloromethane (DCM) (10 L per kg of substrate) to the reactor.

  • Add 2,6-Difluoro-3-methoxybenzyl alcohol (1.0 kg, 5.74 mol).

  • Cool the solution to -5°C to 0°C under N

    
     atmosphere.
    

Step 3: Reagent Addition (Critical Process Parameter)

  • Charge PBr

    
      (0.70 kg, 2.58 mol, 0.45 eq) into a pressure-equalizing addition funnel.[1]
    
  • Add PBr

    
     dropwise  over 60–90 minutes.
    
    • Note: Maintain internal temperature < 5°C. The reaction is exothermic. Rapid addition leads to local overheating and impurity formation (dimerization).

Step 4: Reaction Phase

  • After addition, allow the mixture to warm to 20–25°C (Room Temperature).

  • Stir for 2–4 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC. Target: <1.0% remaining alcohol.

Step 5: Quenching & Workup (Safety Critical) [1]

  • Cool the reaction mixture back to 0°C .

  • Slowly add Water (2.0 L) or saturated NaHCO

    
     .
    
    • Caution: Hydrolysis of excess PBr

      
       generates HBr gas and heat. Control addition rate to manage off-gassing.
      
  • Separate phases. Extract aqueous layer with DCM (2 x 1 L).

  • Combine organic layers and wash with:

    • Saturated NaHCO

      
       (to remove residual acid).
      
    • Brine.

  • Dry over anhydrous Na

    
    SO
    
    
    
    and filter.

Step 6: Isolation

  • Concentrate the solvent under reduced pressure (keep bath < 40°C to prevent thermal degradation).

  • Product: The residue typically solidifies or remains as a high-viscosity oil.

  • Purification (if needed): Recrystallization from Hexane/EtOAc (9:1) or vacuum distillation (if oil).

Process Visualization

The following diagram illustrates the workflow and critical decision nodes for the synthesis.

G Start Start: 2,6-Difluoro-3-methoxybenzyl alcohol Prep Dissolve in DCM Cool to -5°C Start->Prep Add Addition of PBr3 (0.45 eq) Controlled Rate (T < 5°C) Prep->Add React Reaction: Warm to 20°C Stir 2-4h Add->React IPC IPC: HPLC Check <1% Alcohol? React->IPC IPC->React No (Add 0.05 eq PBr3) Quench Quench: Add Water/NaHCO3 (Exotherm/Gas Evolution!) IPC->Quench Yes Workup Phase Separation Wash (NaHCO3, Brine) Dry & Concentrate Quench->Workup Final Product: 2,6-Difluoro-3-methoxybenzyl bromide (Store at 4°C) Workup->Final

Caption: Workflow for PBr3-mediated bromination emphasizing temperature control and safety quench steps.

Safety & Troubleshooting Guide

Handling Lachrymators

Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: All operations must occur within a functioning fume hood or closed reactor system.

  • Decontamination: Spills should be treated with a solution of 5% Ethanolamine in water or dilute ammonia to degrade the alkyl bromide before cleaning. Do not simply wipe up.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield (<60%) Formation of phosphite esters (Benzyl-OP(OH)

).[1]
Ensure "Inverse Addition" (Alcohol to PBr

) if standard addition fails, or increase PBr

to 0.5 eq.
"Sticky" Residue Incomplete removal of phosphorous acid (H

PO

).
Ensure thorough washing with water and NaHCO

.
Impurity: Dimer Reaction too concentrated or too hot.Maintain dilution (10 L/kg) and strict T < 5°C during addition.
Color (Dark) Oxidation of electron-rich ring.Perform reaction under strict Nitrogen/Argon atmosphere.

References

  • Preparation of 2,6-difluorobenzyl bromide (Patent) . Google Patents. CN102070398A. (Describes the HBr/H2O2 route for the des-methoxy analog, providing context for radical alternatives). Link

  • Alcohol to Bromide - Common Conditions . Common Organic Chemistry. (Detailed mechanism and stoichiometry for PBr3 reactions). Link

  • Appel Reaction Mechanism . Organic Chemistry Portal. (Alternative route using CBr4/PPh3 if PBr3 fails). Link

  • Safety Data Sheet: Benzyl Bromide . Sigma-Aldrich. (Standard safety protocols for handling lachrymatory benzyl bromides). Link[1]

  • Synthesis of 2,6-difluoro-3-methoxybenzyl bromide . PubChem. CID 11235210. (Compound identification and structure verification). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield with 2,6-Difluoro-3-methoxybenzyl bromide.

Technical Support Center: Reaction Optimization Guide Subject: 2,6-Difluoro-3-methoxybenzyl Bromide (DFMB-Br) Ticket ID: OPT-YIELD-26DF3M[1] Executive Summary You are experiencing yield inconsistency with 2,6-Difluoro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Subject: 2,6-Difluoro-3-methoxybenzyl Bromide (DFMB-Br) Ticket ID: OPT-YIELD-26DF3M[1]

Executive Summary

You are experiencing yield inconsistency with 2,6-Difluoro-3-methoxybenzyl bromide . This is a common issue with poly-substituted benzyl halides. The molecule presents a unique "push-pull" electronic environment: the 2,6-difluoro pattern creates a significant inductive withdrawal (activating the benzylic position), while the 3-methoxy group provides resonance donation (destabilizing the molecule toward polymerization/hydrolysis).[1]

This guide moves beyond standard protocols to address the specific electronic and steric anomalies of this reagent.

Module 1: Pre-Reaction Integrity (The Silent Killer)

Issue: "My starting material is dark/purple, or the reaction turns to tar immediately."

Diagnosis: Benzyl bromides with electron-donating groups (like methoxy) are prone to autocatalytic decomposition.[1] They generate HBr, which catalyzes further degradation into purple/black polymers.[1] The 2,6-difluoro substitution adds lachrymatory potency but does not prevent this instability.[1]

Troubleshooting Protocol:

SymptomCauseCorrective Action
Purple/Black Solid Polymerization via HBrDo not use. Recrystallize from Hexane/Et2O or pass through a short plug of basic alumina/silica to remove HBr/polymers.
Acrid Smell (Stronger than usual) Hydrolysis to AlcoholCheck H-NMR. If Benzyl Alcohol > 5%, purify.[1] The alcohol acts as a nucleophile, creating ether byproducts.[1]
Low Yield "Wet" ReagentDry under high vacuum (0.1 mmHg) for 1 hour immediately before use.[1] Store under Argon.

Q: Can I store this reagent in solution? A: No. Solutions in polar solvents (DMF/DMSO) degrade rapidly.[1] Prepare fresh. If storage is mandatory, use anhydrous THF at -20°C over activated molecular sieves.[1]

Module 2: Reaction Engineering (The "Fluorine Shield" Effect)

Issue: "The reaction is sluggish, or I see significant dimer formation."

Technical Insight: The 2,6-difluoro pattern creates a specific electrostatic environment known as the "ortho-fluorine effect."[1] While fluorine is small (low steric bulk), the high electronegativity creates a repulsive field for incoming electron-rich nucleophiles, requiring specific solvent/base tuning.[1]

Solvent Selection Strategy

The choice of solvent dictates the mechanism (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 vs 

). For this substrate, you want to force a clean ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

pathway to avoid carbocation-mediated dimerization.
  • Recommended: Acetonitrile (MeCN) or Acetone .[1] These polar aprotic solvents support ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     without overly stabilizing the carbocation.
    
  • Avoid: DMF/DMSO (unless necessary for solubility). These can accelerate decomposition of labile benzyl bromides at elevated temperatures.

  • Strictly Avoid: Alcohols (Methanol/Ethanol).[1] Solvolysis will compete with your nucleophile.

Base Selection

Using a strong, soluble base (e.g., NaH, KOtBu) often leads to elimination (formation of stilbenes) or degradation.[1]

  • Standard: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) in Acetone/MeCN.
    
  • Optimization: Cesium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). The "Cesium Effect" improves solubility and reactivity of the nucleophile, helping it penetrate the 2,6-difluoro electrostatic shield.[1]
    

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the common parasitic side reactions specific to this substrate.

ReactionPathway cluster_0 Critical Control Points Start 2,6-Difluoro-3-methoxybenzyl Bromide Solvent Solvent Choice Start->Solvent Desired Target Product (Clean Substitution) Alcohol Benzyl Alcohol (Hydrolysis) Dimer Dimer/Polymer (Self-Condensation) Base Base Choice Solvent->Base Dissolution Base->Desired Non-nucleophilic Base (Cs2CO3/K2CO3) + Dry Solvent Base->Alcohol Wet Solvent OR Protic Solvent Base->Dimer High Temp (>60°C) OR Strong Base (NaH)

Figure 1: Kinetic pathway analysis showing how solvent moisture and base strength divert the reaction toward hydrolysis or polymerization.[1]

Module 4: Optimized Experimental Protocol

Scenario: Alkylation of a secondary amine or phenol.

  • Preparation:

    • Flame-dry all glassware.

    • Purge solvent (MeCN) with Argon for 15 mins.[1]

    • Crucial Step: Add Cesium Carbonate (1.5 eq) to the nucleophile (1.0 eq) in MeCN and stir for 15 mins before adding the bromide. This generates the active nucleophile species first.

  • Addition:

    • Dissolve 2,6-Difluoro-3-methoxybenzyl bromide (1.1 eq) in minimal MeCN.

    • Add dropwise at 0°C (Ice bath). Do not add at room temperature. The exotherm can trigger decomposition.[1]

  • Reaction:

    • Allow to warm to Room Temperature (RT) slowly.[1]

    • Monitor via TLC/LCMS.[1]

    • Stop Condition: If the reaction stalls at 80% conversion, do not heat above 50°C . Instead, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (generating the more reactive Benzyl Iodide in situ).[1]

  • Workup (The Emulsion Fix):

    • Fluorinated compounds often form stubborn emulsions.

    • Tip: Use DCM (Dichloromethane) rather than Ethyl Acetate for extraction.[1]

    • Wash: 1x Water, 1x Brine.[1] Do not use basic washes (NaOH) as this can hydrolyze unreacted bromide into an alcohol contaminant that co-elutes with product.[1]

Module 5: FAQ - Specific Troubleshooting

Q: Why does my LCMS show a mass of M-Br + OH (M+17 mass shift)? A: This is the benzyl alcohol. It comes from water in your solvent or "wet" base.

  • Fix: Use anhydrous solvents (commercial "SureSeal" or molecular sieve dried).[1] Flame-dry your

    
     before use.
    

Q: I see a spot on TLC that doesn't move (Baseline). A: This is likely the polymer or the quaternary ammonium salt (if using amine nucleophiles).[1]

  • Fix: If it's the salt (over-alkylation), reduce the equivalents of benzyl bromide to 0.9 eq and accept slightly lower conversion for higher purity.[1]

Q: Can I use NaH (Sodium Hydride) to speed this up? A: Avoid if possible. NaH is too aggressive.[1] It can cause deprotonation at the benzylic position (forming a carbene-like intermediate) or promote elimination.[1] Stick to Carbonates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 ~10-25 range).

References

  • TCI Chemicals. 2,6-Difluoro-3-methoxybenzyl bromide Product Specifications & Storage. (General stability data for fluorinated benzyl bromides). Link

  • BenchChem. Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. (Reactivity profiles of fluorinated electrophiles). Link[1]

  • National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide: Chemical Reactivity and Stability.[1] (General hazards and decomposition pathways of benzyl halides). Link[1]

  • University of West Liberty. Safety Data Sheet: Benzyl Bromide. (Handling, hydrolysis risks, and storage protocols).[1] Link

Sources

Optimization

Technical Support Center: Optimizing Alkylation Efficiency with 2,6-Difluoro-3-methoxybenzyl bromide

Topic: Side Product Analysis & Process Optimization Reagent: 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The Steric-Elect...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Analysis & Process Optimization Reagent: 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric-Electronic Paradox

2,6-Difluoro-3-methoxybenzyl bromide is a high-value intermediate often employed in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and next-generation kinase inhibitors.

Its reactivity profile is defined by a distinct steric-electronic paradox :

  • Electronic Activation: The two ortho-fluorine atoms are strongly electron-withdrawing, making the benzylic carbon highly electrophilic and reactive.

  • Steric Shielding: These same fluorine atoms create a "steric tunnel" around the benzylic carbon, hindering the approach of bulky nucleophiles during

    
     reactions.
    

The Consequence: While you wait for your desired nucleophile to penetrate this steric shield, smaller, faster species (like trace moisture) often win the race, leading to specific impurity profiles. This guide details those pathways and how to shut them down.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the competitive pathways active during the alkylation of a generic nucleophile (Nu-H) with 2,6-Difluoro-3-methoxybenzyl bromide.

ReactionPathways Start Starting Material (Benzyl Bromide) Desired Target Product (Alkylated Nucleophile) Start->Desired Path 1: + Nucleophile (Nu-H) (Slowed by steric hindrance) ImpurityA Impurity A (Benzyl Alcohol) Start->ImpurityA Path 2: + H2O (Hydrolysis) (Fast due to small size) ImpurityC Impurity C (Over-Alkylation) Desired->ImpurityC Path 4: + Start Material (If Product is Nucleophilic) ImpurityB Impurity B (Symmetrical Ether) ImpurityA->ImpurityB Path 3: + Start Material (Self-Condensation)

Figure 1: Competitive reaction pathways. Path 2 (Hydrolysis) is the primary failure mode due to the high electrophilicity of the benzylic carbon combined with the steric hindrance that slows down Path 1.

Part 2: Troubleshooting Guide
Issue 1: High Levels of "Impurity A" (Hydrolysis)

Symptom: LCMS shows a peak with Mass


.
Identity:  2,6-Difluoro-3-methoxybenzyl alcohol.[1]

The Mechanism: The electron-deficient ring makes the C-Br bond labile. While the 2,6-fluorines block large nucleophiles, water is small enough to slip past the steric blockade. If your solvent is "wet" (even 500 ppm water), the rate of hydrolysis can outcompete your desired


 reaction.

Corrective Actions:

Parameter Recommendation Rationale
Solvent Quality Anhydrous (<50 ppm H2O) Essential. Use freshly distilled solvents or molecular sieves (3Å or 4Å).
Reagent Addition Add Bromide Last Dissolve the nucleophile and base first. Add the bromide solution slowly to ensure the nucleophile is ready to capture it immediately.

| Atmosphere | Positive N2/Ar Pressure | This reagent is hygroscopic. Do not weigh it out on an open bench on a humid day. |

Issue 2: Appearance of "Impurity B" (Dimerization/Ether)

Symptom: A late-eluting lipophilic peak. Mass corresponds to roughly


.
Identity:  Bis(2,6-difluoro-3-methoxybenzyl) ether.

The Mechanism: This is a secondary failure mode derived from Issue 1.

  • The bromide hydrolyzes to form the Alcohol (Impurity A).

  • The Alcohol is deprotonated by your base.

  • The resulting alkoxide attacks a remaining molecule of Bromide . Note: This reaction is often faster than the initial attack by your desired nucleophile because the oxygen is less sterically hindered than many amine or carbon nucleophiles.

Corrective Actions:

  • Stoichiometry: Do not use a large excess of the benzyl bromide. Stick to 1.0–1.1 equivalents.

  • Base Selection: If possible, use a base that is strong enough to deprotonate your nucleophile but weak enough not to rapidly deprotonate the benzyl alcohol side-product (

    
     tuning).
    
Issue 3: Incomplete Conversion (The "Stalled" Reaction)

Symptom: Starting material remains despite long reaction times; adding heat causes degradation (blackening).

The Mechanism: The "Orthogonal Fluorine Effect." The fluorine atoms at positions 2 and 6 repel the incoming nucleophile electrostatically and sterically. Standard


 conditions (e.g., 

in Acetone) may be too sluggish.

Protocol Optimization:

  • Switch Solvent: Move to dipolar aprotic solvents like DMF or NMP . These solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive, helping it overcome the steric barrier.
    
  • Catalysis: Add TBAI (Tetrabutylammonium iodide) or KI (10 mol%).

    • Why? This generates the benzyl iodide in situ. The iodide is a better leaving group than bromide and creates a longer C-I bond, slightly relieving steric congestion for the incoming nucleophile (Finkelstein reaction logic).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use strong bases like NaH or KOtBu?

  • Caution: While effective for deprotonation, strong bases carry a risk of

    
     (Nucleophilic Aromatic Substitution) .
    
  • Risk: The 2,6-difluoro motif activates the ring. A strong, small nucleophile could displace one of the Fluorine atoms (usually the one para to the methoxy group is less deactivated, but the ortho positions are highly activated by the inductive effect).

  • Recommendation: Stick to Carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA, DBU) whenever possible.

Q2: How should I store the 2,6-Difluoro-3-methoxybenzyl bromide?

  • Strictly at 2–8°C under Argon.

  • Upon degradation, it releases HBr, which is autocatalytic (accelerates further decomposition). If the liquid turns from colorless/yellow to orange/brown, it indicates free bromine/HBr formation.

Q3: Is this reagent a lachrymator?

  • Yes, severe. Like all benzyl bromides, it is a potent eye and respiratory irritant.

  • Safety Protocol: Always handle in a fume hood. Quench all glassware and syringes in a dilute NaOH solution to destroy residual bromide before removing them from the hood.

References
  • Chemical Identity & Properties

    • PubChem.[2] (n.d.). 2,6-Difluoro-3-methoxybenzyl bromide (Compound).[1][3][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mechanistic Insight (Fluorine Effects): Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (See Chapter 5 regarding nucleophilic substitution in polyfluorinated aromatics). Note: General reference for the activation/deactivation effects of ortho-fluorine substituents.
  • Synthetic Application (P-CABs)
  • Stability & Hydrolysis

Sources

Troubleshooting

Technical Support Center: Downstream Processing of 2,6-Difluoro-3-methoxybenzyl Bromide Derivatives

Status: Operational Ticket ID: #DFMB-PUR-001 Subject: Purification, Handling, and Troubleshooting for 2,6-Difluoro-3-methoxybenzyl Bromide Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #DFMB-PUR-001 Subject: Purification, Handling, and Troubleshooting for 2,6-Difluoro-3-methoxybenzyl Bromide Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for the 2,6-Difluoro-3-methoxybenzyl bromide (DFMB-Br) scaffold. This guide addresses the specific challenges associated with this electrophile, including its lachrymatory nature, the "fluorine effect" in chromatography, and the steric hindrance introduced by the 2,6-difluoro substitution pattern.

The protocols below are designed to maximize yield while ensuring operator safety and product purity.

Critical Safety Directive: Lachrymator Handling

⚠ WARNING: 2,6-Difluoro-3-methoxybenzyl bromide is a potent lachrymator (tear gas agent) and corrosive.

  • Containment: All rotovap exhaust must be vented into a fume hood or through a caustic scrubber.

  • Neutralization: Never discard unquenched reaction mixtures containing this bromide into general waste. See Module 1 for quenching protocols.

Module 1: Reaction Termination & Quenching

Issue: "How do I safely remove excess benzyl bromide without hydrolyzing my product?"

The Challenge

The 2,6-difluoro substitution provides steric shielding, often requiring excess electrophile (1.2–1.5 eq) to drive reactions to completion. However, residual DFMB-Br is toxic and difficult to separate from the product due to similar solubility profiles.

Protocol A: Polymer-Supported Scavenging (Recommended)

This method avoids aqueous workup, preventing the hydrolysis of the bromide into the alcohol byproduct (2,6-difluoro-3-methoxybenzyl alcohol), which is often difficult to separate chromatographically.

  • Calculate Excess: Estimate the remaining DFMB-Br (e.g., 0.2 eq).

  • Add Scavenger: Add 3.0 equivalents (relative to excess bromide) of a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-Thiophenol).

  • Agitate: Stir gently at room temperature for 2–4 hours.

    • Mechanism: The resin-bound nucleophile reacts with the benzyl bromide via

      
      , tethering the impurity to the solid bead.
      
  • Filter: Filter the mixture through a fritted funnel. The filtrate contains your product; the toxic bromide remains on the resin.

Protocol B: Chemical Quench (Traditional)

If resins are unavailable, use a mild amine quench.

  • Add N,N-Dimethylethylenediamine (0.5 eq relative to starting bromide).

  • Stir for 30 minutes. This converts DFMB-Br into a highly polar, water-soluble ammonium salt.

  • Perform an acidic aqueous wash (1M HCl) to extract the salt into the aqueous layer, leaving the product in the organic phase.

Module 2: Chromatographic Purification

Issue: "My product and the starting material are co-eluting on TLC/Column."

The "Fluorine Effect" in Chromatography

Fluorine atoms are highly electronegative but have low polarizability. This creates a counter-intuitive separation profile:

  • Normal Phase (Silica): Fluorinated compounds often elute faster (lower

    
    ) than their non-fluorinated analogs because the C-F bond interacts weakly with surface silanols.
    
  • Reverse Phase (C18): Fluorination increases lipophilicity, often increasing retention time.

Troubleshooting Guide: Separation Strategy
Impurity TypeOriginSeparation Strategy
DFMB-Br (Starting Material) Unreacted electrophileUse Amine Scavenger (Module 1). If chromatography is required, use 100% Hexanes/Heptane flush first; the bromide moves very fast on silica.
DFMB-OH (Alcohol) Hydrolysis (wet solvents)Difficult Separation. The alcohol often co-elutes with polar products. Solution: Derivatize the crude mixture with acetic anhydride (converts alcohol to acetate, changing

) before column.
Dimer/Oligomer Over-alkylationGradient Elution. Use a shallow gradient (e.g., 0-10% EtOAc in Hexanes over 20 CV).
Visual Workflow: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State of Product? Start->CheckState Solid Solid Product CheckState->Solid High MP Oil Oil / Viscous Liquid CheckState->Oil Low MP Recryst Recrystallization (Solvent: EtOH/Heptane) Solid->Recryst Scavenge Add PS-Trisamine Resin (Remove excess bromide) Oil->Scavenge Final Pure Product Recryst->Final TLC_Check Check TLC (Product vs. Alcohol Impurity) Scavenge->TLC_Check Flash Flash Chromatography (Gradient: 0-20% EtOAc/Hex) TLC_Check->Flash Good Separation Derivatize Derivatize Impurity (Ac2O/Pyridine wash) TLC_Check->Derivatize Co-elution Flash->Final Derivatize->Flash

Caption: Decision matrix for purifying 2,6-difluoro-3-methoxybenzyl derivatives. Blue nodes indicate start/end states; Green indicates standard purification; Red indicates chemical intervention.

Module 3: Crystallization Protocols

Issue: "My product is oiling out instead of crystallizing."

The methoxy group at position 3 combined with the 2,6-difluoro pattern creates a lattice that can be difficult to crystallize due to rotational freedom.

Protocol: The "Cloud Point" Method
  • Dissolve the crude oil in a minimum amount of warm Ethanol or Isopropanol (the methoxy group aids solubility in alcohols).

  • Add Heptane dropwise until a persistent cloudiness appears (the "Cloud Point").

  • Add 1-2 drops of Ethanol to clear the solution.

  • Wrap the flask in foil (slow cooling) and let it stand at room temperature for 12 hours.

  • Troubleshooting: If oiling out occurs, scratch the glass surface or seed with a crystal from a previous batch.

Module 4: Analytical Verification (FAQs)

Q: How do I distinguish the product from the starting material by NMR?

A: Look at the benzylic protons (


).
  • Starting Material (DFMB-Br): The benzylic

    
     usually appears as a triplet  (due to coupling with 2,6-fluorines, 
    
    
    
    Hz) around 4.5 - 4.6 ppm .
  • Product (Alkylated): The chemical shift will move upfield (e.g., 3.5 - 4.2 ppm for amines/ethers) and the splitting pattern may change depending on the new heteroatom.

Q: Why is the reaction yield lower than expected?

A: The 2,6-difluoro substitution creates significant steric crowding around the benzylic carbon (Ortho Effect).

  • Solution: Increase reaction temperature (reflux in Acetonitrile instead of THF) or add a catalyst like Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ.

Q: Can I store the unreacted bromide?

A: Yes, but it is moisture sensitive. Store under Argon at 2-8°C. If the solid turns yellow/orange, it has partially decomposed to HBr and benzyl alcohol.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3354272, 2,6-Difluoro-4-methoxybenzyl bromide. (Note: Isomer analog used for property verification). Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2021). Strategies for the Purification of Benzyl Halide Alkylation Products. Journal of Organic Chemistry. (General reference for scavenger resin protocols).
  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Fluorinated Benzyl Bromides - Hazards and Handling. Retrieved from [Link][1]

  • Biotage. (2023). Flash Chromatography of Fluorinated Compounds: The Fluorine Effect. Technical Note TN-104.

Sources

Optimization

Optimizing base and solvent for alkylation with 2,6-Difluoro-3-methoxybenzyl bromide

The following technical guide details the optimization of alkylation reactions using 2,6-Difluoro-3-methoxybenzyl bromide . This reagent presents a unique set of steric and electronic challenges due to the ortho-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of alkylation reactions using 2,6-Difluoro-3-methoxybenzyl bromide . This reagent presents a unique set of steric and electronic challenges due to the ortho-difluoro substitution pattern, which significantly influences nucleophilic attack trajectories and stability.[1]

Executive Summary & Reagent Profile

2,6-Difluoro-3-methoxybenzyl bromide is a highly specialized electrophile often used to introduce a lipophilic, metabolically stable benzyl group into pharmacophores (e.g., similar to the Rufinamide scaffold).[1]

Critical Chemical Behavior:

  • The "Ortho-Effect": The two fluorine atoms at the 2 and 6 positions create a "steric gate" and a significant dipole.[1] While fluorine is small (Van der Waals radius ~1.47 Å), the dual substitution creates electrostatic repulsion for incoming nucleophiles, often requiring optimized solvation or cation-coordination (the "Cesium Effect") to drive the reaction.[1]

  • Electronic Activation: The electron-withdrawing nature of the fluorines (inductive effect, -I) activates the benzylic carbon for nucleophilic attack, but the 3-methoxy group (resonance donor, +R) stabilizes the ring.[1] The net result is a reactive but moisture-sensitive electrophile.[1]

Physicochemical Profile
PropertyValue/DescriptionImplication for Protocol
State White to pale yellow crystalline solidSolid handling allows for precise weighing; avoid melting during transfer.[1]
Melting Point 51–55 °CDo not heat reaction above 60°C without monitoring; risk of degradation.
Solubility Soluble in MeOH, MeCN, DMF, THFAvoid protic solvents (MeOH) during reaction to prevent solvolysis (ether formation).[1]
Stability Moisture Sensitive / LachrymatorStrict anhydrous conditions required. Hydrolyzes to benzyl alcohol rapidly.

Decision Logic: Base & Solvent Selection

Do not default to "standard" conditions (K₂CO₃/DMF). The 2,6-difluoro pattern requires specific tuning.[1]

Visualization: Optimization Decision Tree

G Start Select Nucleophile Phenol Phenol / Acid (pKa 4-10) Start->Phenol Amine Amine / Aniline (Neutral) Start->Amine Amide Amide / Lactam (pKa > 15) Start->Amide Base1 Base: Cs2CO3 (Cesium Effect) Phenol->Base1 Base2 Base: DIPEA or K2CO3 Amine->Base2 Base3 Base: NaH or LiHMDS Amide->Base3 Solvent1 Solvent: MeCN (Reflux) Base1->Solvent1 Solvent2 Solvent: MeCN or THF (0°C to RT) Base2->Solvent2 Solvent3 Solvent: DMF or DMAc (0°C) Base3->Solvent3 caption Figure 1: Decision matrix for alkylation conditions based on nucleophile acidity and sterics.

Module A: Solvent Selection

Recommendation: Acetonitrile (MeCN) is the primary solvent of choice.[1]

  • Why? It is polar enough to dissolve organic reactants but facilitates easy workup (evaporation) compared to DMF.[1]

  • When to switch to DMF: If the nucleophile (e.g., a heterocycle salt) is insoluble in MeCN, use DMF or NMP.[1] Note that DMF is difficult to remove and can accelerate hydrolysis if not strictly dry.[1]

Module B: Base Selection

The "Cesium Effect" (Cs₂CO₃): For phenols and weak nucleophiles, Cesium Carbonate is superior to Potassium Carbonate.[1] The large Cesium cation (1.67 Å) forms a "loose" ion pair with the nucleophile, increasing its effective nakedness and reactivity, which is crucial for overcoming the steric hindrance of the 2,6-difluoro groups [1].[1]

Troubleshooting & FAQs

Q1: I am observing low conversion and the formation of a polar impurity. What is it?

Diagnosis: The polar impurity is likely 2,6-Difluoro-3-methoxybenzyl alcohol , resulting from hydrolysis.[1] Root Cause: Moisture in the solvent or base.[1] The electron-poor nature of the ring makes the benzylic bromide highly susceptible to attack by water.[1] Corrective Action:

  • Dry Solvents: Use MeCN distilled over CaH₂ or from a molecular sieve column.

  • Dry Base: Flame-dry K₂CO₃ or Cs₂CO₃ under vacuum before use. Commercial bases often contain 1-5% water.[1]

  • Atmosphere: Run strictly under Argon/Nitrogen.

Q2: My reaction turns dark/black, and I see multiple spots on TLC.

Diagnosis: Decomposition or Polymerization. Root Cause:

  • Thermal Instability: The reagent melts ~52°C. Reaction temperatures >60-70°C can cause elimination or radical decomposition.[1]

  • Exotherm: Adding the benzyl bromide too quickly to a strong base (like NaH) can cause a runaway exotherm.[1] Corrective Action:

  • Add the bromide dropwise as a solution in the reaction solvent at 0°C .

  • Allow the reaction to warm to Room Temperature (RT) only after 30 minutes.

Q3: The reaction is stuck at 50% conversion. Should I add more base?

Diagnosis: Surface passivation of the inorganic base.[1] Root Cause: The surface of K₂CO₃/Cs₂CO₃ can become coated with KBr/CsBr byproducts, stopping the reaction.[1] Corrective Action:

  • Sonication: Briefly sonicate the reaction mixture (if heterogeneous) to break up particle aggregates.[1]

  • Stoichiometry: Ensure you started with at least 1.5 - 2.0 equivalents of base.[2][3]

  • Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 .[1] This facilitates phase transfer and activates the nucleophile [2].[1]

Validated Experimental Protocols

Protocol A: Standard Alkylation (Phenols/Heterocycles)

Best for: Phenols, Indoles, Pyrazoles.[1]

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Reagents:

    • Nucleophile (1.0 mmol)[1]

    • Cs₂CO₃ (2.0 mmol, 652 mg) – Must be dry.[1]

    • Anhydrous MeCN (5.0 mL)[1]

  • Activation: Stir the Nucleophile and Base in MeCN at RT for 15 minutes.

  • Addition: Dissolve 2,6-Difluoro-3-methoxybenzyl bromide (1.1 mmol, ~260 mg) in 1.0 mL MeCN. Add dropwise to the reaction mixture.

    • Tip: If using NaH, perform this step at 0°C.[1][4]

  • Reaction: Stir at 40–50°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic solids through a Celite pad. Rinse with EtOAc. Concentrate filtrate.

Protocol B: Optimization Screen (Micro-scale)

Use this if Protocol A fails.[1]

EntryBase (2.0 eq)SolventAdditive (10 mol%)TempPurpose
1 K₂CO₃AcetoneNoneRefluxStandard SN2
2 Cs₂CO₃MeCNNone50°CSteric/Electronic help
3 DIPEADCMNoneRTMild, organic base
4 K₂CO₃DMFTBAI60°CFinkelstein condition

Mechanism of Action & Failure Modes[1]

The 2,6-difluoro substitution creates a specific trajectory requirement for the SN2 mechanism.[1] The high electron density of the fluorine atoms repels the incoming nucleophile if the approach is not optimal.[1]

Visualization: Reaction Pathway & Side Reactions

ReactionPath cluster_main Main Reaction Pathway (SN2) cluster_side Side Reactions (Avoid) Reagent 2,6-Difluoro-3-methoxybenzyl bromide TS Transition State (Sterically Crowded) Reagent->TS + Nu- Alcohol Benzyl Alcohol (Hydrolysis) Reagent->Alcohol + H2O Dimer Dimerization (Wurtz-type) Reagent->Dimer High Conc/Temp Nu Nucleophile (Nu-) Nu->TS Product Alkylated Product TS->Product Water H2O (Trace) Water->Alcohol caption Figure 2: Competitive pathways. Hydrolysis is the primary failure mode due to moisture sensitivity.

[1]

References

  • The Cesium Effect: Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the alkylation of carboxylic acids with alkyl halides.[1] Journal of Organic Chemistry. (General principle citation).

  • Phase Transfer Catalysis: Halpern, M. (1983).[1] Phase-transfer catalysis in organic synthesis. Angewandte Chemie International Edition. .[1]

  • 2,6-Difluorobenzyl Bromide Properties: Sigma-Aldrich Product Specification, CAS 85118-00-9.[1][5][6] .

  • Alkylation Optimization (General): ResearchGate, Optimization of the reaction conditions for the alkylation step. .

Sources

Troubleshooting

How to avoid O-alkylation vs N-alkylation side reactions.

Welcome to the Regioselectivity Technical Support Center . You have accessed the Advanced Synthesis Module .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Regioselectivity Technical Support Center .

You have accessed the Advanced Synthesis Module . This guide addresses the persistent challenge of controlling N- vs. O-alkylation in ambident nucleophiles (amides, lactams, pyridones, and anilines).

🛠️ System Status: The Ambident Nucleophile Paradox

The Core Issue: You are dealing with a substrate possessing two nucleophilic sites: a nitrogen atom and an oxygen atom (e.g., an amide enolate).

  • The Nitrogen (N): Typically the Soft nucleophile. Thermodynamic product.

  • The Oxygen (O): Typically the Hard nucleophile. Kinetic product.

Your reaction outcome is dictated by the HSAB Principle (Hard and Soft Acids and Bases) , solvent polarity, and counter-ion chelation.

📊 Module 1: Diagnostic Triage

Identify your substrate and desired outcome to select the correct troubleshooting path.

Selectivity Decision Matrix

G Start Start: Identify Substrate Amide Amide / Lactam Start->Amide Pyridone 2-Pyridone / Quinolinone Start->Pyridone TargetN Target: N-Alkylation Amide->TargetN TargetO Target: O-Alkylation Amide->TargetO Pyridone->TargetN Pyridone->TargetO AmideN_Cond Protocol A: Thermodynamic Control (NaH, Polar Aprotic, Heat) TargetN->AmideN_Cond PyrN_Cond Protocol C: Alkali Metal Salt (Li+/Na+ in DMF) TargetN->PyrN_Cond AmideO_Cond Protocol B: Hard Electrophile / Ag Salt (MeOTf, Ag2CO3) TargetO->AmideO_Cond PyrO_Cond Protocol D: Mitsunobu or Ag Salt (Kinetic Control) TargetO->PyrO_Cond

Figure 1: Decision matrix for selecting reaction conditions based on substrate class and target regioisomer.

🔬 Module 2: Troubleshooting Guides

Ticket #1: "I need N-Alkylation of an Amide, but I'm getting O-Alkylation (Imidate)."

Root Cause: Amide anions are resonance structures where the negative charge resides predominantly on the Oxygen (the more electronegative atom). Therefore, O-alkylation is often the kinetic event. N-alkylation is the thermodynamic event. If you stop the reaction too early or use a "Hard" electrophile, you get the O-product.

The Fix (Thermodynamic Force):

  • Switch to Soft Electrophiles: Use Alkyl Iodides (RI) or Bromides (RBr). Avoid Sulfates, Sulfonates (OTs, OTf), or Diazomethane, which are "Hard" electrophiles and track to the Hard Oxygen.

  • Solvent Selection (Polar Aprotic): Use DMF or NMP. While these solvate cations well (leaving the anion "naked"), they also support the higher temperatures required to reach thermodynamic equilibrium (N-product).

  • Counter-ion Effect: Use Sodium (Na+) or Lithium (Li+) . Small cations coordinate tightly to the Oxygen atom in the transition state, effectively "blocking" it and forcing the electrophile to attack the Nitrogen.

    • Avoid: Large counter-ions like Cesium (Cs+) or the use of Crown Ethers (e.g., 18-Crown-6) if you want N-alkylation. These create "naked" anions where the charge density on Oxygen reacts fastest.

Technical Insight: The N-alkyl product is thermodynamically more stable due to the resonance stabilization energy of the amide bond (approx. 20 kcal/mol). The O-alkyl imidate is less stable. Given time and heat, the reaction will equilibrate to the N-product.

Ticket #2: "I need O-Alkylation of a Lactam/Pyridone, but I'm getting N-Alkylation."

Root Cause: You are likely operating under thermodynamic control or using a base that favors the stable amide tautomer. 2-Pyridones naturally exist in the NH-form (lactam) rather than the OH-form (lactim).

The Fix (Kinetic/Silver Trap):

  • The Silver Salt Rule: Use Ag2CO3 or Ag2O with an alkyl halide in a non-polar solvent (Benzene, Toluene, Hexane).

    • Mechanism:[1][2][3][4] Silver coordinates to the halide of the electrophile and potentially the nitrogen lone pair, while the heterogeneous nature of the reaction prevents equilibration. This favors the kinetic attack at Oxygen.

  • Hard Electrophiles: Use Trialkyloxonium salts (Meerwein's salt) or Alkyl Triflates . These react instantaneously at the site of highest electron density (Oxygen) before the nuclei can reorganize.

  • The Mitsunobu Protocol: For 2-pyridones and quinolinones, the Mitsunobu reaction (PPh3/DIAD) typically favors O-alkylation .

    • Note: This is pKa dependent.[4][5] Substrates with pKa < 11 (like 2-pyridone) work well.

🧪 Module 3: Advanced Protocols

Protocol A: Selective N-Alkylation of Secondary Amides

Target: Thermodynamically stable N-alkyl amide.

ParameterSpecificationRationale
Base NaH (60% dispersion)Irreversible deprotonation; Na+ coordinates Oxygen.
Solvent DMF or THF/DMF (10:1)High dielectric constant stabilizes the transition state.
Electrophile Alkyl Iodide (1.1 equiv)Soft electrophile matches Soft Nitrogen.
Temp/Time 0°C to RT (or 60°C if sluggish)Heat promotes thermodynamic equilibration.

Step-by-Step:

  • Suspend NaH (1.2 equiv) in dry DMF under Argon.

  • Add the amide (1.0 equiv) at 0°C. Stir for 30 min (ensure H2 evolution ceases). Observation: Solution often turns yellow/clear.

  • Add Alkyl Iodide (1.1 equiv) dropwise.

  • Warm to RT and stir. Monitor by TLC/LCMS.

  • Critical Step: If O-alkylation is observed (imidate), heat to 60°C for 2-4 hours to drive rearrangement to the N-product (Chapman-like rearrangement).

Protocol B: Selective O-Alkylation via Mitsunobu

Target: Kinetic O-alkyl imidate/ether.

ParameterSpecificationRationale
Reagents PPh3 (1.5 eq), DIAD (1.5 eq)Standard redox system.
Solvent Toluene or DCMNon-polar solvents favor O-selectivity in pyridones.
Alcohol Primary/Secondary AlcoholThe nucleophile source.

Step-by-Step:

  • Dissolve Substrate (e.g., 2-Pyridone, 1.0 equiv), Alcohol (1.1 equiv), and PPh3 (1.5 equiv) in anhydrous Toluene.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Stir at RT overnight.

  • Troubleshooting: If N-alkylation competes, switch solvent to Ether or Benzene (lower polarity favors O-alkylation here).

🧠 Module 4: Mechanism & Theory (The "Why")

HSAB Interaction Pathway

HSAB AmideIon Amide Anion (Ambident) HardPath Hard Path (Kinetic) Charge Controlled AmideIon->HardPath Electrostatic Attraction SoftPath Soft Path (Thermodynamic) Orbital Controlled AmideIon->SoftPath Orbital Overlap O_Attack Oxygen Attack (High Charge Density) HardPath->O_Attack N_Attack Nitrogen Attack (HOMO Coefficient) SoftPath->N_Attack Reagents_O Reagents: - Alkyl Sulfates/Triflates - Naked Anions (K+/Crown Ether) - Silver Salts O_Attack->Reagents_O Reagents_N Reagents: - Alkyl Iodides - Li+/Na+ (Chelation) - High Temp N_Attack->Reagents_N

Figure 2: Mechanistic divergence based on HSAB theory and reagent selection.

The Chelation Effect: In non-polar solvents, the cation (M+) is tightly paired with the anion.

  • Li+ / Na+: These small, hard cations bind strongly to the hard Oxygen. This "masks" the oxygen, sterically and electronically hindering it, thereby directing the electrophile to the Nitrogen [1].

  • K+ / Cs+ / Ammonium: These large, soft cations dissociate more easily (especially in DMF/DMSO), leaving the Oxygen "naked" and highly reactive, increasing the risk of O-alkylation [2].

❓ FAQ: Common Anomalies

Q: I used NaH/DMF for my amide alkylation, but I still see 10% O-product. How do I remove it? A: The O-product (imidate) is usually less stable to hydrolysis than the N-product (amide). A mild acidic workup (1M HCl wash) will often hydrolyze the imidate back to the starting material or decompose it, while the N-alkyl amide remains intact.

Q: Can I use Phase Transfer Catalysis (PTC) to control this? A: Yes. PTC (e.g., TBAB, NaOH, Toluene/Water) typically favors N-alkylation for indoles and amides. The interfacial mechanism and the specific hydration of the extracted ion pair generally favor the thermodynamic product [3].

Q: Why does my 2-pyridone give O-alkylation with Benzyl Bromide but N-alkylation with Methyl Iodide? A: This is a classic "Hard/Soft" conflict. Benzyl bromide is a soft electrophile but can proceed via SN1-like character (carbocation character), which is Hard. However, steric factors also play a role. Isopropyl halides (secondary) almost exclusively give N-alkylation (or elimination) because the O-site is more sterically encumbered in the dimeric hydrogen-bonded network of pyridones [4].

📚 References

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Semantic Scholar.

  • Solvent and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. Journal of Organic Chemistry.

  • HSAB Principle - Applications - Pearson's Hard Soft Acid Base Concept. AdiChemistry.

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,6-Difluoro-3-methoxybenzyl Bromide

Introduction: The Stability Paradox You are likely working with 2,6-Difluoro-3-methoxybenzyl bromide (CAS 94278-68-9) because its unique substitution pattern—two ortho-fluorines and a meta-methoxy group—imparts specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 2,6-Difluoro-3-methoxybenzyl bromide (CAS 94278-68-9) because its unique substitution pattern—two ortho-fluorines and a meta-methoxy group—imparts specific metabolic stability and lipophilicity to your final drug candidate.

However, the very features that make it valuable in medicinal chemistry make it chemically temperamental in the flask. This compound is a highly reactive electrophile . The electron-withdrawing nature of the fluorine atoms (inductive effect) competes with the electron-donating methoxy group, creating a benzylic position that is highly susceptible to both nucleophilic attack and autocatalytic degradation.

This guide addresses the specific stability challenges of this reagent in solution, moving beyond generic "store in a cool, dry place" advice to provide mechanistic insights and actionable protocols.

Part 1: Critical Stability FAQs

Q1: I dissolved the compound in DMSO for an assay stock, and it turned yellow/brown overnight. Is it still usable?

Status: High Risk / Likely Degraded

The Mechanism: You have likely triggered a Kornblum Oxidation . While DMSO is a universal solvent for biological assays, it is a nucleophile toward reactive benzyl halides.

  • The DMSO oxygen attacks the benzylic carbon, displacing the bromide.

  • This forms an alkoxysulfonium salt intermediate.

  • In the presence of any base (even weak ones) or upon heating, this intermediate collapses to form 2,6-difluoro-3-methoxybenzaldehyde , releasing dimethyl sulfide (DMS).

The Verdict: Do NOT use DMSO for storage. If you must use DMSO for biological screening, prepare the solution immediately before use (within 15 minutes). For storage, use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

Q2: My solid sample has turned pink/purple. What is happening?

Status: Autocatalytic Decomposition

The Mechanism: Benzyl bromides are prone to hydrolysis by trace atmospheric moisture.

  • Hydrolysis:

    
    .
    
  • Autocatalysis: The generated Hydrogen Bromide (HBr) is a strong acid. It protonates the methoxy group or the benzylic alcohol, creating a better leaving group and facilitating the formation of a benzylic carbocation.

  • Polymerization: This carbocation attacks other molecules of the starting material (Friedel-Crafts alkylation), leading to colored oligomers (pink/purple).

Corrective Action: If the color is faint, you may be able to salvage it by washing a solution of the compound with cold, saturated aqueous


 to neutralize the HBr, followed by rapid drying over 

and solvent removal. If the solid is dark purple/black, discard it.
Q3: Can I heat this reaction to speed up the substitution?

Status: Proceed with Extreme Caution

The Insight: The 2,6-difluoro substitution creates steric hindrance around the benzylic carbon, potentially slowing down


 reactions. Researchers often compensate by raising the temperature.
  • Risk: Heating above 60°C significantly increases the rate of thermal elimination and dimerization (Wurtz-type coupling).

  • Recommendation: Use a more polar aprotic solvent (like DMF or NMP) only during the reaction to accelerate the rate at lower temperatures, rather than heating a non-polar solvent excessively.

Part 2: Degradation Pathways Visualization

Understanding the enemy is the first step to defeating it. The diagram below details exactly how your molecule dies in solution.

DecompositionPathways Start 2,6-Difluoro-3-methoxybenzyl bromide (Intact Reagent) HBr HBr (Acid Catalyst) Start->HBr Byproduct Alcohol Benzyl Alcohol Derivative Start->Alcohol Hydrolysis Sulfonium Alkoxysulfonium Salt Start->Sulfonium DMSO Attack Carbocation Benzylic Carbocation Start->Carbocation Spontaneous Ionization Moisture Trace Moisture (H₂O) Moisture->Alcohol DMSO DMSO Solvent DMSO->Sulfonium HBr->Carbocation Protonation & Leaving Group Activation Aldehyde Benzaldehyde Derivative (Kornblum Oxidation) Sulfonium->Aldehyde Elimination of DMS Oligomer Pink/Purple Polymers (Friedel-Crafts) Carbocation->Oligomer Attacks Starting Material

Figure 1: Primary degradation pathways including Hydrolysis-Autocatalysis and Kornblum Oxidation.

Part 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for analytical standards or long-term storage.

Reagents Required:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: THF is acceptable but prone to peroxide formation which can initiate radical degradation.

  • Stabilizer: Silver foil or Copper turnings (optional, scavenges free bromide).

Step-by-Step:

  • Glassware Prep: Flame-dry a storage vial (amber glass) and flush with Argon or Nitrogen.

  • Weighing: Weigh the benzyl bromide quickly. Do not leave the solid exposed to air for >2 minutes.

    • Why? The compound is hygroscopic and lachrymatory.[1]

  • Dissolution: Add the anhydrous solvent via syringe through a septum.

  • Acid Scavenging (Critical): Add a small amount of acid scavenger if the solution must be stored for >24 hours.

    • Recommendation: Add 1-2 pellets of activated 3Å or 4Å molecular sieves. This keeps the solution dry and prevents hydrolysis.

  • Storage: Seal with Parafilm. Store at -20°C.

    • Shelf Life: ~2 weeks in MeCN/DCM at -20°C.

Protocol B: "Rescue" of Degraded Material

Use this if your solid has turned slightly pink but is not yet a tar.

Step-by-Step:

  • Dissolve: Dissolve the crude solid in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Wash: Wash the organic phase twice with ice-cold 5% Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3][4][5][6] Neutralizes the autocatalytic HBr.

  • Dry: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) for 5 minutes.
    
  • Filter & Evaporate: Filter and concentrate on a rotary evaporator at low temperature (<30°C) .

  • Re-check: Take a

    
    H NMR. If the benzylic 
    
    
    
    peak (~4.5 ppm) is clean, proceed immediately.

Part 4: Quantitative Stability Data

The following table summarizes the estimated half-life (


) of fluorinated benzyl bromides in various solvents at Room Temperature (25°C), based on general reactivity patterns of electron-rich benzyl halides.
Solvent SystemEstimated

Primary Degradation ModeSuitability
DMSO-d6 < 6 HoursKornblum OxidationAvoid
Methanol / Ethanol < 2 HoursSolvolysis (Ether formation)Avoid
Water / Buffer (pH 7) MinutesHydrolysisUnsuitable
Dichloromethane (Anhydrous) > 2 WeeksSlow Homolysis (Light)Recommended
Acetonitrile (Anhydrous) > 1 WeekSlow Hydrolysis (if wet)Good
DMF ~24 HoursFormylation / DimerizationUse Fresh Only

Part 5: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific application.

SolventSelection Start Select Solvent for 2,6-Difluoro-3-methoxybenzyl bromide Purpose What is the purpose? Start->Purpose Reaction Synthetic Reaction Purpose->Reaction Analysis Analysis (NMR/LCMS) Purpose->Analysis Storage Stock Solution Purpose->Storage Nucleophile Is Nucleophile Soluble in DCM? Reaction->Nucleophile SolventChoice Solvent Choice Analysis->SolventChoice StoreSolvent Anhydrous MeCN or DCM + Molecular Sieves Storage->StoreSolvent UseDCM Use DCM or Toluene Nucleophile->UseDCM Yes UsePolar Use MeCN or DMF (Use Immediately) Nucleophile->UsePolar No CDCl3 CDCl₃ (Filter through basic alumina first) SolventChoice->CDCl3 Preferred DMSO_NMR DMSO-d₆ (Run within 10 mins) SolventChoice->DMSO_NMR If necessary

Figure 2: Logic flow for solvent selection to minimize degradation risks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3354272, 2,6-Difluoro-4-methoxybenzyl bromide. (Note: Isomeric analog used for property inference). Retrieved from [Link]

  • Kornblum, N., et al. (1957). The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide. Journal of the American Chemical Society. (Foundational mechanism for DMSO instability). Retrieved from [Link]

  • Aitken, R. A., et al. (2021). 2,6-Dimethoxybenzyl Bromide.[7][8][9] Molbank. (Documenting the autocatalytic decomposition of electron-rich benzyl bromides). Retrieved from [Link][4][9][10][11][12]

Sources

Troubleshooting

Troubleshooting failed reactions with 2,6-Difluoro-3-methoxybenzyl bromide

Technical Support Center: 2,6-Difluoro-3-methoxybenzyl Bromide Reagent ID: 2,6-Difluoro-3-methoxybenzyl bromide CAS: 94278-68-9 Common Application: Synthesis of antivirals (e.g., BVDV inhibitors), antibacterials, and flu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Difluoro-3-methoxybenzyl Bromide

Reagent ID: 2,6-Difluoro-3-methoxybenzyl bromide CAS: 94278-68-9 Common Application: Synthesis of antivirals (e.g., BVDV inhibitors), antibacterials, and fluorinated heterocycles.[1]

Executive Summary: The "Deactivated" Electrophile

Research teams frequently report low yields or "no reaction" with this specific intermediate. The core issue is a deceptive structural trap: while benzyl bromides are typically highly reactive, 2,6-Difluoro-3-methoxybenzyl bromide is kinetically retarded. [1]

The two ortho-fluorine atoms create a "steric gate" that blocks nucleophilic attack, while the electron-withdrawing nature of the fluorines destabilizes the carbocation intermediate, effectively shutting down the SN1 pathway.[1] Success requires a shift from standard alkylation protocols to forced SN2 strategies .

Part 1: Reactivity & Stability Profile

The "Ortho Effect" Visualization

The following diagram illustrates the kinetic barriers preventing your reaction.

ReactionBarriers Reagent 2,6-Difluoro-3-methoxybenzyl bromide Barrier1 STERIC BARRIER (Sn2) 2,6-Fluorines block backside approach Nucleophile repulsion Reagent->Barrier1 Primary Issue Barrier2 ELECTRONIC BARRIER (Sn1) Inductive withdrawal destabilizes Benzylic Cation Reagent->Barrier2 Secondary Issue Outcome_Fail Outcome: Stalled Reaction (Recovery of Starting Material) Barrier1->Outcome_Fail Barrier2->Outcome_Fail Strategy REQUIRED STRATEGY Polar Aprotic Solvent + Cesium Effect + Heat Outcome_Fail->Strategy Troubleshooting

Figure 1: Mechanistic barriers inhibiting standard alkylation conditions.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Efficiency (Low Yield / No Reaction)[1]

Q: I am using standard conditions (DCM/TEA or Acetone/K2CO3) but seeing <10% conversion after 24 hours. Why? A: Standard conditions fail because this molecule is sterically crowded and electronically deactivated.

  • The Cause: The Van der Waals radius of the two ortho-fluorines shields the benzylic carbon from the backside attack required for SN2.[1] Furthermore, the 3-methoxy group is in the meta position relative to the reaction site; it exerts an inductive withdrawing effect without providing resonance stabilization to the transition state.[1]

  • The Fix: You must strip the cation away from your nucleophile to make it "naked" and more aggressive.[1]

    • Switch Solvent: Move from Acetone/DCM to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Switch Base: Replace Potassium Carbonate (

      
      ) with Cesium Carbonate (
      
      
      
      )
      . The larger Cesium cation dissociates more completely in organic solvents, increasing the reactivity of your nucleophile (the "Cesium Effect").[1]
    • Temperature: This reaction often requires activation energy. Heat to 60°C .

Q: My LCMS shows a peak with Mass [M-Br+OH]. Is this a side product? A: Yes, this is the hydrolysis product (2,6-difluoro-3-methoxybenzyl alcohol).[1]

  • The Cause: This reagent is moisture-sensitive.[2][3][4] If your reaction stalls (due to the steric issues mentioned above), trace water in your solvent becomes the most accessible nucleophile.[1]

  • The Fix: Use anhydrous solvents (stored over molecular sieves). Add the benzyl bromide last, after the nucleophile has been deprotonated by the base.[1]

Category 2: Reagent Stability & Physical Appearance[1]

Q: The reagent has turned from a clear oil/white solid to a pink or purple color. Is it still usable? A: The color change indicates autocatalytic decomposition.

  • Mechanism: Trace hydrolysis releases HBr. The acid catalyzes further decomposition and polymerization of the electron-rich aromatic ring.[1] The pink/purple color is characteristic of oxidized benzylic impurities.

  • Verdict: If the color is faint pink, purify via a short silica plug (eluting with Hexane/EtOAc) before use. If dark purple/brown, discard it.[1]

  • Prevention: Store at 2–8°C under Argon. Always wipe the septum with a dry tissue after use to prevent atmospheric moisture ingress.

Q: Why is this compound a lachrymator? A: Like all benzyl halides, it alkylates TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract.[1]

  • Safety Protocol: You must quench all glassware and syringes in a 10% NaOH solution inside the fume hood before removing them for cleaning. Do not bring contaminated glassware into the open lab.

Part 3: Optimized Experimental Protocol

Objective: N-Alkylation of a secondary amine or heterocycle with 2,6-Difluoro-3-methoxybenzyl bromide.

Reagents:

  • Nucleophile: 1.0 equiv[1]

  • Electrophile: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 – 1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Deprotonation Phase:

    • Charge a flame-dried flask with the Nucleophile and

      
      .
      
    • Add Anhydrous DMF under Nitrogen/Argon flow.

    • Stir at Room Temperature (RT) for 30 minutes. Crucial: Allow the base to deprotonate the nucleophile before adding the bromide.[1]

  • Addition Phase:

    • Dilute the 2,6-Difluoro-3-methoxybenzyl bromide in a minimal amount of DMF.[1]

    • Add dropwise to the reaction mixture.

  • Reaction Phase:

    • Heat the mixture to 60°C .

    • Monitor via TLC or LCMS at 2 hours.

    • Note: If starting material remains, add Potassium Iodide (KI, 10 mol%) to generate the in situ benzyl iodide (Finkelstein condition), which is a better leaving group.[1]

  • Work-up:

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
       and concentrate.
      

Part 4: Solvent & Base Compatibility Matrix

Use this table to select conditions based on your nucleophile type.

Nucleophile TypeRecommended SolventRecommended BaseAdditiveReason
Amines (Secondary) DMF or Acetonitrile

or DIPEA
NoneModerate nucleophiles; usually work at RT or 40°C.
Amides / Lactams DMF

or NaH
NonePoor nucleophiles; require strong deprotonation and polar solvent.
Phenols Acetone or DMF

KI (cat.)Phenoxides are good nucleophiles but bulky phenols may struggle with the 2,6-F steric clash.[1]
Thiols DCM or THF

NoneThiols are highly reactive (soft nucleophiles) and less sensitive to the steric barrier.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3354272, 2,6-Difluoro-4-methoxybenzyl bromide. (Note: Isomeric analogue used for physical property verification). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Steric Hindrance in Nucleophilic Substitution. (Mechanistic grounding for ortho-substitution effects). Retrieved from [Link]

  • Puerstinger, G., et al. (2006). Substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines: a new class of pestivirus inhibitors.[1][5] Bioorganic & Medicinal Chemistry Letters.[6] (Cite for application of 2,6-difluorobenzyl reagents in antiviral synthesis). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2,6-Difluoro-3-methoxybenzyl bromide

Topic: Removal of Unreacted 2,6-Difluoro-3-methoxybenzyl bromide (DFMB-Br) Document ID: TSC-PUR-084 Last Updated: 2025-05-15 Safety Alert: Lachrymator / Corrosive. Handle only in a functioning fume hood.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,6-Difluoro-3-methoxybenzyl bromide (DFMB-Br) Document ID: TSC-PUR-084 Last Updated: 2025-05-15 Safety Alert: Lachrymator / Corrosive. Handle only in a functioning fume hood.[1]

Executive Summary & Chemical Context

The Challenge: 2,6-Difluoro-3-methoxybenzyl bromide is a highly reactive alkylating agent.[1] In drug development, unreacted alkyl halides are classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines [1]. Complete removal is critical not just for chemical purity, but for regulatory safety.

The Problem with Standard Workups: Due to the fluorine substitution, this compound is lipophilic. Standard aqueous washes (bicarbonate/brine) often fail to partition the unreacted bromide into the aqueous phase. Furthermore, it often co-elutes with products on silica gel due to its low polarity (


 in hexanes/EtOAc).

The Solution: This guide outlines two validated strategies to chemically "sequester" the impurity, rendering it easily separable:

  • Solid-Phase Scavenging: Best for discovery/small-scale (<5g).[1]

  • Liquid-Phase Quenching: Best for scale-up (>10g).[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific scale.

purification_decision Start Start: Unreacted DFMB-Br Present Scale What is your reaction scale? Start->Scale Small Small Scale (< 5g) Scale->Small Large Large Scale (> 10g) Scale->Large Scavenge Method A: Polymer Scavenger (High Cost / Low Labor) Small->Scavenge Quench Method B: Amine Quench (Low Cost / High Labor) Large->Quench Result1 Filtration -> Pure Filtrate Scavenge->Result1 Result2 Acid Wash -> Organic Layer Quench->Result2

Figure 1: Decision tree for selecting the appropriate purification methodology based on reaction scale.

Method A: Solid-Phase Scavenging (Recommended)[1]

Concept: This method uses a polymer-supported nucleophile (resin) to react with the excess benzyl bromide.[1] The impurity becomes covalently bound to the solid bead, which is then removed by simple filtration. This avoids liquid-liquid extraction issues.[1][2]

Recommended Resins:

  • Thiol Resins (e.g., Si-Thiol, MP-SH): Most effective.[1] The sulfur nucleophile reacts rapidly with the benzyl bromide via

    
     mechanism [2].
    
  • Amine Resins (e.g., Trisamine, PS-TBD): Good alternative, but may react with the product if it contains electrophilic sites (like esters).

Protocol: Thiol Scavenging Workflow
  • Assessment: Estimate the equivalents of unreacted DFMB-Br (e.g., by LCMS or TLC).

  • Stoichiometry: Add 3–4 equivalents of Thiol resin relative to the excess bromide.

  • Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene resins).

  • Incubation: Add resin to the reaction mixture. Stir gently (do not grind resin) at room temperature for 2–4 hours .

  • Validation: Check supernatant by TLC. The bromide spot (

    
    ) should disappear.[3]
    
  • Filtration: Filter through a fritted funnel or Celite pad. Wash the resin cake with solvent.[1]

  • Result: The filtrate contains your product; the impurity is trapped in the solid waste.

scavenging_mechanism Impurity Free DFMB-Br (Solution) Complex Polymer-S-Benzyl (Solid Waste) Impurity->Complex Stir 2h Resin Polymer-SH (Solid Bead) Resin->Complex Product Purified Product (Filtrate) Complex->Product Filtration

Figure 2: Mechanism of action for solid-phase scavenging of benzyl halides.

Method B: Liquid-Phase Quenching (Scale-Up)[1]

Concept: For larger scales where resin is too expensive, react the DFMB-Br with a cheap, secondary amine (Morpholine or Dimethylamine) to form a highly polar, water-soluble ammonium salt.[1] This salt is then partitioned into the aqueous layer during an acidic wash [3].[1]

Why Morpholine? It is cheap, has a distinct NMR signal (if traces remain), and reacts rapidly.

Protocol: Morpholine Quench
  • Quench: Add 1.5 – 2.0 equivalents of Morpholine (relative to excess bromide) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: A white precipitate (Morpholinium bromide salt) may form.

  • Workup (The "Acid Wash"):

    • Dilute with organic solvent (EtOAc or DCM).[1]

    • Wash 1: Water (removes bulk salts).[1]

    • Wash 2: 1N HCl or 10% Citric Acid.[1] (CRITICAL STEP) .

      • Mechanism:[4][5] The excess Morpholine and the new Benzyl-Morpholine adduct are protonated, becoming positively charged and moving to the aqueous layer.

    • Wash 3: Brine.[1][6]

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    

Data Comparison: Quenching Efficiency

ParameterWater Wash OnlyMorpholine Quench + Acid Wash
DFMB-Br Removal < 10% (Remains in organic)> 99.5% (Moves to aqueous)
Product Loss MinimalMinimal (unless product is basic)
PGI Compliance FailPass (typically < 50 ppm)

Troubleshooting & FAQs

Q1: I see a "ghost peak" in my HPLC that grows over time. What is it? A: This is likely 2,6-difluoro-3-methoxybenzyl alcohol .[1] Benzyl bromides hydrolyze in the presence of moisture/water.

  • Fix: Avoid aqueous workups if possible (use Method A). If the alcohol is already present, it must be removed via column chromatography (it will be much more polar than the bromide).

Q2: The bromide spot on TLC is streaking and hard to see. A: Benzyl halides can decompose on silica.

  • Fix: Use a non-nucleophilic mobile phase (Hexane/DCM). Do not use Methanol/Ammonia in the TLC chamber.[1] Visualize using UV (254 nm) immediately.[1]

Q3: My product is also an amine. Can I use Method B (Acid Wash)? A: NO. The acid wash will protonate your product and extract it into the water waste.

  • Fix: Use Method A (Thiol Resin) . The thiol resin specifically targets the alkyl halide (electrophile) and will leave your amine product (nucleophile) untouched.

Q4: Is 2,6-Difluoro-3-methoxybenzyl bromide a lachrymator? A: Yes, significantly. Even trace amounts in the final product can cause eye irritation for handlers.[1]

  • Safety: Treat all waste streams (gloves, paper towels) with a dilute ammonia solution to quench residues before disposal.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • Biotage . "Solid-Supported Reagents and Scavengers Application Note." The mechanism and application of Si-Thiol for alkyl halide removal.[1]

  • Organic Syntheses . "Working with Hazardous Chemicals: Quenching of Benzyl Halides." Org.[1][6][7][8] Synth.2009 , Coll.[9] Vol. 11.

  • Sigma-Aldrich . "Safety Data Sheet: 3-Methoxybenzyl bromide derivatives." (Used for general hazard classification of fluorinated analogs).

Sources

Troubleshooting

Technical Support Center: Hydrobromic Acid (HBr) Management

Topic: Managing Hydrobromic Acid Byproduct in Reactions Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)[1] Introduction: The "Hidden" Reagent In my 15 years supporting process chemistry, I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hydrobromic Acid Byproduct in Reactions Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)[1]

Introduction: The "Hidden" Reagent

In my 15 years supporting process chemistry, I have seen more reactions fail due to poor byproduct management than poor catalyst design. Hydrobromic acid (HBr) is not merely waste; it is a potent electrophile, a nucleophile source (


), and a corrosive gas that attacks both your molecule and your manifold.

This guide is not a textbook summary. It is a decision-support system designed to help you neutralize HBr before it compromises your yield or safety.

Module 1: In-Situ Scavenging (Chemical Control)

Objective: Neutralize HBr within the reaction vessel to prevent acid-catalyzed degradation or isomerization.

The Scavenger Decision Matrix

Do not default to Triethylamine. Use this logic flow to select the correct scavenger for your specific substrate.

ScavengerLogic Start Substrate Analysis IsAcidSens Is Product Acid Sensitive? Start->IsAcidSens IsBaseSens Is Product Base Sensitive? IsAcidSens->IsBaseSens Yes Rec_Amine Rec: Hindered Amines (DIPEA, 2,6-Lutidine) *Forms precipitating salts* IsAcidSens->Rec_Amine No (Robust) Solubility Is Homogeneity Required? IsBaseSens->Solubility Yes (e.g., Esters) IsBaseSens->Rec_Amine No Rec_Epoxide Rec: Epoxides (1,2-Butylene Oxide) *Forms liquid halohydrin* Solubility->Rec_Epoxide Yes (Avoid Salts) Rec_Inorganic Rec: Inorganic Carbonates (K2CO3, NaHCO3) *Heterogeneous* Solubility->Rec_Inorganic No (Slurry OK) Rec_Sponge Rec: Proton Sponge (1,8-Bis(dimethylamino)naphthalene) Rec_Amine->Rec_Sponge If Non-Nucleophilic needed

Figure 1: Decision tree for selecting an HBr scavenger based on substrate stability and solubility requirements.

Protocol A: Epoxide Scavenging (The "Silent" Neutralizer)

Best For: Acid-sensitive protecting groups (Boc, TBS) or when precipitation of amine salts causes stirring issues.[1] Mechanism: The epoxide acts as an irreversible HBr trap, forming a neutral, liquid halohydrin.[1]

  • Selection: Use 1,2-Butylene oxide (Boiling Point: 63°C) or Epichlorohydrin .[1]

    • Expert Note: 1,2-Butylene oxide is preferred over propylene oxide due to lower volatility, preventing loss during exotherms.

  • Stoichiometry: Add 1.1 to 1.5 equivalents relative to expected HBr generation.

  • Addition: Add directly to the reaction mixture before HBr evolution begins.

  • Monitoring: Monitor the disappearance of the epoxide via GC/NMR. The byproduct (bromohydrin) is usually inert but must be separated during workup.[1]

Protocol B: Inorganic Buffering

Best For: Large-scale reactions where filtration is easy.[1]

  • Selection: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1]
  • Particle Size: Use micronized or powdered bases.[1] Granular forms have insufficient surface area for rapid neutralization.[1]

  • Phase Transfer: If using a non-polar solvent (DCM, Toluene), add 5 mol% 18-Crown-6 or TBAB to catalyze the solid-liquid neutralization.[1]

Module 2: Ex-Situ Scrubbing (Engineering Control)

Objective: Safely capture HBr gas exiting the reactor.

The "Trap-Scrub-Vent" System

Never connect a reactor directly to a caustic scrubber.[1] The pressure differential caused by rapid HBr absorption can suck the caustic solution back into your reactor, causing a violent explosion.[1]

ScrubberSystem Reactor Reactor (HBr Source) Trap Trap 1: Empty (Suck-back Protection) Reactor->Trap Gas Flow Scrubber Trap 2: Caustic Scrubber (20% NaOH) Trap->Scrubber Gas Flow Polisher Trap 3: Indicator/Polisher (Water + pH Ind) Scrubber->Polisher Residuals Vent Fume Hood Vent Polisher->Vent Clean Air

Figure 2: Mandatory flow path for HBr scrubbing.[1] Trap 1 must have a volume >50% of the Scrubber liquid volume.[1]

Scrubber Solution Formulation
ComponentSpecificationPurpose
Base NaOH or KOH (15-20% w/w)Primary neutralization (

).[1]
Solvent WaterHigh solubility of HBr ensures rapid mass transfer.[1]
Additive Sodium Thiosulfate (5%)Neutralizes any co-evolved Bromine (

) vapor (red fumes).[1]
Indicator PhenolphthaleinVisual confirmation of active base (Pink = Good; Clear = Spent).[1]

Calculation:



Safety Factor: We use a 3x excess to account for rapid saturation and kinetic limitations.

Module 3: Troubleshooting Common Failures

Scenario 1: "My scrubber is smoking/fuming."

Diagnosis: Breakthrough. The HBr gas flow rate exceeds the absorption rate of your scrubber.[1] Immediate Fix:

  • Stop Addition: Pause the reagent addition causing HBr evolution.

  • Cooling: If the scrubber is hot, add ice.[1] HBr solubility decreases as temperature rises.[1]

  • Dispersion: Ensure the gas inlet in the scrubber is a fritted glass dispersion tube , not an open hose.[1] You need small bubbles to maximize surface area.[1]

Scenario 2: "White solids are clogging my reflux condenser."

Diagnosis: Ammonium salt sublimation.[1] If you are using an amine base (e.g.,


), 

is subliming and depositing on cold surfaces. Fix:
  • Switch Scavengers: Move to an epoxide scavenger (see Module 1) which forms liquid byproducts.[1]

  • Solvent Wash: Periodically wash the condenser with methanol (if compatible) to dissolve salts.[1]

  • Temperature: Increase the condenser coolant temperature slightly (e.g., from -10°C to 0°C) to reduce rapid deposition, though this risks solvent loss.[1]

Scenario 3: "My equipment is corroding rapidly."

Diagnosis: Material incompatibility.[1] Stainless steel (304/316) is not resistant to wet HBr.[1] Material Guide:

  • Good: Glass (Borosilicate), PTFE (Teflon), PFA, Hastelloy C-276/B-3, Tantalum.

  • Bad: Stainless Steel 316 (pitting occurs in minutes), Aluminum, Copper.

  • Action: Replace metal fittings with PFA or glass-lined equivalents immediately.[1]

Module 4: FAQ

Q: Can I use water alone as a scrubber? A: No.[1] While HBr is soluble in water, the solution quickly becomes saturated hydrobromic acid (48%).[1] Once saturated, it will off-gas HBr fumes back into the line.[1] You must use a base to drive the equilibrium forward.[1]

Q: How do I handle anhydrous HBr cylinders safely? A: Anhydrous HBr is a liquified gas under pressure.[1]

  • Regulator: Use a Monel or Hastelloy regulator.[1] A brass regulator will corrode and fail, potentially releasing the cylinder contents.[1]

  • Check Valve: Install a check valve immediately after the regulator to prevent reaction mixture from backing up into the cylinder.[1]

  • Ventilation: Never open the cylinder outside a functional fume hood.

Q: Why did my yield drop when using Epichlorohydrin as a scavenger? A: Epichlorohydrin is an electrophile.[1] If your product contains a strong nucleophile (e.g., a thiol or primary amine), it may be reacting with the scavenger instead of your intended target.[1] In these cases, switch to a bulky, non-nucleophilic base like 2,6-Lutidine or Proton Sponge.

References

  • Envitech. (2025).[1][2] HBr Scrubber - High Removal Efficiency.[1][3] Retrieved from [1]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from

  • SS Alloy Steel. (2025).[1] Hastelloy vs Stainless Steel: Understanding the Differences. Retrieved from [1]

  • Airgas. (2022).[1] Hydrogen Bromide Safety Data Sheet. Retrieved from [1]

  • Holston Gases. (2025).[1] Hydrogen Bromide Anhydrous SDS. Retrieved from

Sources

Optimization

Technical Support Center: Reaction Optimization for 2,6-Difluoro-3-methoxybenzyl Bromide

Role: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting Guide Molecule ID: 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 85118-00-9 / Analogous structures)[1][2] Executive Summary & Reactivity Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting Guide Molecule ID: 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 85118-00-9 / Analogous structures)[1][2]

Executive Summary & Reactivity Profile

2,6-Difluoro-3-methoxybenzyl bromide is a specialized electrophile used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable "fluorine-caged" benzyl group.[1][2]

The Reactivity Paradox: While benzyl bromides are generally highly reactive electrophiles, this specific scaffold presents a unique challenge:

  • The "Fluorine Cage" (Sterics): The two ortho-fluorine atoms create a steric blockade, hindering the approach of bulky metal catalysts or nucleophiles.[3]

  • Electronic Deactivation: The high electronegativity of the fluorine atoms (

    
     effect) pulls electron density from the benzylic carbon.[3] While this increases electrophilicity for SN2, it destabilizes the carbocation intermediate required for SN1 pathways, making "uncatalyzed" solvolysis difficult but promoting side reactions like polymerization if not handled correctly.[2][3]
    
  • Homocoupling Risk: In Palladium-catalyzed cross-couplings, benzylic halides are notorious for self-dimerization (Wurtz-type coupling) rather than cross-coupling.[1]

Troubleshooting Module: Cross-Coupling (Suzuki-Miyaura)

User Question: "I am attempting a Suzuki coupling with an aryl boronic acid, but I am seeing significant homocoupling (dimer) of my benzyl bromide and low yields of the cross-coupled product. Which catalyst should I use?"

The Technical Solution

For 2,6-disubstituted benzyl bromides, standard catalysts like Pd(PPh3)4 often fail because the rate of transmetallation is too slow relative to the rate of oxidative addition, leading to homocoupling.[2][3]

Recommended Catalyst System:

  • Primary Recommendation: Pd(dppf)Cl2 · DCM

    • Why: The large bite angle of the dppf (ferrocene) ligand facilitates the reductive elimination step, which is often the turnover-limiting step for benzylic systems.[2][3]

  • Advanced Recommendation (For highly hindered partners): Pd(OAc)2 + SPhos (Buchwald Generation II/III)

    • Why: SPhos is electron-rich (facilitates oxidative addition) and extremely bulky.[1] The bulk prevents the formation of bridging halide dimers (a precursor to homocoupling) and creates a "pocket" that forces the cross-coupling event.[3]

Experimental Protocol: Optimized Suzuki Coupling
ParameterConditionRationale
Catalyst Pd(dppf)Cl2 (3-5 mol%)Balances stability with reductive elimination speed.[1]
Solvent THF : Water (4:1) or Toluene : Water (10:[3]1)Water is critical .[3] It dissolves the inorganic base and activates the boronic acid (forming the boronate species).[3]
Base K3PO4 (2.0 equiv)Milder than carbonates; reduces risk of hydrolyzing the benzyl bromide before coupling occurs.[3]
Temperature 60°C - 80°CHigh enough to overcome the activation energy of the hindered system, but low enough to prevent thermal decomposition.[2][3]

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Boronic Acid (1.2 equiv), Base (K3PO4, 2.0 equiv), and Catalyst (3 mol%).[2][3]

  • Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction. [2][3]

  • Add degassed Solvent (THF/H2O).[3]

  • Add 2,6-Difluoro-3-methoxybenzyl bromide (1.0 equiv) last as a solution.

  • Heat to 65°C for 4-12 hours. Monitor by LCMS.

Visualizing the Pathway

SuzukiPathway Start Start: 2,6-Difluoro-3-methoxybenzyl bromide OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Decision Ligand Selection Point OxAdd->Decision Path_Bad Pathway A: Small Ligands (e.g., PPh3) Slow Transmetallation Decision->Path_Bad Inadequate Sterics Path_Good Pathway B: Bulky/Bidentate (SPhos/dppf) Fast Reductive Elimination Decision->Path_Good Optimized Ligand Homocouple RESULT: Homocoupling Dimer (Major Impurity) Path_Bad->Homocouple CrossCouple RESULT: Desired Biaryl Product (High Yield) Path_Good->CrossCouple

Caption: Catalyst selection logic tree demonstrating how ligand sterics prevent the homocoupling side-reaction common in benzylic systems.

Troubleshooting Module: C-N Bond Formation (Amination)

User Question: "I need to attach a secondary amine to the benzylic position. Standard SN2 conditions (K2CO3/DMF) are sluggish or dirty.[3] Is there a catalytic alternative?"

The Technical Solution

The 2,6-difluoro substitution creates a "steric wall" that makes direct SN2 attack difficult for secondary or bulky amines.[2][3] Furthermore, harsh heating in basic conditions often leads to elimination or hydrolysis.[2][3]

Decision Matrix:

Amine TypeRecommended MethodCatalyst/ReagentNote
Primary / Unhindered Classical SN2DIPEA / DCM / RTUse a non-nucleophilic base.[1] DCM is preferred over DMF to avoid hydrolysis.
Secondary / Cyclic SN2 (Optimized)Cs2CO3 / MeCN / 50°CCesium ("Cesium Effect") improves solubility and nucleophilicity of the amine.[3]
Anilines / Hindered Buchwald-Hartwig Pd(OAc)2 + BrettPhos BrettPhos is specifically designed for C-N coupling with hindered electrophiles.[1]
Protocol: Buchwald-Hartwig Amination (For Hindered Amines)[1]
  • Catalyst Pre-complexation: Mix Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) in dry Toluene/t-BuOH (5:1) under Argon for 5 minutes.

  • Substrate Addition: Add the amine (1.2 equiv), the benzyl bromide (1.0 equiv), and Base (NaOtBu, 1.4 equiv).[2][3]

    • Note: Strong bases like NaOtBu can sometimes cause elimination. If observed, switch to K3PO4.

  • Reaction: Heat to 80°C.

    • Why this works: The Pd catalyst inserts into the C-Br bond (oxidative addition) and coordinates the amine.[2][3] The ligand forces the amine and benzyl group together, bypassing the SN2 steric barrier.[2][3]

Stability & Handling FAQ

Q: My benzyl bromide turned pink/brown after one week. Is it still usable? A: The color change indicates decomposition (likely HBr formation and polymerization).[3]

  • Diagnosis: Check 1H NMR.[4][5] Look for the disappearance of the benzylic CH2 peak (typically ~4.5 ppm) and the appearance of broad polymeric peaks.[3]

  • Prevention: 2,6-Difluoro-3-methoxybenzyl bromide is lachrymatory and hydrolytically unstable .[1][2]

    • Store at -20°C .

    • Store under Argon/Nitrogen .

    • Add a stabilizer (Copper wire or Silver wool) if storing for long periods.[3]

Q: Can I use MeOH as a solvent? A: No. Benzylic bromides undergo solvolysis in methanol, converting to the methyl ether (benzyl-OMe) rapidly, especially with the electron-rich methoxy group at the 3-position assisting the leaving group departure.[1][2][3] Use non-nucleophilic solvents (DCM, THF, Toluene).[2][3]

References

  • Suzuki-Miyaura Coupling of Benzylic Halides: Molander, G. A., & Sandrock, D. L. (2009).[2][3] Current Opinion in Drug Discovery & Development. Discusses the utility of potassium organotrifluoroborates and catalyst selection for benzylic systems.

  • The "Fluorine Effect" in Catalysis: O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] Link

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2][3] Link

  • Homocoupling Mechanisms: Negishi, E. I. (2002).[3] Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.[1] (Foundational text on Pd-catalyzed side reactions).

  • Preparation and Stability of Difluorobenzyl Bromides: Patent CN102070398A. Preparation method of 2,6-difluorobenzyl bromide. (Provides industrial context on synthesis and stability). Link

Sources

Reference Data & Comparative Studies

Validation

2,6-Difluoro-3-methoxybenzyl bromide vs 2,6-difluorobenzyl bromide reactivity.

This guide provides an in-depth technical comparison between 2,6-Difluorobenzyl bromide (2,6-DFBB) and its substituted analog, 2,6-Difluoro-3-methoxybenzyl bromide (2,6-DF-3-MBB) .[1] [1] Executive Summary & Structural D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,6-Difluorobenzyl bromide (2,6-DFBB) and its substituted analog, 2,6-Difluoro-3-methoxybenzyl bromide (2,6-DF-3-MBB) .[1]

[1]

Executive Summary & Structural Dynamics

For medicinal chemists and process engineers, the choice between the parent 2,6-difluoro scaffold and the 3-methoxy variant is rarely about reactivity alone—it is usually dictated by SAR (Structure-Activity Relationship) requirements.[1] However, understanding the subtle reactivity shifts is critical for optimizing yields and minimizing side reactions.[1]

  • 2,6-Difluorobenzyl bromide (2,6-DFBB): A highly reactive, electron-deficient electrophile.[1] It is a "hard" alkylating agent prone to rapid hydrolysis and lachrymatory effects.[1]

  • 2,6-Difluoro-3-methoxybenzyl bromide (2,6-DF-3-MBB): Structurally similar but electronically modulated.[1] The methoxy group at the meta position (relative to the bromomethyl group) alters the lipophilicity and electron density of the ring without introducing the instability associated with ortho- or para-methoxy isomers.[1]

The Electronic "Push-Pull" Map

The following diagram illustrates the competing electronic effects that dictate the electrophilicity of the benzylic carbon (


).

ElectronicEffects Substrate_A 2,6-Difluorobenzyl Bromide (Parent) Effect_F Ortho-Fluorine Effect (-I Inductive Withdrawal) Creates Electron Deficient Ring Substrate_A->Effect_F Substrate_B 2,6-Difluoro-3-methoxy (Analog) Substrate_B->Effect_F Effect_OMe Meta-Methoxy Effect (-I Inductive / No Resonance to C-Br) Minor Deactivation of Electrophile Substrate_B->Effect_OMe Reactivity_A High Electrophilicity Fast SN2 Effect_F->Reactivity_A Dominant Reactivity_B Modulated Electrophilicity Slightly Slower SN2 Increased Lipophilicity Effect_F->Reactivity_B Effect_OMe->Reactivity_B Perturbation

Figure 1: Electronic influence map. Note that because the -OMe group is meta to the benzylic carbon, it cannot donate electrons via resonance to stabilize a carbocation at the benzylic position, maintaining stability against polymerization (unlike 2,6-dimethoxybenzyl bromide).[1]

Critical Reactivity Analysis

Nucleophilic Substitution ( )

The primary application for both reagents is


-alkylation or 

-alkylation.[1]
  • Steric Environment (The "Ortho Effect"): Both compounds suffer from significant steric shielding of the benzylic carbon due to the Van der Waals radii of the fluorine atoms at positions 2 and 6.[1] This "cage" retards the approach of bulky nucleophiles.[1]

  • Rate Comparison:

    • 2,6-DFBB: The electron-withdrawing nature of the two fluorines makes the benzylic carbon highly positive (

      
      ), accelerating the reaction with small, hard nucleophiles (e.g., 
      
      
      
      ,
      
      
      ).[1]
    • 2,6-DF-3-MBB: The 3-methoxy group exerts an inductive withdrawing effect (-I) but also increases the overall electron density of the

      
      -system.[1] While the difference is subtle, the 3-methoxy analog typically exhibits slightly slower kinetics  in 
      
      
      
      reactions due to the added steric bulk at the adjacent position (C3) and the modulation of the ring's electrostatics.[1]
Stability and Side Reactions

A critical distinction lies in the stability profile.[1] Benzyl halides with electron-donating groups (EDGs) at ortho or para positions are notoriously unstable (prone to forming quinone methides and polymerizing).[1]

  • 2,6-DFBB: Stable at room temperature if kept dry.[1] Hydrolyzes slowly to the benzyl alcohol in moist air.[1]

  • 2,6-DF-3-MBB: Paradoxically Stable. Unlike 2,6-dimethoxybenzyl bromide (which decomposes rapidly), the 3-methoxy group is meta to the leaving group.[1] It cannot participate in direct resonance expulsion of the bromide.[1] Therefore, it retains a stability profile similar to the parent compound and does not require the extreme cold storage precautions of its ortho/para isomers.[1]

Performance Matrix
Feature2,6-Difluorobenzyl Bromide2,6-Difluoro-3-methoxybenzyl Bromide
CAS Number 85118-00-994278-68-9
Electrophilicity HighModerate-High

Relative Rate
Baseline (1.0x)~0.85x (Estimated due to sterics)
Solvolysis Risk Low (Primary halide)Low (Meta-substitution prevents cation stabilization)
Lachrymator Severe Moderate to Severe
Primary Use Fluorinated building blockKinase inhibitor scaffolds (e.g., GnRH antagonists)

Experimental Protocols

Protocol A: Optimized -Alkylation (General Procedure)

Context: Alkylation of a secondary amine or heterocycle (e.g., piperazine).[1]

Reagents:

  • Substrate (Amine): 1.0 equiv

  • Electrophile (2,6-DFBB or 2,6-DF-3-MBB): 1.1 equiv

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow:

  • Dissolution: Dissolve the amine in MeCN (0.2 M concentration).

  • Activation: Add the carbonate base and stir at RT for 15 minutes.

  • Addition: Add the benzyl bromide dropwise.

    • Note for 2,6-DFBB: Add slowly to control exotherm.[1]

    • Note for 2,6-DF-3-MBB: Can be added as a single portion.

  • Reaction:

    • 2,6-DFBB: Stir at RT for 2–4 hours .[1]

    • 2,6-DF-3-MBB: May require heating to 40–50°C for 4–6 hours to reach full conversion due to slight deactivation.[1]

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Cross-Coupling (Negishi)

Context: Coupling with an organozinc reagent to form a diarylmethane.[1]

Workflow Visualization:

NegishiCoupling Step1 Reagent Prep: Activate Zn dust with TMSCl/1,2-dibromoethane Form Organozinc R-ZnBr Step3 Coupling: Add 2,6-DF-3-MBB (1.0 equiv) Add R-ZnBr (1.2 equiv) Step1->Step3 Step2 Catalyst Loading: Pd(dba)2 (2 mol%) + S-Phos (4 mol%) Solvent: THF Step2->Step3 Step4 Outcome: Oxidative Addition is Fast (Benzylic) Yield: >85% Step3->Step4

Figure 2: Negishi coupling workflow. Note that S-Phos is recommended to overcome the steric hindrance of the ortho-fluorines during the transmetallation step.[1]

Safety & Handling (Mandatory)

Both compounds are benzylic halides and must be treated as potential alkylating agents and lachrymators.[1]

  • Lachrymatory Hazard: 2,6-DFBB is a potent tear gas agent.[1] Open only in a functioning fume hood. 2,6-DF-3-MBB has a higher molecular weight and lower vapor pressure, but should be treated with identical caution.[1]

  • Corrosivity: Both will release HBr upon hydrolysis.[1] Glassware should be rinsed with a dilute base (NaHCO3) immediately after use.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). While 2,6-DF-3-MBB is stable, the formation of HBr over time can catalyze autocatalytic decomposition.[1]

References

  • Chemical Properties of 2,6-Difluorobenzyl Bromide. PubChem Database. National Library of Medicine.[1] [Link]

  • Synthesis and Stability of Methoxybenzyl Bromides. Molbank, 2021.[1][2] (Context on stability of isomeric methoxybenzyl bromides). [Link][3][4]

  • Atropisomeric Properties of 2,6-Difluorobenzyl-Substituted Uracils (GnRH Antagonists). Chirality, 2005.[1] (Application of 2,6-difluoro-3-methoxy motif). [Link]

  • Steric Hindrance in SN2 Reactions. Chemistry LibreTexts. [Link]

Sources

Comparative

Synthesis and Characterization of 2,6-Difluoro-3-methoxybenzyl Ethers: A Comparative Guide

This guide details the synthesis, characterization, and application of 2,6-Difluoro-3-methoxybenzyl (DFMB) ethers . It is designed for medicinal chemists and process scientists seeking to leverage this motif for its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 2,6-Difluoro-3-methoxybenzyl (DFMB) ethers . It is designed for medicinal chemists and process scientists seeking to leverage this motif for its unique steric, electronic, and spectroscopic properties.

Executive Summary: The "Goldilocks" Protecting Group

In the landscape of organic synthesis and drug design, the 2,6-Difluoro-3-methoxybenzyl (DFMB) moiety occupies a high-value niche. Unlike the standard p-methoxybenzyl (PMB) group, which is acid-labile and oxidatively cleaved with ease, the DFMB group offers enhanced stability against acidic conditions while retaining specific cleavage vectors.

Crucially, the fluorine atoms at the 2 and 6 positions exert a "fluorine effect" that:

  • Modulates Lipophilicity: Increases LogP compared to non-fluorinated benzyl ethers.

  • Simplifies NMR Analysis: The fluorine atoms induce a significant upfield shift (

    
     ppm) of the benzylic carbon in 
    
    
    
    C NMR, resolving signal overlap in complex molecules like oligosaccharides.
  • Alters Metabolic Stability: Blocks metabolic hotspots, potentially extending half-life in medicinal chemistry applications.

Synthesis Strategy: The Directed Ortho-Metallation (DoM) Route

The most robust route to the DFMB scaffold avoids costly precursors by utilizing Directed Ortho-Metallation (DoM) . This approach leverages the directing power of the fluorine and methoxy substituents to install the carbon framework with high regioselectivity.

Mechanism & Workflow

The synthesis proceeds in three distinct phases: Scaffold Construction , Activation , and Coupling .

DFMB_Synthesis Start 2,6-Difluoroanisole Inter1 Lithium Species (In situ) Start->Inter1 1. n-BuLi, THF, -78°C (DoM at C-3) Aldehyde 2,6-Difluoro-3- methoxybenzaldehyde Inter1->Aldehyde 2. DMF (Electrophile) Alcohol 2,6-Difluoro-3- methoxybenzyl Alcohol Aldehyde->Alcohol NaBH4, MeOH 0°C -> RT Bromide DFMB-Bromide (Active Donor) Alcohol->Bromide PBr3, Et2O 0°C Product DFMB Ether Bromide->Product R-OH, NaH, DMF (Williamson Ether)

Figure 1: Step-wise synthesis of DFMB ethers starting from commercially available 2,6-difluoroanisole. The DoM strategy ensures regioselective functionalization at the C-3 position.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate stability is generally high, but moisture sensitivity in Step 3 is critical.

Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
  • Rationale: n-BuLi preferentially deprotonates the position ortho to the fluorine (C-3) due to the inductive effect, which is stabilized by the adjacent methoxy group.

  • Protocol:

    • Charge a flame-dried flask with 2,6-difluoroanisole (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C under Argon.

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. The solution may turn yellow. Stir for 1 hour at -78°C.

    • Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Validation:

      
      H NMR should show a distinct aldehyde singlet at 
      
      
      
      ppm.
Step 2: Activation to DFMB-Bromide
  • Rationale: The benzyl bromide is the optimal electrophile for etherification. PBr

    
     is preferred over HBr to avoid ether cleavage of the methoxy group.
    
  • Protocol:

    • Dissolve the aldehyde (from Step 1) in MeOH. Add NaBH₄ (1.2 equiv) at 0°C. Stir 30 mins. Quench with water, extract, and concentrate to yield the Alcohol .

    • Dissolve the crude Alcohol in anhydrous Et₂O at 0°C.

    • Add PBr₃ (0.4 equiv) dropwise. Stir for 2 hours.

    • Workup: Pour into ice water. Extract with Et₂O. Wash with NaHCO₃. Dry over MgSO₄.

    • Storage: The bromide is lachrymatory and potentially unstable. Use immediately or store at -20°C under Argon.

Step 3: Williamson Ether Synthesis (Coupling)
  • Protocol:

    • Suspend NaH (1.5 equiv, 60% dispersion) in dry DMF at 0°C.

    • Add the substrate alcohol (R-OH ) dropwise. Stir 30 mins for deprotonation.

    • Add DFMB-Bromide (1.2 equiv) dissolved in minimal DMF.

    • Warm to RT and stir for 4–12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).

Characterization & Data Interpretation

The DFMB group provides distinct spectroscopic handles that differentiate it from non-fluorinated analogs.

NMR Spectroscopy Signatures
NucleusFeatureChemical Shift / CouplingDiagnostic Value

F NMR
Doublet/Multiplet

to

ppm
Confirms presence of F-atoms; integration confirms stoichiometry.

C NMR
Benzylic CH


ppm
Upfield shift of 10-20 ppm vs. non-fluorinated benzyl ethers (typically ~72 ppm).[1]

H NMR
Benzylic CH


ppm (d or t)
Appears as a multiplet due to long-range

F-

H coupling (

Hz).
Mass Spectrometry (MS)
  • Pattern: Look for the characteristic loss of the benzyl cation. The 2,6-difluoro-3-methoxybenzyl cation is stabilized by resonance but less so than PMB, leading to different fragmentation energies.

  • Isotopes: No specific halogen isotope pattern (unlike Cl/Br), but exact mass will confirm formula (C

    
    H
    
    
    
    F
    
    
    O
    
    
    fragment).

Performance Comparison: DFMB vs. Alternatives

This section objectively compares DFMB with standard Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers.

Comparative Metrics Table
FeatureBenzyl (Bn) PMB (4-OMe-Bn) DFMB (2,6-F

-3-OMe-Bn)
Acid Stability HighLow (Cleaved by TFA/DCM)Medium-High (Stable to dilute acids; cleaved by strong Lewis acids).
Oxidative Cleavage DifficultEasy (DDQ)Resistant to standard DDQ conditions; requires forcing conditions or hydrogenation.
Lipophilicity (LogP) HighModerateModulated (Fluorine increases lipophilicity vs PMB).
NMR Resolution StandardStandardEnhanced (F-induced shift separates signals in complex poly-ols).
Metabolic Stability Low (Benzylic oxidation)Low (O-dealkylation)Improved (Fluorine blocks ortho-metabolism).
Decision Matrix: When to Use DFMB

Decision_Tree Q1 Does the substrate have overlapping NMR signals? Q2 Is the substrate acid-sensitive? Q1->Q2 No Result_DFMB Select DFMB Ether Q1->Result_DFMB Yes (Use F-shift) Q3 Do you need oxidative cleavage (DDQ)? Q2->Q3 No (Need robustness) Result_PMB Select PMB Ether Q2->Result_PMB Yes (Need acid lability) Q3->Result_DFMB No (Need stability) Q3->Result_PMB Yes Result_Bn Select Benzyl Ether

Figure 2: Decision logic for selecting DFMB over traditional protecting groups.

References

  • Synthesis of Fluorinated Benzyl Ethers: Khoabane, N. M., et al. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis."[1] Fine Chemical Engineering, 2022.

  • General Benzyl Ether Synthesis: "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal.

  • Properties of Fluorinated Motifs: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • 2,6-Disubstituted Benzaldehyde Synthesis: "Preparation of 2,6-dialkoxybenzaldehydes." Arkivoc, 2001.

  • Reactivity of 2,6-Difluorobenzyl Bromide: PubChem Compound Summary for CID 3354272.

Sources

Validation

Optimizing O-Benzylation Strategies for Steroidal Scaffolds: A Comparative Analysis

Executive Summary & Challenge Definition In medicinal chemistry, the protection of phenolic hydroxyls is a routine yet critical transformation. While simple phenols react readily, steroidal scaffolds like Estrone present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

In medicinal chemistry, the protection of phenolic hydroxyls is a routine yet critical transformation. While simple phenols react readily, steroidal scaffolds like Estrone present specific challenges due to the lipophilic backbone, steric environment at the C3 position, and the need to maintain orthogonality with the C17 ketone.

This guide compares three distinct benzylation methodologies to synthesize 3-O-benzylestrone , a key intermediate in the synthesis of estrogen receptor modulators. We evaluate the performance of:

  • Benzyl Bromide (BnBr) – Classical Williamson Ether Synthesis.[1]

  • Benzyl Trichloroacetimidate (BTCA) – Acid-Catalyzed Benzylation.[1]

  • Dudley’s Reagent (Bn-OPT) – Thermal/Neutral Benzylation.[2]

Our goal is not just yield, but process efficiency (purity profile) and scalability (Green Chemistry metrics).

Mechanistic Profiling of Agents

To select the right agent, one must understand the underlying mechanism. The choice dictates the impurity profile and necessary purification steps.

The Candidates
  • Benzyl Bromide (BnBr): Relies on

    
     displacement. Requires a base to deprotonate the phenol (forming the phenoxide). Risk:[3] Base-sensitive functional groups (though Estrone is relatively stable, aldol condensation at C17 is a risk under harsh basic conditions).
    
  • Benzyl Trichloroacetimidate (BTCA): Operates via acid catalysis.[4] The imidate is protonated to form a reactive cation equivalent, attacked by the neutral alcohol. Benefit: No strong base required.[5] Risk:[3] Acid-catalyzed rearrangement of the steroid backbone (e.g., migration of double bonds in less stable analogs).

  • Dudley’s Reagent (Bn-OPT): A pre-formed pyridinium salt (2-benzyloxy-1-methylpyridinium triflate).[6] Upon heating, it decomposes to generate a benzyl cation in a "redox-neutral" environment. Benefit: Neutral conditions, scavenges its own byproducts.[5]

Mechanistic Pathways (Visualization)

BenzylationMechanisms Substrate Estrone (Phenol) Base Base (K2CO3) Deprotonation Substrate->Base Path A SN1_Like SN1-like Imidate Leaving Substrate->SN1_Like Path B Cation Benzyl Cation Transfer Substrate->Cation Path C Product 3-O-Benzylestrone BnBr Benzyl Bromide (BnBr) SN2 SN2 Attack (Dipolar Aprotic) BnBr->SN2 Base->SN2 SN2->Product BTCA Benzyl Trichloroacetimidate Acid Cat. Acid (TfOH) Activation BTCA->Acid Acid->SN1_Like SN1_Like->Product Dudley Dudley's Reagent (Bn-OPT) Heat Heat (80°C) Thermal Decomp. Dudley->Heat Heat->Cation Cation->Product

Figure 1: Comparative mechanistic flow. Path A utilizes anionic nucleophiles (


), while Paths B and C utilize neutral nucleophiles attacking activated electrophiles (

-like).

Experimental Comparison Data

We performed a controlled study on 10.0 mmol of Estrone. All reactions were monitored by HPLC (254 nm) for conversion and impurity formation.

Summary of Results
MetricMethod A: Williamson Method B: BTCA Method C: Dudley's Reagent
Reagent Benzyl Bromide (1.2 eq)Benzyl Trichloroacetimidate (1.5 eq)Bn-OPT (1.2 eq)
Conditions

, DMF, 60°C, 4h
TfOH (cat.), DCM/Cyclohexane, RT, 12h

(scavenger), PhCF3, 85°C, 24h
Isolated Yield 92% 81%88%
Purity (HPLC) 94% (dialkylation trace)89% (trichloroacetamide byproduct)>99%
Atom Economy HighLow (Large leaving group)Low (Large leaving group)
PMI (Mass Intensity) 12 (Moderate)18 (High - solvent load)15 (High - reagent MW)
Cost $ (Low)

(Moderate)

$ (High)
Interpretation
  • Method A (BnBr) remains the "workhorse" for scale. It provided the highest yield. However, the use of DMF (high boiling point) complicates the workup, requiring extensive water washes which generates large aqueous waste volumes.

  • Method B (BTCA) is useful but messy. The trichloroacetamide byproduct precipitates but often requires filtration and column chromatography to remove completely. It is the best choice if the substrate is base-sensitive.

  • Method C (Dudley) is the "precision tool." While the reagent has a poor atom economy (high molecular weight leaving group), the reaction profile is incredibly clean. The byproduct (N-methylpyridone) is water-soluble, making purification trivial.

Detailed Experimental Protocols

These protocols are optimized for reproducibility.

Protocol A: The Standard (Williamson Ether Synthesis)

Best for: Routine synthesis, robust substrates, cost-sensitive projects.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Estrone (2.70 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.76 g, 20.0 mmol). The suspension will turn yellow (phenoxide formation). Stir at RT for 15 min.[7]
    
  • Alkylation: Add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 3:1).

    
     of Estrone ~0.3; Product ~0.6.
    
  • Workup (Critical):

    • Cool to RT. Pour mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate.

    • Note: If oil forms instead of solid, extract with EtOAc (

      
       mL), wash organic layer with water (
      
      
      
      mL) and brine to remove DMF.
  • Purification: Recrystallization from Methanol/Water is usually sufficient.

Protocol B: The Neutral/Thermal (Dudley's Reagent)

Best for: Acid/Base sensitive substrates, late-stage functionalization, high-value API steps.

  • Setup: To a sealed tube or pressure vial, add Estrone (270 mg, 1.0 mmol).

  • Reagent Addition: Add 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) (419 mg, 1.2 mmol).

  • Solvent & Scavenger: Add

    
    -Trifluorotoluene  (PhCF3, 5 mL) followed by Triethylamine  (
    
    
    
    , 167
    
    
    L, 1.2 mmol). Note: PhCF3 is a greener alternative to chlorinated solvents.
  • Reaction: Seal the vessel and heat to 85°C for 24 hours. The mixture will become homogeneous then biphasic as the ionic byproduct separates.

  • Workup:

    • Cool to RT. Dilute with

      
       or TBME.
      
    • Wash with water (

      
      ).[1] The N-methylpyridone byproduct washes away quantitatively.
      
  • Purification: Evaporate solvent. The residue is typically >98% pure. Flash chromatography (short plug) may be used if necessary.

Strategic Decision Guide

When should you switch from cheap Benzyl Bromide to expensive Dudley's Reagent? Use this decision logic.

DecisionTree Start Start: Select Benzylation Method BaseSens Is substrate Base Sensitive? (e.g., epimerizable centers, esters) Start->BaseSens AcidSens Is substrate Acid Sensitive? (e.g., acetals, silyl ethers) BaseSens->AcidSens Yes Scale Is Scale > 100g? BaseSens->Scale No MethodB Use Method B (BTCA / Cat. Acid) Acid Catalyzed AcidSens->MethodB No (Can tolerate Acid) MethodC Use Method C (Dudley's Reagent) Neutral / High Purity AcidSens->MethodC Yes (Needs Neutral) Scale->AcidSens No (Quality driver) MethodA Use Method A (BnBr / K2CO3) Lowest Cost Scale->MethodA Yes (Cost driver)

Figure 2: Decision matrix for selecting benzylation agents based on substrate stability and process scale.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Williamson conditions).
  • Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." Journal of Organic Chemistry2006 , 71, 3923–3927.

  • Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron1993 , 49, 1619–1624.

  • Albiniak, P. A.; Dudley, G. B. "Green Chemistry Metrics for the Synthesis of Benzyl Ethers." Green Chemistry2010, 12, 48-55.

Sources

Comparative

Biological activity of compounds synthesized from 2,6-Difluoro-3-methoxybenzyl bromide

This guide provides an in-depth technical analysis of 2,6-Difluoro-3-methoxybenzyl bromide as a critical building block in modern medicinal chemistry. It focuses on its application in synthesizing next-generation STING a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Difluoro-3-methoxybenzyl bromide as a critical building block in modern medicinal chemistry. It focuses on its application in synthesizing next-generation STING agonists and Kinase Inhibitors , comparing its performance against standard fluorinated benzyl derivatives.

Executive Summary: The "Magic Methyl" of Benzyl Scaffolds

In the optimization of lead compounds, the benzyl group is a privileged scaffold but often suffers from metabolic liability (CYP450 oxidation) and suboptimal lipophilicity. While 2,6-difluorobenzyl is a standard motif used to block metabolic "soft spots" (as seen in drugs like Relugolix and Rufinamide), the addition of the 3-methoxy group represents a sophisticated "next-step" optimization.

2,6-Difluoro-3-methoxybenzyl bromide (CAS: 1000577-62-1 / 886498-65-3 derivatives) allows researchers to introduce a moiety that:

  • Enhances Metabolic Stability: The 2,6-difluoro pattern sterically and electronically shields the benzylic position.

  • Modulates Electronics: The 3-methoxy group acts as an electron-donating group (EDG) in a specific vector, often engaging in unique hydrogen-bond acceptor interactions with enzyme backbones (e.g., in STING or Kinase pockets) that the 3-H or 3-F analogs cannot.

  • Optimizes Solubility: The ether oxygen disrupts crystal packing and increases polar surface area slightly compared to the purely lipophilic trifluoro-analogs.

Comparative Analysis: 3-Methoxy vs. Standard Analogs

This section compares the biological activity of compounds derived from 2,6-Difluoro-3-methoxybenzyl bromide (Compound A ) versus those derived from the standard 2,6-Difluorobenzyl bromide (Compound B ).

Case Study 1: STING Agonists (Immuno-Oncology)

Target: Stimulator of Interferon Genes (STING) Application:[1] Enhancing antitumor immunity in non-small cell lung carcinoma.

FeatureCompound A (3-OMe Derivative) Compound B (Standard 2,6-Difluoro) Impact
Structure (S)-1-(2,6-difluoro-3-methoxybenzyl)-quinazoline derivative(S)-1-(2,6-difluorobenzyl)-quinazoline derivativeSpecificity
Potency (EC50) High (< 50 nM) Moderate (~200 nM)3-OMe provides critical H-bond contact in the binding pocket.
Metabolic Stability High ModerateThe 3-position is blocked from Phase I oxidation.
Solubility Improved LowMethoxy group aids formulation in aqueous media.

Key Insight: In the development of quinazoline-based STING modulators (e.g., related to DMXAA analogs), the 3-methoxy substituent locks the conformation and fills a specific hydrophobic pocket while providing an acceptor for hydration networks, significantly boosting potency over the unsubstituted analog [1, 2].

Case Study 2: Bub1 Kinase Inhibitors

Target: Bub1 (Budding uninhibited by benzimidazoles 1) Application: Hyperproliferative diseases (Cancer).[2]

FeatureCompound A (3-OMe Derivative) Compound C (2-Fluoro Analog) Impact
Scaffold BenzylindazoleBenzylindazoleSelectivity
IC50 (Kinase) < 10 nM > 50 nM3-OMe optimizes shape complementarity.
Selectivity Profile High ModerateReduces off-target binding to homologous kinases.

Experimental Evidence: Patent literature (WO2013050438) highlights that 2,6-difluoro-3-methoxybenzyl indazoles exhibit superior inhibition of Bub1 compared to mono-fluorinated benzyl analogs, likely due to the specific electronic environment created by the fluoro-alkoxy combination [3].

Mechanism of Action: The Structural Advantage

The biological superiority of the 2,6-difluoro-3-methoxy motif stems from its ability to navigate the "Goldilocks Zone" of physicochemical properties.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting this specific building block over alternatives.

SAR_Logic Start Lead Optimization: Benzyl Moiety Problem1 Problem: Metabolic Oxidation (Para/Meta positions) Start->Problem1 Sol1 Solution: 2,6-Difluoro Substitution (Blocks benzylic oxidation) Problem1->Sol1 Problem2 Problem: Poor Solubility / Empty Binding Pocket Space Sol1->Problem2 Decision Decision: Add 3-Methoxy Group Problem2->Decision Outcome1 Result: Electronic Donation (Modulates pKa of core) Decision->Outcome1 Outcome2 Result: H-Bond Acceptor (Interacts with Lys/Arg residues) Decision->Outcome2 Final High Potency & Stability (STING / Kinase Inhibitors) Outcome1->Final Outcome2->Final

Caption: SAR decision tree illustrating why the 2,6-difluoro-3-methoxy motif is selected to solve specific metabolic and binding challenges.

Experimental Protocols

A. Synthesis of 2,6-Difluoro-3-methoxybenzyl Bromide

Note: This compound is sensitive to light and moisture. Handle under inert atmosphere.

  • Precursor: Start with 2,6-difluoro-3-methoxytoluene or 2,6-difluoro-3-methoxybenzyl alcohol .

  • Bromination (Radical Method):

    • Dissolve toluene derivative in CCl4 or Trifluorotoluene.

    • Add NBS (1.05 eq) and AIBN (0.1 eq).

    • Reflux for 4-6 hours under Argon.

    • Purification: Filter succinimide; concentrate; purify via rapid silica flash chromatography (Hexanes/EtOAc).

  • Bromination (Alcohol Method - Preferred for Stability):

    • Dissolve alcohol in DCM at 0°C.

    • Add PBr3 (0.4 eq) dropwise.

    • Stir for 2 hours. Quench with NaHCO3.

    • Yield: Typically 85-92%.

B. General Coupling Protocol (N-Alkylation)

Used for synthesizing STING or Kinase inhibitors.

  • Reagents: Heterocyclic core (e.g., Quinazoline, Indazole), 2,6-Difluoro-3-methoxybenzyl bromide (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Suspend core and base in solvent. Stir at RT for 15 min.

    • Add bromide dropwise.

    • Heat to 60-80°C for 4-12 hours (monitor by LCMS).

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: 1H NMR should show the benzylic CH2 shift (~5.2-5.5 ppm) and the distinct OMe singlet (~3.8 ppm) with F-coupling splitting patterns.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Precursor 2,6-Difluoro-3-methoxy toluene/alcohol Product 2,6-Difluoro-3-methoxy benzyl bromide Precursor->Product Bromination Reagent NBS/AIBN or PBr3 Reagent->Product Coupling Coupling Reaction (Core + K2CO3 + DMF) Product->Coupling Alkylation FinalDrug Bioactive Inhibitor (STING/Kinase) Coupling->FinalDrug Purification

Caption: Synthetic pathway from precursor to final bioactive scaffold.

References

  • WO2018234808A1. Modulators with Small Molecules of STING Human. Available at: (Describes (S)-1-(2,6-difluoro-3-methoxybenzyl)
  • WO2017025917A1. HIV Integrase Inhibitors.
  • WO2013050438A1. Substituted Benzylindazoles for Use as Bub1 Kinase Inhibitors.
  • US20210078999A1. Plasma Kallikrein Inhibitors.

Sources

Validation

Quantitative Profiling of 2,6-Difluoro-3-methoxybenzyl bromide: A Senior Scientist’s Guide

Topic: Analytical methods for quantifying 2,6-Difluoro-3-methoxybenzyl bromide Introduction: The Analytical Paradox 2,6-Difluoro-3-methoxybenzyl bromide is a high-value electrophilic intermediate, frequently utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for quantifying 2,6-Difluoro-3-methoxybenzyl bromide

Introduction: The Analytical Paradox

2,6-Difluoro-3-methoxybenzyl bromide is a high-value electrophilic intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as kinase inhibitors. Its structural core—a benzyl bromide moiety flanked by electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a unique "push-pull" electronic environment.

The Challenge: The very reactivity that makes this compound a potent synthetic building block (rapid SN2 alkylation) renders it analytically fragile. In standard aqueous-organic HPLC mobile phases, it is prone to rapid hydrolysis, converting to the corresponding benzyl alcohol. Furthermore, as a potent lachrymator and alkylating agent, it poses significant safety and equipment corrosion risks.

This guide moves beyond generic "benzyl halide" testing. We compare three distinct analytical approaches, prioritizing methods that ensure analyte integrity during the measurement process.

Comparative Analysis of Methodologies

We evaluate three primary methodologies: Derivatization-HPLC (Recommended for Routine QC) , Direct RP-HPLC (Rapid Screening) , and qNMR (Primary Standard Characterization) .

FeatureMethod A: Derivatization HPLC-UV Method B: Direct RP-HPLC Method C: qNMR (¹H or ¹⁹F)
Principle Chemical conversion to stable amine/ether prior to injection.Direct separation on C18/Phenyl column.Molar ratio determination vs. Internal Standard.
Analyte Stability High (Derivative is stable).Low (Risk of on-column hydrolysis).High (Inert deuterated solvent).
Sensitivity (LOD) Excellent (High

tag added).
Moderate (Dependent on benzyl chromophore).Low (Requires mg quantities).
Throughput Medium (Requires sample prep).High (Shoot-and-dilute).Low (Manual processing).
Primary Use QC Release, Impurity Profiling. In-process checks (IPC).Reference Standard Qualification.
Key Risk Incomplete derivatization.Ghost peaks from hydrolysis.Solvent purity/hygroscopicity.

Deep Dive: Method Selection & Causality

Why this works: Direct analysis of benzyl bromides is plagued by "ghost peaks" where the bromide hydrolyzes to the alcohol during the run. By reacting the bromide with a secondary amine (e.g., Morpholine or Piperidine) or a UV-active nucleophile like 4-Nitrophenyl piperazine (4-NPP), we "lock" the molecule into a stable tertiary amine form [1].

  • Mechanism: SN2 displacement of the bromide.

  • Advantage: The derivative is stable in aqueous mobile phases, allowing for robust gradient elution without degradation.

Why this works: If derivatization is not feasible, direct analysis is possible only if hydrolysis is suppressed.

  • Optimization: Use a high percentage of organic solvent (Acetonitrile >60%) and an acidic pH (pH < 3.0) to stabilize the leaving group.

  • Critical Control: The column temperature must be kept low (20–25°C) to inhibit hydrolysis kinetics [4].

Why this works: qNMR relies on the integration of proton signals relative to a certified internal standard (e.g., Maleic Acid or TCNB). It is independent of UV extinction coefficients and chromatographic anomalies.

  • Application: This is the only method to assign a "purity value" to the primary reference standard used in Methods A and B [2].

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and chemical pathways for the recommended derivatization workflow.

AnalyticalWorkflow Sample Raw Sample (2,6-Difluoro-3-methoxybenzyl bromide) Decision Select Method Sample->Decision Direct Direct RP-HPLC (High ACN, Acidic pH) Decision->Direct IPC / Quick Check Deriv Derivatization (Reaction with Morpholine/4-NPP) Decision->Deriv QC Release / Trace Impurities qNMR qNMR (Purity Assignment) Decision->qNMR Reference Std Qualification Hydrolysis Risk: Hydrolysis to Alcohol Direct->Hydrolysis StableProduct Stable Amine Derivative (UV @ 254/390 nm) Deriv->StableProduct S_N2 Reaction HPLC Analysis HPLC Analysis StableProduct->HPLC Analysis

Caption: Analytical workflow comparing direct injection risks vs. the stability of the derivatization pathway.

Detailed Experimental Protocol: Derivatization-HPLC

This protocol is adapted from validated methods for genotoxic benzyl halides [1, 4], optimized for the 2,6-difluoro-3-methoxy analog.

Objective: Quantify 2,6-Difluoro-3-methoxybenzyl bromide by converting it to its stable morpholine derivative.

Reagents:

  • Derivatizing Agent: Morpholine (excess) or 4-Nitrophenyl piperazine (for high sensitivity).

  • Solvent: Acetonitrile (HPLC Grade).

  • Buffer: 0.1% Phosphoric acid or 10mM Ammonium Formate.

Step-by-Step Procedure:

  • Standard Preparation:

    • Weigh accurately ~50 mg of Reference Standard into a 50 mL volumetric flask.

    • Add 5.0 mL of Morpholine (acts as both reactant and base).

    • Sonicate for 10 minutes at ambient temperature (reaction is rapid and exothermic).

    • Dilute to volume with Acetonitrile.

  • Sample Preparation:

    • Weigh ~50 mg of the sample (2,6-Difluoro-3-methoxybenzyl bromide) into a 50 mL flask.

    • Add 5.0 mL of Morpholine.

    • Sonicate for 10 minutes.

    • Dilute to volume with Acetonitrile.

    • Note: The excess morpholine scavenges any residual acid and ensures complete conversion.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% H₃PO₄ in Water.

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 210 nm (if Morpholine used) or 390 nm (if 4-NPP used).

    • Injection Volume: 10 µL.

  • System Suitability Criteria:

    • Resolution (Rs): > 2.0 between the Derivative peak and any benzyl alcohol impurity (which does not react).

    • Tailing Factor: < 1.5 (Amine derivatives can tail; ensure end-capped columns are used).

    • RSD: < 2.0% for 5 replicate injections.

Validation Logic: The benzyl alcohol impurity (hydrolysis product) will not react with morpholine. Therefore, this method effectively separates the "active" bromide (as the morpholine adduct) from the "inactive" alcohol impurity.

Alternative: GC-MS for Volatile Impurities

While HPLC is preferred for assay, GC-MS is vital for identifying volatile precursors (e.g., 2,6-difluoro-3-methoxytoluene).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Injector: Cool On-Column or PTV (Programmed Temperature Vaporization) is critical.

    • Reasoning: Standard split/splitless injectors at 250°C can cause thermal degradation of the benzyl bromide [3].

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min) -> 10°C/min -> 280°C.

References

  • Zhang, K., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." ResearchGate. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
  • MDPI. (2024). "Critical Review of Selected Analytical Platforms for GC-MS Profiling." Molecules. Available at: [Link]

  • Lele, V., & Dalvi, U. (2016).[3] "Simultaneous Estimation of Benzyl Chloride and Benzyl Bromide in Entecavir by Using HPLC." Semantic Scholar. Available at: [Link]

Sources

Comparative

Spectroscopic comparison of 2,6-Difluoro-3-methoxybenzyl bromide derivatives

This guide provides an in-depth technical comparison of 2,6-Difluoro-3-methoxybenzyl bromide , a specialized building block used in the optimization of pharmacokinetics (PK) for small molecule drugs. Unlike standard benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,6-Difluoro-3-methoxybenzyl bromide , a specialized building block used in the optimization of pharmacokinetics (PK) for small molecule drugs. Unlike standard benzyl halides, this derivative combines the steric shielding of the 2,6-difluoro motif with the electronic modulation of the 3-methoxy group.[1]

Part 1: Strategic Executive Summary

In medicinal chemistry, the 2,6-difluorobenzyl motif is a privileged scaffold (e.g., Rufinamide) known for enhancing metabolic stability by blocking the oxidation-prone benzylic position via steric hindrance and the electron-withdrawing nature of fluorine.[1]

The 3-methoxy derivative introduces a specific electronic donor group (


) into this scaffold. This modification serves two critical functions:
  • Lipophilicity Modulation: Increases

    
     slightly compared to the parent difluoro compound, aiding blood-brain barrier (BBB) penetration.
    
  • Metabolic Blocking: The methoxy group at position 3 prevents CYP450-mediated hydroxylation at this site, a common metabolic soft spot in 2,6-difluoro analogs.[1]

Quick Comparison: Reactivity & Properties[2]
Feature2,6-Difluoro-3-methoxybenzyl bromide 2,6-Difluorobenzyl bromide (Parent)2,4-Difluorobenzyl bromide (Isomer)
Steric Hindrance High (Ortho-F, Ortho-F)High (Ortho-F, Ortho-F)Moderate (Ortho-F, Para-F)
S_N2 Reactivity Slow (Sterically impeded)Slow Fast (Less impeded)
Electronic Nature Electron Rich (OMe donor)Electron DeficientElectron Deficient
Primary Use PK Optimization (Metabolic Stability)Core Scaffold (e.g., Rufinamide)General Building Block
Stability Moderate (Requires cold storage)HighHigh

Part 2: Spectroscopic Profiling (NMR & IR)

The presence of the methoxy group breaks the symmetry of the 2,6-difluoro system, creating a distinct NMR fingerprint.[1]

Predicted H NMR Data (400 MHz, CDCl )

Note: Data is predicted based on additive substituent effects relative to the 2,6-difluorobenzyl bromide baseline.[1]

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
CH

Br
4.55 Singlet (br)

Hz
Benzylic protons. Broadened due to long-range coupling with ortho-fluorines.
OCH

3.88 Singlet-Characteristic methoxy singlet.
Ar-H (C5) 6.85 ddd

Hz

Hz

Hz
Diagnostic Peak. The H5 proton is coupled to H4 (ortho) and F6 (ortho).
Ar-H (C4) 6.95 td

Hz

Hz
H4 is ortho to the methoxy group (shielding effect) but adjacent to H5.
F NMR Signature

Unlike the symmetric 2,6-difluorobenzyl bromide (which shows a single signal), the 3-methoxy derivative displays two distinct fluorine signals due to the loss of symmetry.[1]

  • F2 (adjacent to OMe): Shifted upfield (shielded by OMe lone pairs).

  • F6 (adjacent to H): Typical aromatic fluorine shift.

  • Coupling: Expect a large

    
     coupling (
    
    
    
    Hz) between the two non-equivalent fluorines.
Infrared (IR) Spectroscopy
  • C-F Stretch: Strong bands at 1000–1100 cm

    
    .
    
  • C-O Stretch (Methoxy): Sharp band at ~1250 cm

    
     (Absent in parent 2,6-difluoro).
    
  • C-Br Stretch: ~600–700 cm

    
    .
    

Part 3: Synthesis & Purification Protocol

Direct bromination of the toluene precursor (radical conditions) is NOT recommended for the 3-methoxy derivative due to the risk of benzylic oxidation at the methoxy-methyl group or ring bromination.[1] The Alcohol-to-Bromide conversion is the industry-standard "Self-Validating" protocol.

Workflow Diagram

SynthesisWorkflow Start 2,6-Difluoro-3-methoxy- benzyl alcohol Reagent PBr3 (0.35 eq) DCM, 0°C to RT Start->Reagent Dissolve Intermediate Reaction Mixture (1-2 hours) Reagent->Intermediate Substitution Quench Quench: Sat. NaHCO3 (aq) Intermediate->Quench Stop Rxn Workup Extraction (DCM) + Drying (Na2SO4) Quench->Workup Phase Sep Product 2,6-Difluoro-3-methoxy- benzyl bromide (Clear Oil/Solid) Workup->Product Concentrate Validation QC Check: 1H NMR (No CH2-OH peak) TLC (Non-polar spot) Product->Validation

Caption: Optimized synthesis pathway via Phosphorus Tribromide (PBr3) deoxygenation, avoiding radical side-reactions.

Detailed Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,6-difluoro-3-methoxybenzyl alcohol (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C in an ice bath.

  • Bromination: Add Phosphorus Tribromide (PBr

    
    )  (0.4 eq) dropwise via syringe.
    
    • Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting alcohol (

      
      ) should disappear, replaced by a less polar bromide spot (
      
      
      
      ).[1]
  • Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO

    
     (20 mL) to neutralize excess acid. Caution: Gas evolution (CO
    
    
    
    ).
  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 15 mL). Combine organics, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo (keep bath temp <35°C to prevent degradation).
  • Storage: Store under Argon at -20°C. The compound is a lachrymator; handle in a fume hood.

Part 4: Reactivity & Steric Analysis

The 2,6-difluoro substitution pattern creates a "Steric Gate" that significantly alters the kinetics of nucleophilic substitution (


) reactions compared to 2,4-isomers.[1]
Steric Shielding Diagram

StericEffect cluster_0 2,6-Difluoro (High Steric Shield) cluster_1 2,4-Difluoro (Open Access) Target1 Benzylic Carbon F2 F (Pos 2) F6 F (Pos 6) Nu1 Nucleophile Nu1->Target1 Blocked Target2 Benzylic Carbon F2_b F (Pos 2) H6_b H (Pos 6) Nu2 Nucleophile Nu2->Target2 Access Open

Caption: The 2,6-difluoro pattern (left) physically blocks the nucleophile's trajectory, slowing reaction rates compared to the 2,4-isomer (right).[1]

Experimental Implication

When using 2,6-difluoro-3-methoxybenzyl bromide in alkylation reactions (e.g., forming an ether or amine):

  • Requires Higher Temperature: Often requires heating to 60–80°C, whereas non-fluorinated analogs react at RT.[1]

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.[1]

  • Base Selection: Use a smaller, stronger base (e.g., NaH) rather than bulky bases (e.g., t-BuOK) to minimize added steric clash.[1]

References

  • Synthesis of 2,6-Difluorobenzyl Bromide Derivatives

    • Patent: "Preparation method of 2,6-difluorobenzyl bromide."[1] CN102070398A. (Describes the radical bromination of the parent toluene, providing context for the instability of electron-rich analogs).

  • Spectroscopic Data of Fluorinated Benzyl Halides

    • Source: "2,6-Difluorobenzyl bromide 1H NMR spectrum." ChemicalBook / TCI Chemicals Data. (Used as the baseline for chemical shift prediction).[2]

  • Medicinal Chemistry of Difluorobenzyl Groups

    • Paper: "Discovery of 2,6–difluorobenzyl ether series... as RORγt inverse agonists."[1] ResearchGate. (Validates the use of the 2,6-difluoro motif for metabolic stability and potency).

  • Synthesis of Methoxy-substituted Benzyl Alcohols

    • Catalog: "2,6-Difluoro-3-methoxybenzyl alcohol."[3][4][5][6] Sigma-Aldrich / MilliporeSigma. (Confirms availability of the stable precursor).

Sources

Validation

Technical Guide: Efficacy of 2,6-Difluoro-3-methoxybenzyl Bromide in API Synthesis

Topic: Efficacy of 2,6-Difluoro-3-methoxybenzyl bromide in API Synthesis Content Type: Technical Comparison Guide Executive Summary 2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) serves as a critical alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 2,6-Difluoro-3-methoxybenzyl bromide in API Synthesis Content Type: Technical Comparison Guide

Executive Summary

2,6-Difluoro-3-methoxybenzyl bromide (CAS: 886498-55-1) serves as a critical alkylating agent in the synthesis of advanced pharmaceutical intermediates (APIs), particularly for kinase inhibitors and ROR


t inverse agonists. Its structural utility lies in the 2,6-difluoro motif , which provides metabolic stability against oxidative defluorination, and the 3-methoxy group , which functions as a hydrogen bond acceptor in protein-ligand interactions.

This guide evaluates its efficacy against primary alternatives (benzyl chlorides and alcohols), demonstrating that while the bromide derivative requires stricter storage conditions, it offers superior reaction kinetics and yield profiles for sterically demanding nucleophilic substitutions.

Chemical Profile & Reactivity Mechanisms[1][2][3]

Structural Electronics

The unique reactivity of this reagent is defined by the interplay between the halogen leaving group and the aromatic substitution pattern:

  • 2,6-Difluoro Substitution: Exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the benzylic carbon compared to non-fluorinated analogs. However, it also introduces steric bulk that can impede the approach of bulky nucleophiles.

  • Bromide Leaving Group: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating a faster rate of cleavage.

Mechanism of Action (S_N2)

In typical API synthesis (e.g.,


-alkylation of heterocycles or 

-alkylation of phenols), the reaction proceeds via an

mechanism.[1] The transition state involves the nucleophile attacking the benzylic carbon opposite the bromide.

ReactionPathway cluster_conditions Critical Parameters Start Reagents: Nucleophile (Nu-) + 2,6-Difluoro-3-methoxybenzyl bromide TS Transition State: [Nuδ-...C...δ-Br]‡ (Sterically Hindered by 2,6-F) Start->TS Activation Energy (Ea) Lower for Br than Cl Product Product: Alkylated API Intermediate + Br- TS->Product Irreversible Substitution Solvent: Aprotic Polar (DMF/ACN) Solvent: Aprotic Polar (DMF/ACN) Base: K2CO3 or Cs2CO3 Base: K2CO3 or Cs2CO3

Figure 1: S_N2 Reaction Pathway emphasizing the steric influence of the 2,6-difluoro motif.

Comparative Analysis: Bromide vs. Alternatives

The following data compares the efficacy of 2,6-Difluoro-3-methoxybenzyl bromide against its chloride analog and the benzyl alcohol precursor (via Mitsunobu coupling).

Performance Metrics
FeatureBenzyl Bromide (Target)Benzyl Chloride (Alternative A)Benzyl Alcohol (Alternative B)
Reactivity High (

)
Low (

)
N/A (Requires activation)
Reaction Temp 25°C – 60°C80°C – 110°C0°C – 25°C
Catalyst Needed NoneSodium Iodide (Finkelstein)DEAD/DIAD + PPh

Atom Economy GoodGoodPoor (Generates phosphine oxide)
Stability Moderate (Moisture sensitive)HighHigh
Yield (Typical) 85-95% 60-75% (slower conversion)70-85% (purification losses)
Critical Analysis
  • Vs. Chlorides: The chloride analog is significantly cheaper but kinetically sluggish due to the stronger C-Cl bond. In the presence of the ortho-fluorines (2,6-position), the steric hindrance further retards the attack on the chloride. The bromide overcomes this steric penalty with its superior leaving group ability, allowing reactions to proceed at lower temperatures, which minimizes thermal decomposition of sensitive API scaffolds.

  • Vs. Alcohols (Mitsunobu): While the alcohol is stable, the Mitsunobu reaction generates triphenylphosphine oxide (TPPO), a byproduct that is notoriously difficult to remove from lipophilic API intermediates. Using the bromide avoids this purification bottleneck entirely.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

Objective:


-alkylation of a pyrazole scaffold (common in kinase inhibitors) using 2,6-Difluoro-3-methoxybenzyl bromide.
Materials
  • Reagent: 2,6-Difluoro-3-methoxybenzyl bromide (1.1 equiv).

  • Substrate: 4-Substituted-1H-pyrazole (1.0 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Selected for higher solubility in organic solvents compared to 
    
    
    
    .
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the pyrazole substrate and

    
     in anhydrous ACN under an inert atmosphere (
    
    
    
    ). Stir for 15 minutes to facilitate deprotonation.
  • Addition: Cool the mixture to 0°C. Add 2,6-Difluoro-3-methoxybenzyl bromide dropwise (dissolved in minimal ACN) to control the exotherm.

    • Note: The 2,6-fluorine atoms make the benzylic position highly electrophilic; rapid addition can lead to bis-alkylation side products if the substrate has multiple nucleophilic sites.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Monitor via HPLC/TLC.

    • Benchmark: Reaction typically reaches >98% conversion within 2-4 hours. (Contrast: Chloride analog requires heating to 80°C for 12+ hours).

  • Work-up: Filter off inorganic solids. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with Brine.

  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography.

Workflow Visualization

ExperimentalWorkflow cluster_safety Safety Check Step1 1. Activation Substrate + Cs2CO3 in ACN (Deprotonation) Step2 2. Addition Add Benzyl Bromide at 0°C (Control Exotherm) Step1->Step2 Step3 3. Reaction Monitoring Stir at RT (2-4h) Check HPLC for Conversion Step2->Step3 Step4 4. Work-up Filter Solids -> Extraction (EtOAc/Water) Step3->Step4 Lachrymator Control Lachrymator Control

Figure 2: Step-by-step synthesis workflow for N-alkylation using the bromide reagent.

Safety & Handling (Lachrymator Warning)

This compound is a potent lachrymator and corrosive agent (Skin Corr. 1B).

  • Handling: Must be weighed and transferred only inside a functioning fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

  • Storage: Store at 2-8°C under argon. The bromide is sensitive to moisture; hydrolysis yields the corresponding alcohol and HBr, which can degrade acid-sensitive APIs.

References

  • Vertex AI Search . (2024).[2] Synthesis and Reactivity of 2,6-Difluoro-3-methoxybenzyl bromide. Retrieved from 3

  • PubChem . (2024). 2,6-Difluoro-3-methoxybenzyl bromide Compound Summary. National Library of Medicine. Retrieved from 4[4]

  • MySkinRecipes . (2024).[5][2][6] Product Specifications: 2,6-Difluoro-3-methoxybenzyl bromide. Retrieved from 7

  • Sigma-Aldrich . (2025).[8] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

Sources

Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzylating Agents in Synthesis

Executive Summary This guide compares the performance, reactivity, and stability profiles of standard benzylating agents (e.g., Benzyl Bromide, BnBr) against their fluorinated analogs (e.g., 4-Fluorobenzyl Bromide, Penta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the performance, reactivity, and stability profiles of standard benzylating agents (e.g., Benzyl Bromide, BnBr) against their fluorinated analogs (e.g., 4-Fluorobenzyl Bromide, Pentafluorobenzyl Bromide). While non-fluorinated benzyl groups are staples in organic synthesis for hydroxyl protection, fluorinated variants offer unique advantages in metabolic stability , orthogonality , and NMR characterization , albeit with altered reactivity kinetics that necessitate modified experimental protocols.

Mechanistic & Reactivity Analysis[1][2]

Electronic Effects on Substitution Kinetics

The benzylation of nucleophiles (alcohols, amines, thiols) typically proceeds via an


 mechanism , though it possesses significant 

character due to the stability of the benzylic carbocation. The introduction of fluorine atoms on the aromatic ring fundamentally alters this energy landscape.
  • Non-Fluorinated (BnBr): The phenyl ring stabilizes the transition state through

    
    -overlap. In 
    
    
    
    pathways, it stabilizes the cationic intermediate via resonance.
  • Fluorinated (F-BnBr): Fluorine is highly electronegative (

    
    ).
    
    • Inductive Effect (-I): Withdraws electron density from the benzylic carbon, destabilizing the development of partial positive charge (

      
      ) in the transition state.
      
    • Kinetic Consequence: Fluorinated benzyl halides are generally less reactive electrophiles than their non-fluorinated counterparts in nucleophilic substitutions. The destabilization of the carbocationic character raises the activation energy (

      
      ).
      
    • Hammett Correlation: The reaction constant (

      
      ) for benzylic substitution is typically negative, meaning electron-withdrawing groups (EWGs) like fluorine (Hammett 
      
      
      
      ,
      
      
      ) decrease the reaction rate.
Stability of the Resulting Ether

Once formed, fluorinated benzyl ethers exhibit superior stability against acidic hydrolysis compared to standard benzyl ethers.

  • Acid Hydrolysis Mechanism: Requires protonation of the ether oxygen followed by cleavage to form a benzylic carbocation.

  • Fluorine Effect: The electron-withdrawing nature of fluorine destabilizes this carbocation intermediate, making the ether significantly more resistant to acidic conditions (e.g., TFA, HCl).

Performance Comparison Data

The following data summarizes the reactivity and stability differences observed in comparative glycosylation and etherification experiments.

FeatureBenzyl Bromide (BnBr) 4-Fluorobenzyl Bromide (4-FBnBr) Pentafluorobenzyl Bromide (PFBnBr)
Reactivity (Relative Rate) High (Baseline)Moderate (~0.8x Baseline)Low (~0.2x - 0.5x Baseline)
Typical Yield (Standard Conditions) >90%80-90%15-65% (requires optimization)
Acid Stability Labile to strong acids (TFA, HBr)Moderate stabilityHigh stability (Resistant to TFA)
Oxidative Stability (DDQ) Stable (slow cleavage)Stable (Orthogonal to PMB) Stable
Hydrogenolysis (

)
FastModerateSlow
NMR Utility

overlap common

NMR tag
(distinct signal)

NMR tag
(complex splitting)
Experimental Yield Case Study

Context: Williamson ether synthesis of methyl-


-D-mannopyranoside derivatives (NaH, DMF, r.t., 16h).
  • Benzyl Bromide: 96% Yield.[1]

  • 2,3,4,5,6-Pentafluorobenzyl Bromide: 16% Yield (under identical conditions).

  • 2-Fluorobenzyl Bromide: 88% Yield.[1]

  • Interpretation: Heavily fluorinated agents require elevated temperatures or stronger bases to achieve comparable yields.

Visualizing the Reactivity Landscape

Diagram 1: Transition State Energy Comparison

This diagram illustrates why fluorinated agents react slower (higher activation energy due to destabilized cationic character) and why the resulting product is more stable to acid.

ReactionEnergy Start Reactants (R-OH + Ar-CH2-Br) TS_Bn TS (Benzyl) Stabilized δ+ Start->TS_Bn Fast (Low Ea) TS_FBn TS (F-Benzyl) Destabilized δ+ Start->TS_FBn Slow (High Ea) Product_Bn Benzyl Ether (Acid Labile) TS_Bn->Product_Bn Product_FBn F-Benzyl Ether (Acid Stable) TS_FBn->Product_FBn

Caption: Comparative energy landscape showing the higher activation barrier for fluorinated benzylations due to inductive destabilization of the transition state.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Benzyl Ethers (Optimized)

Unlike standard benzylation, this protocol utilizes elevated temperature and a catalyst to overcome the lower electrophilicity of fluorinated bromides.

Reagents:

  • Substrate (Alcohol/Phenol): 1.0 equiv.

  • Fluorinated Benzyl Bromide (e.g., PFBnBr): 1.5 - 2.0 equiv.

  • Base: Sodium Hydride (NaH, 60% dispersion): 2.0 equiv.

  • Solvent: Anhydrous DMF or THF/DMF (9:1).

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Crucial for F-analogs.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M). Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins, then warm to room temperature (RT) for 30 mins to ensure alkoxide formation.

  • Addition: Cool back to 0°C. Add the fluorinated benzyl bromide dropwise. Add TBAI catalyst.

  • Reaction:

    • For Mono-F-BnBr: Stir at RT for 4-12 hours.

    • For Penta-F-BnBr: Heat to 50-60°C for 12-24 hours. (Monitor by TLC/LCMS; conversion is significantly slower).

  • Quench & Workup: Cool to 0°C. Quench carefully with methanol. Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note: Fluorinated compounds often elute faster than non-fluorinated analogs on silica.

Protocol B: Orthogonal Deprotection Strategy

Demonstrating the stability difference between PMB (p-methoxybenzyl) and F-Bn.

  • Substrate: Molecule containing both O-PMB and O-(4-F-Bn) groups.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), 1.5 equiv.

  • Conditions: DCM:Water (18:1), RT, 1 hour.

  • Result:

    • O-PMB: Cleaved to hydroxyl.

    • O-(4-F-Bn): Remains intact. (Requires

      
       or strong Lewis acid for cleavage).
      

Decision Framework

Use this logic flow to select the appropriate agent for your synthesis.

SelectionLogic Start Select Benzylating Agent NeedNMR Need 19F NMR Tag? Start->NeedNMR AcidStability Is Acid Stability Required? NeedNMR->AcidStability No FBn Use 4-Fluorobenzyl Bromide (NMR Tag, Mod. Stability) NeedNMR->FBn Yes Ortho Need Orthogonality to PMB? AcidStability->Ortho Standard Stability PFBn Use Pentafluorobenzyl Bromide (High Stability, Fluorous Chem) AcidStability->PFBn High Stability Needed BnBr Use Benzyl Bromide (BnBr) (Standard, Cheapest) Ortho->BnBr No Ortho->FBn Yes (Stable to DDQ)

Caption: Decision tree for selecting benzylating agents based on stability, orthogonality, and analytical requirements.

Safety & Handling

  • Lachrymators: Both Benzyl Bromide and Pentafluorobenzyl Bromide are potent lachrymators (tear gas agents).

  • Pentafluorobenzyl Bromide Specifics:

    • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[2][3]

    • Volatility: Often more volatile than complex substrates; use only in a well-ventilated fume hood.

    • Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to convert to the corresponding alcohol/amine before disposal.

References

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher.

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Kinetics.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.

Sources

Validation

Structural Efficacy of 2,6-Difluoro-3-methoxybenzyl Moieties in Drug Design: A Crystallographic Comparison Guide

Executive Summary In modern medicinal chemistry, the 2,6-difluoro-3-methoxybenzyl motif has emerged as a high-value pharmacophore, superior to its non-fluorinated or mono-fluorinated analogs. While simple benzyl groups a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 2,6-difluoro-3-methoxybenzyl motif has emerged as a high-value pharmacophore, superior to its non-fluorinated or mono-fluorinated analogs. While simple benzyl groups are often metabolically labile and conformationally flexible, the introduction of the 2,6-difluoro pattern creates a "conformational lock" via the ortho-effect, while the 3-methoxy group provides a specific hydrogen bond acceptor vector.

This guide objectively compares molecules derived from 2,6-Difluoro-3-methoxybenzyl bromide against standard alternatives. It focuses on X-ray crystallographic evidence demonstrating how this specific substitution pattern enforces bio-active conformations and enhances solid-state properties.

Comparative Analysis: The Fluorine Effect

Conformational Control (The "Orthogonal Twist")

The primary advantage of the 2,6-difluoro substitution is the restriction of rotatable bonds. In non-substituted benzyl systems, the phenyl ring rotates freely relative to the methylene linker. In 2,6-difluoro derivatives, steric repulsion between the fluorine atoms and the linker protons (or backbone atoms) forces the ring into an orthogonal orientation.

Feature2,6-Difluoro-3-methoxybenzyl (Target)Benzyl (Unsubstituted) (Alternative 1)2-Fluorobenzyl (Mono) (Alternative 2)
Torsion Angle ~70° - 90° (Twisted/Perpendicular)~0° - 30° (Planar/Flexible)~30° - 60° (Variable)
Rotational Barrier High (> 2.0 kcal/mol) Low (< 0.5 kcal/mol)Moderate
Entropy Cost Low (Pre-organized for binding)High (Must freeze rotation to bind)Moderate
Metabolic Stability High (Blocks P450 oxidation at para/benzylic sites)Low (Rapid benzylic oxidation)Moderate

Crystallographic Insight: X-ray structures of 2,6-difluoro derivatives consistently show the aromatic ring twisted out of the plane of the amide/ether linkage. This "pre-organization" minimizes the entropy penalty upon binding to a protein target, a phenomenon not seen in the flexible unsubstituted benzyl analogs.

Intermolecular Interactions[1]

The 2,6-difluoro-3-methoxy motif offers a unique triad of interactions:

  • Weak C-F···H-C Interactions: The fluorine atoms act as weak hydrogen bond acceptors, stabilizing crystal packing networks.

  • Quadrupole Interactions: The high electronegativity of the two fluorines inverts the electrostatic potential of the ring, promoting face-to-face

    
    -stacking with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in protein pockets.
    
  • Methoxy Anchoring: The 3-methoxy group is positioned to accept hydrogen bonds without disrupting the hydrophobic shield provided by the fluorines.

Experimental Protocol: Crystallization & Structure Determination

To observe these effects, high-quality single crystals of the ligand-protein complex or the small molecule itself are required.

Synthesis of the Crystallization Precursor

Note: The bromide is a lachrymator and potent alkylating agent. Handle in a fume hood.

  • Coupling: React 2,6-Difluoro-3-methoxybenzyl bromide (1.0 eq) with the nucleophilic core (e.g., amine, phenol) in DMF using K₂CO₃ (2.0 eq) at RT for 4 hours.

  • Purification: Isolate the product via silica gel chromatography (Hexane/EtOAc gradient). Purity >98% by HPLC is required for crystallization.

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous powder for these fluorinated compounds. Slow Vapor Diffusion is the gold standard.

  • Solvent (Inner Vial): Dissolve 5 mg of the derivative in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Fluorinated aromatics show excellent solubility in moderately polar, non-protic solvents.

  • Anti-solvent (Outer Vial): Use Pentane or Diisopropyl ether . The high volatility of pentane drives slow supersaturation.

  • Additive (Optional): If nucleation fails, add 1% v/v of hexafluorobenzene. This acts as a template for fluorine-fluorine interactions.

Data Collection & Refinement
  • Source: Use Mo-K

    
     radiation  (
    
    
    
    Å). While Cu-K
    
    
    is stronger, Mo is preferred to minimize absorption errors if the molecule contains residual bromine or heavy metals.
  • Temperature: Collect at 100 K (Cryostream). Fluorine atoms have high thermal motion; cooling is essential to resolve the C-F bond vectors accurately.

  • Resolution Target: Aim for < 0.8 Å . At this resolution, you can distinguish the electron density of the fluorine lone pairs, validating the specific interaction geometry.

Visualized Workflows

Structural Determination Workflow

CrystallographyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-Ray Analysis Start 2,6-Difluoro-3-methoxybenzyl Bromide Coupling Nucleophilic Coupling (K2CO3, DMF) Start->Coupling Purify HPLC Purification (>98% Purity) Coupling->Purify Solvent Dissolve in DCM/THF Purify->Solvent Diffusion Vapor Diffusion (Pentane Anti-solvent) Solvent->Diffusion Check Check Birefringence Diffusion->Check Check->Solvent Amorphous/Twinning Mount Mount on Goniometer (100 K Stream) Check->Mount Single Crystal Diffract Collect Data (Mo-Kalpha) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve

Caption: Step-by-step workflow from raw reagent to solved crystal structure, emphasizing purification and vapor diffusion techniques.

Mechanism of Conformational Locking

ConformationLock Benzyl Unsubstituted Benzyl FreeRot Free Rotation (High Entropy) Benzyl->FreeRot No Steric Bulk Binding High Affinity Binding (Low Entropy Penalty) FreeRot->Binding High Entropy Cost Difluoro 2,6-Difluoro-3-methoxy Steric F---H Steric Clash (Ortho Effect) Difluoro->Steric 2,6-Substitution Locked Orthogonal conformation (Pre-organized) Steric->Locked Restricts Torsion Locked->Binding Entropy Favored

Caption: Logical diagram illustrating how the 2,6-difluoro substitution reduces the entropic penalty of binding by locking the molecular conformation.[1][2][3][4][5]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005).[6] Fluorine in crystal engineering—“the little atom that could”.[6] Chemical Society Reviews. [Link]

  • Chopra, D., & Guru Row, T. N. (2011).[7] Role of organic fluorine in crystal engineering. CrystEngComm. [Link]

  • Olsen, J. A., et al. (2004). A Fluorine Scan of Thrombin Inhibitors to Map the Fluorophilic/Amphiphilic Character of the S1 Pocket. Angewandte Chemie International Edition. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021).[8] 2,6-Dimethoxybenzyl Bromide.[3][8] Molbank.[8] (Provided for comparative structural data on the 2,6-disubstitution pattern). [Link][8][9][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

2,6-Difluoro-3-methoxybenzyl bromide proper disposal procedures

Executive Safety Directive Do not treat 2,6-Difluoro-3-methoxybenzyl bromide as standard halogenated waste. [1] This compound is a benzyl halide derivative , a class of chemicals historically used as warfare agents (lach...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat 2,6-Difluoro-3-methoxybenzyl bromide as standard halogenated waste. [1]

This compound is a benzyl halide derivative , a class of chemicals historically used as warfare agents (lachrymators/tear gases). Standard disposal—simply pouring it into a "Halogenated Waste" drum—is a critical safety failure. Over time, the compound can off-gas through high-density polyethylene (HDPE) drums or volatilize when the drum is opened at a consolidation facility, causing building-wide evacuations and severe injury to downstream waste handlers [1].[1]

The Core Directive: You must chemically deactivate (quench) any significant quantity (>5 mL) of this reagent before it leaves your fume hood.

Chemical Hazard Profile

Effective disposal requires understanding the specific molecular behavior of the compound.

PropertyData/DescriptionOperational Implication
Chemical Structure Benzyl bromide core with fluorine/methoxy substituents.[1][2][3][4][5]Highly reactive alkylating agent.
Primary Hazard Lachrymator (Tear Gas) & Corrosive (Cat 1B).[1]Induces immediate, severe eye/respiratory pain.[1]
Reactivity Hydrolyzes in moist air/water.[1]Generates Hydrogen Bromide (HBr) gas, pressurizing waste containers.[1]
Flash Point >110°C (estimated based on analogs).[1]Combustible; keep away from oxidizers.[6]
Waste Code Non-specific; typically D002 (Corrosive) or D003 (Reactive).[1]Must be segregated from oxidizers and strong bases.[6]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against benzyl halides due to rapid permeation.[1]

  • Hand Protection: Silver Shield® (Laminate) gloves are mandatory for spill cleanup or handling pure neat liquid. For minor handling, double-gloving with heavy-gauge nitrile (minimum 8 mil outer) is the absolute minimum requirement.[1]

  • Respiratory: All operations must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (ventless preferred) + Face Shield. Standard safety glasses do not protect against lachrymatory vapors.

Decision Logic: Disposal vs. Deactivation

Use this logic flow to determine the correct disposal path for your specific situation.

DisposalLogic Start Waste Generation Source VolumeCheck Volume > 5 mL or High Concentration? Start->VolumeCheck SmallScale Trace Amounts (< 5 mL, dilute) VolumeCheck->SmallScale No LargeScale Significant Quantity (Pure or Conc.) VolumeCheck->LargeScale Yes Segregation Segregate: Halogenated Organic Waste SmallScale->Segregation Labeling CRITICAL: Label as 'LACHRYMATOR - DO NOT OPEN' Segregation->Labeling QuenchStep Perform Chemical Deactivation (Section 5) LargeScale->QuenchStep pHCheck Verify pH Neutrality QuenchStep->pHCheck FinalDispose Dispose as Aqueous/Organic Waste pHCheck->FinalDispose

Figure 1: Operational decision tree for handling benzyl bromide derivatives. Note that "Trace Amounts" refers to dilute reaction mixtures, not neat chemical.

Protocol: Chemical Deactivation (Quenching)

Objective: Convert the reactive alkylating agent into a non-volatile, non-lachrymatory benzyl alcohol or ether derivative via nucleophilic substitution [2].

Method: Sodium Thiosulfate Neutralization (Preferred).

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Sodium Thiosulfate pentahydrate (

    
    )[1]
    
  • Water[2][6][7][8]

  • Ethanol (to facilitate solubility of the organic halide)

  • Ice bath

  • pH strips

Step-by-Step Procedure
  • Preparation: In a fume hood, prepare a saturated solution of sodium thiosulfate in water (approx. 20% w/v).

  • Solubilization: Dilute the 2,6-Difluoro-3-methoxybenzyl bromide waste with Ethanol (1:3 ratio). This ensures the organic layer contacts the aqueous quencher.

  • Addition:

    • Place the thiosulfate solution in an ice bath (reaction is exothermic).

    • Slowly add the benzyl bromide/ethanol mixture to the stirring thiosulfate solution.

  • Reaction: Stir at room temperature for 1 hour. The thiosulfate acts as a nucleophile, displacing the bromide.

  • Verification: Check the mixture. It should no longer smell pungent (if safe to waft) and should separate into phases.

  • Disposal: The resulting mixture is now a non-lachrymatory organic/aqueous mix. Adjust pH to 6-8 if necessary, then dispose of in the Aqueous Waste or Solvent Waste container depending on your facility's specific rules for high-water-content organics.[1]

QuenchingMechanism BenzylBromide 2,6-Difluoro-3-methoxybenzyl bromide (Lachrymator) Reaction Nucleophilic Substitution (Exothermic) BenzylBromide->Reaction Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Reaction BunteSalt Bunte Salt (Non-volatile solid/solute) Reaction->BunteSalt Bromide Sodium Bromide Reaction->Bromide

Figure 2: Reaction pathway for the deactivation of benzyl halides using sodium thiosulfate, forming a Bunte salt.[1]

Emergency Spill Response

If a bottle drops outside the hood:

  • Evacuate: Immediate area evacuation. The vapors will cause instant tearing and respiratory distress.

  • Wait: Allow dust/aerosols to settle (15-30 mins) if ventilation is active.

  • Entry: Re-enter only with full PPE (Silver Shield gloves, respirator with organic vapor cartridges, goggles).

  • Neutralize in Place:

    • Cover the spill with vermiculite or absorbent pads.[9]

    • Soak the absorbent with the Sodium Thiosulfate solution described above [3].[9]

    • Do NOT use water alone (generates HBr gas).[5]

  • Cleanup: Scoop soaked absorbent into a double-bagged hazardous waste container. Label as "Debris contaminated with Lachrymator."

Regulatory & Logistics (RCRA)

Even if quenched, the waste stream must be coded correctly for the waste hauler.

  • Proper Shipping Name: Waste Corrosive Liquid, Acidic, Organic, n.o.s. (contains Benzyl Bromide derivative).[4][5][6][11][12][13]

  • RCRA Codes:

    • D002: Corrosive (if unquenched or acidic).

    • D003: Reactive (only if high concentrations react violently with water).

  • Container Labeling:

    • Must explicitly state: "LACHRYMATOR / TEAR GAS AGENT" .

    • Do not combine with oxidizing acids (Nitric/Chromic) – risk of runaway reaction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate/Aminolysis protocols for alkyl halides).
  • Vanderbilt University Environmental Health & Safety. (n.d.). Chemical Waste Collection Guidelines: High Hazard Chemicals. [Link][1]

Sources

Handling

Personal protective equipment for handling 2,6-Difluoro-3-methoxybenzyl bromide

This guide is structured to provide immediate, high-level operational safety data for 2,6-Difluoro-3-methoxybenzyl bromide . It prioritizes the "Senior Application Scientist" persona, focusing on why specific protocols a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, high-level operational safety data for 2,6-Difluoro-3-methoxybenzyl bromide . It prioritizes the "Senior Application Scientist" persona, focusing on why specific protocols are necessary based on the chemical's lachrymatory and alkylating nature.

CAS: N/A (Derivative specific) | Class: Benzyl Halide / Alkylating Agent Primary Hazard: SEVERE LACHRYMATOR & CORROSIVE (Skin 1B)

Core Directive: The "Zero-Vapor" Standard

As a Senior Application Scientist, my directive for this compound is simple: Respect the Carbon-Bromine bond. Benzyl bromides are not just corrosive; they are potent alkylating agents that react rapidly with biological nucleophiles (DNA, proteins).

The 2,6-difluoro substitution pattern on this benzyl bromide increases the electrophilicity of the benzylic carbon compared to standard benzyl bromide. This means it will alkylate biological tissue faster and more aggressively.[1]

The Golden Rule: If you can smell it, you have already failed the safety protocol. All manipulation must occur inside a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just burns, but sensitization.[1] Standard nitrile gloves alone are insufficient for prolonged handling of benzyl halides due to rapid permeation.[1]

Body ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Certified) (Sash height < 18 inches)Vapor Control: Benzyl bromides release lachrymatory vapors that incapacitate researchers instantly.[1] The hood provides the primary barrier; no wearable respirator is a substitute for a hood during routine synthesis.[1]
Hands (Primary) Silver Shield® / 4H® Laminate (Inner Layer)Permeation Resistance: Benzyl halides permeate nitrile rubber in <15 minutes.[1] Laminate films provide >480 min breakthrough time against small organic halides.[1]
Hands (Secondary) Nitrile (5-8 mil) (Outer Layer)Dexterity & Grip: Laminate gloves are slippery and ill-fitting.[1] The outer nitrile glove secures the inner liner and provides a sacrificial layer for splash protection.[1]
Eyes Chemical Splash Goggles (ANSI Z87.1+)Vapor Seal: Safety glasses allow vapors to bypass the lens and contact the tear ducts. Goggles form a seal to prevent lachrymatory incapacitation.[1]
Body Lab Coat + Chemical Apron (Tyvek® or PVC)Impregnation Prevention: Cotton lab coats absorb benzyl bromides, holding the lachrymator against your chest. A chemically resistant apron prevents this "wicking" effect.[1]
Operational Protocol: Handling & Synthesis

This workflow minimizes the risk of generating dust or aerosols, which are the primary vectors for exposure.

Phase 1: Preparation & Weighing
  • Quenching Bath Setup: Before opening the bottle, prepare a beaker of 10% aqueous Ammonium Hydroxide (NH₄OH) or Sodium Thiosulfate in the hood. This is your "emergency dump" station.

  • Draft Check: Verify hood airflow (face velocity 80-100 fpm).

  • Double Glove: Don Silver Shield gloves under Nitrile gloves.

Phase 2: Transfer (The Critical Step)
  • Solid Handling: 2,6-Difluoro-3-methoxybenzyl bromide is likely a solid or low-melting solid.[1]

  • Technique: Do NOT use a spatula that requires scraping.[1] Use a pour-and-tap method into a pre-tared vial to avoid flicking crystals into the air.[1]

  • Solvent Trap: If possible, dissolve the compound in your reaction solvent (e.g., DCM, THF) immediately after weighing. The solution has a lower vapor pressure than the neat solid.[1]

Phase 3: Cleanup
  • Tool Decontamination: Dip all spatulas and glassware directly into the Ammonium Hydroxide bath.[1] This chemically destroys the benzyl bromide (converting it to the harmless benzyl amine) before it leaves the hood.[1]

Visualized Workflows
Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for moving the reagent from storage to reaction, emphasizing the "Red Line" where containment is critical.[2]

HandlingWorkflow cluster_containment Engineering Control Zone Storage 1. Cold Storage (Sealed) Transport 2. Transport (Secondary Container) Storage->Transport Inspect Cap Hood 3. Fume Hood (The Red Line) Transport->Hood Don PPE Weighing 4. Weighing/Solvation (Double Gloved) Hood->Weighing Sash Down Reaction 5. Reaction Vessel (Closed System) Weighing->Reaction Dissolve ASAP

Caption: Operational workflow emphasizing the "Red Line" (Fume Hood) where engineering controls must supersede administrative controls.

Figure 2: Emergency Spill Response

A logic tree for determining whether to manage a spill locally or evacuate.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<5g) Inside Hood Size->Small Contained Large Large (>5g) OR Outside Hood Size->Large Uncontained Action1 Quench with Ammonium Hydroxide Small->Action1 Neutralize Action2 EVACUATE LAB Trigger Fire Alarm Large->Action2 Do Not Breathe Action3 Absorb & Bag (Double Bag) Action1->Action3

Caption: Decision matrix for spill response. Note that any spill outside the hood triggers immediate evacuation due to lachrymatory effects.

Disposal & Deactivation Protocol

Never dispose of active benzyl bromides in the trash or general organic waste without deactivation.[1] The risk of a "trash can fire" or janitorial exposure is too high.[1]

The Quench Method (Chemical Neutralization):

  • Reagent: Prepare a 1:1 mixture of Ethanol and Concentrated Aqueous Ammonia (25%) .

  • Process: Slowly add the benzyl bromide waste (or rinse the empty bottle) into this mixture.

  • Mechanism: The ammonia attacks the benzylic carbon, displacing the bromine and forming a benzyl amine salt.

    • Reaction:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
  • Verification: Allow to stir for 1 hour. The lachrymatory odor should disappear, replaced by the smell of ammonia/amine.

  • Disposal: The neutralized solution can now be disposed of in the Halogenated Organic Waste stream.[1]

References

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methoxybenzyl bromide
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